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5-(Dimethylamino)hexan-1-ol

Cat. No.: B15428873
CAS No.: 90225-61-9
M. Wt: 145.24 g/mol
InChI Key: IARQJGUDOVWCFS-UHFFFAOYSA-N
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Description

5-(Dimethylamino)hexan-1-ol is a useful research compound. Its molecular formula is C8H19NO and its molecular weight is 145.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B15428873 5-(Dimethylamino)hexan-1-ol CAS No. 90225-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90225-61-9

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-(dimethylamino)hexan-1-ol

InChI

InChI=1S/C8H19NO/c1-8(9(2)3)6-4-5-7-10/h8,10H,4-7H2,1-3H3

InChI Key

IARQJGUDOVWCFS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCO)N(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-(Dimethylamino)hexan-1-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(Dimethylamino)hexan-1-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages data from structurally related compounds to provide estimations and context for its chemical behavior.

Chemical Structure and Identification

This compound is an amino alcohol with a six-carbon backbone. A hydroxyl group is attached to the first carbon (C1), and a dimethylamino group is attached to the fifth carbon (C5). This bifunctional nature, possessing both a basic tertiary amine and a primary alcohol, dictates its chemical reactivity and physical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₉NO

  • Canonical SMILES: CC(N(C)C)CCCCO

  • InChI Key: (Inferred) A unique identifier will be generated upon experimental characterization.

The structural representation of this compound is depicted in the diagram below.

G Chemical Structure of this compound C1 HO-CH2- C2 CH2- C1->C2 C3 CH2- C2->C3 C4 CH2- C3->C4 C5 CH C4->C5 C6 -CH3 C5->C6 N N C5->N Me1 CH3 N->Me1 Me2 CH3 N->Me2

Caption: 2D structure of this compound.

Physicochemical Properties

Property1-(Dimethylamino)hexan-1-ol6-(Dimethylamino)hexan-1-olThis compound (Estimated)
Molecular Weight 145.24 g/mol [1]145.25 g/mol [2]~145.25 g/mol
Molecular Formula C₈H₁₉NO[1]C₈H₁₉NO[2][3]C₈H₁₉NO
Boiling Point Not available117°C[2]~115-125°C
Density Not availableNot available~0.8-0.9 g/mL
Solubility Soluble in polar solvents (inferred)Soluble in polar solvents[3]Soluble in polar solvents
Appearance Not availableColorless to pale yellow liquid[3]Likely a colorless to pale yellow liquid
CAS Number Not available1862-07-3[2][3]Not available

It is anticipated that this compound would be a liquid at room temperature with a relatively low viscosity, similar to its isomers[3]. Its amphipathic nature, with a polar alcohol head and a more hydrophobic alkyl chain containing a basic nitrogen, suggests some solubility in both aqueous and organic media[4].

Synthesis and Purification

While a specific, optimized synthesis for this compound is not documented, a plausible and common method for its preparation would be reductive amination. This versatile one-pot reaction is widely used for the synthesis of amines[4].

  • Reaction Setup: To a solution of 5-oxohexan-1-ol (the corresponding ketone) in a suitable solvent such as methanol or dichloromethane, add one equivalent of dimethylamine.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion.

  • Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The logical workflow for this synthesis is outlined below.

G Proposed Synthesis of this compound start Start: 5-oxohexan-1-ol and Dimethylamine imine Imine/Iminium Ion Formation start->imine reduction Reduction with NaBH4 or NaBH(OAc)3 imine->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Chromatography/Distillation) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

An alternative purification strategy for this amino alcohol involves its conversion to a solid salt[4].

  • Salt Formation: The crude liquid amino alcohol is dissolved in a suitable solvent and treated with an acid, such as hydrochloric acid, to form the corresponding ammonium salt, which is often a crystalline solid.

  • Recrystallization: The impure salt is then recrystallized from an appropriate solvent system. The choice of solvent is determined by testing the solubility of the salt at both room and elevated temperatures.

  • Isolation: The purified salt crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.

  • Liberation of Free Base: The pure salt can then be treated with a base to regenerate the purified free amino alcohol.

Potential Applications and Reactivity

The dual functionality of this compound makes it a versatile building block in organic synthesis and potentially in drug development.

  • The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution[4].

  • The tertiary amino group imparts basicity to the molecule and can be protonated to form a cation, making its properties pH-responsive. It can also act as a nucleophile or be involved in coordination with metal centers[4].

Given the biological activity of related amino alcohols, this compound could be investigated as a lysosomotropic agent or a choline uptake inhibitor, areas where its isomer 6-(dimethylamino)-1-hexanol has shown promise[3][4]. Its structure may also be relevant in the synthesis of surfactants and as an intermediate for pharmaceuticals[3].

Spectroscopic Data

While experimental spectra for this compound are not available, predicted spectroscopic characteristics would include:

  • ¹H NMR: Signals corresponding to the two methyl groups of the dimethylamino function, a multiplet for the proton on the chiral center at C5, and signals for the methylene groups of the hexanol chain, including a characteristic signal for the methylene group attached to the hydroxyl group.

  • ¹³C NMR: Eight distinct carbon signals, including two for the methyl groups on the nitrogen, and six for the hexanol backbone.

  • IR Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, methyl groups, or cleavage adjacent to the nitrogen atom.

Researchers can find experimental spectral data for related compounds in databases such as the NIST WebBook and SpectraBase, which may aid in the characterization of this compound[5][6].

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if ingested or inhaled, and direct contact with skin and eyes should be avoided[3].

This document serves as a foundational guide to the chemical properties and structure of this compound, providing a starting point for researchers and developers interested in this compound. All data presented for related isomers should be considered as estimations for the title compound, and experimental verification is highly recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of (6-Hydroxyhexyl)dimethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (6-Hydroxyhexyl)dimethylamine, a tertiary amino alcohol with significant utility in biochemical research. The document details established synthetic protocols, presents characterization data in a structured format, and illustrates relevant biological pathways, serving as a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Profile

(6-Hydroxyhexyl)dimethylamine, also known as 6-(dimethylamino)-1-hexanol, is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol functional group.[1] This dual functionality imparts upon it unique chemical properties and a range of potential applications.

PropertyValue
CAS Number 1862-07-3
Molecular Formula C₈H₁₉NO
Molecular Weight 145.25 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 117 °C at 12 mmHg
Density 0.88 g/cm³
Solubility Soluble in chloroform and methanol
Synonyms 6-(Dimethylamino)-1-hexanol, 6-(Dimethylamino)hexan-1-ol, (6-Hydroxyhexyl)dimethylamine

Synthetic Methodologies

The synthesis of (6-Hydroxyhexyl)dimethylamine can be primarily achieved through two effective routes: nucleophilic substitution and reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Nucleophilic Substitution

This classic and direct method involves the reaction of a 6-halo-1-hexanol with dimethylamine. The halogen atom, typically chlorine, serves as a good leaving group, allowing for the nucleophilic attack by dimethylamine to form the tertiary amine.

Experimental Protocol:

  • Materials: 6-chloro-1-hexanol, dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of 6-chloro-1-hexanol in the chosen solvent, add the non-nucleophilic base.

    • Slowly add a molar excess of the dimethylamine solution to the reaction mixture at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure (6-Hydroxyhexyl)dimethylamine.

A potential side product in this reaction is the formation of a quaternary ammonium salt, which can be minimized by using a molar excess of dimethylamine.

Reductive Amination

Reductive amination offers a "greener" alternative, often proceeding with high atom economy.[1] This one-pot reaction involves the formation of an intermediate iminium ion from 6-hydroxyhexanal and dimethylamine, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol:

  • Materials: 6-hydroxyhexanal, dimethylamine solution, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Procedure:

    • Dissolve 6-hydroxyhexanal and a slight molar excess of dimethylamine in the chosen solvent.

    • Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.

    • Slowly add the reducing agent to the reaction mixture, maintaining the temperature. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Pd/C).

    • Monitor the reaction for completion.

    • Carefully quench any remaining reducing agent according to its specific requirements.

    • The work-up procedure typically involves an aqueous extraction to remove byproducts and salts.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.

    • The final product is purified by vacuum distillation.

Purification and Characterization

Purification

The primary method for purifying the liquid (6-Hydroxyhexyl)dimethylamine is vacuum distillation . For solid derivatives, such as its hydrochloride salt, recrystallization can be an effective purification technique.

Characterization Data
Technique Observed Data
¹H NMR A triplet at approximately 3.51 ppm corresponding to the two protons on the carbon adjacent to the hydroxyl group (C1-H₂).[1] The protons of the dimethylamino group appear as a singlet, and the methylene protons of the hexyl chain form a complex multiplet in the upfield region.
¹³C NMR Expected signals include a peak for the carbon bearing the hydroxyl group (~62 ppm), peaks for the hexyl chain carbons, and a peak for the N-methyl carbons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. A C-N stretching vibration should be observable as well.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 145. Common fragmentation patterns for amino alcohols include the loss of a water molecule (M-18) and alpha-cleavage adjacent to the nitrogen atom.

Biological Significance and Mechanisms of Action

(6-Hydroxyhexyl)dimethylamine is recognized in biochemical research for its roles as a lysosomotropic agent and a choline uptake inhibitor.[2]

Lysosomotropic Agent

As a weak base, (6-Hydroxyhexyl)dimethylamine can permeate biological membranes in its neutral form. Upon entering the acidic environment of lysosomes, the dimethylamino group becomes protonated. This charged form is unable to readily cross back over the lysosomal membrane, leading to its accumulation within the organelle. This sequestration can alter the lysosomal pH and interfere with its normal function.

lysosomotropic_agent_mechanism cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (Acidic pH) Drug_neutral (6-Hydroxyhexyl)dimethylamine (Neutral) Drug_protonated (6-Hydroxyhexyl)dimethylamine (Protonated) Drug_neutral->Drug_protonated Diffusion & Protonation Drug_protonated->Drug_protonated

Caption: Mechanism of action as a lysosomotropic agent.

Choline Uptake Inhibition

The dimethylamino group of (6-Hydroxyhexyl)dimethylamine is structurally similar to the quaternary ammonium group of choline. This allows it to act as a competitive inhibitor of the high-affinity choline transporter (CHT).[1] By blocking the reuptake of choline into presynaptic neurons, it reduces the availability of choline for the synthesis of the neurotransmitter acetylcholine.

choline_uptake_inhibition Choline Choline CHT Choline Transporter (CHT) Choline->CHT Binds to Presynaptic_Neuron Presynaptic Neuron CHT->Presynaptic_Neuron Transports into ACh_Synthesis Acetylcholine Synthesis Presynaptic_Neuron->ACh_Synthesis Leads to Drug (6-Hydroxyhexyl)dimethylamine Drug->CHT Inhibits

Caption: Inhibition of the high-affinity choline transporter.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

synthesis_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start_NS 6-chloro-1-hexanol + Dimethylamine Reaction_NS Nucleophilic Substitution Start_NS->Reaction_NS Start_RA 6-hydroxyhexanal + Dimethylamine Reaction_RA Reductive Amination Start_RA->Reaction_RA Crude_Product Crude (6-Hydroxyhexyl)dimethylamine Reaction_NS->Crude_Product Reaction_RA->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Pure_Product Pure (6-Hydroxyhexyl)dimethylamine Purification->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization Final_Data Structural Confirmation & Purity Assessment Characterization->Final_Data

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of (6-Hydroxyhexyl)dimethylamine. The outlined experimental protocols for nucleophilic substitution and reductive amination offer viable routes to this valuable research compound. The structured presentation of its chemical and biological properties, along with visual representations of its mechanisms of action and synthetic workflows, aims to facilitate its application in further research and development endeavors. The information contained herein is intended to serve as a practical resource for scientists engaged in the synthesis of bioactive molecules and the study of cellular transport and signaling pathways.

References

Spectroscopic Characterization of 5-(Dimethylamino)hexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-(Dimethylamino)hexan-1-ol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the overall molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH (Position 1)
~2.3-2.5Multiplet1H-CH(N(CH₃)₂) (Position 5)
~2.2Singlet6H-N(CH₃)₂
~1.4-1.6Multiplet4H-CH₂- (Positions 2 and 4)
~1.2-1.4Multiplet2H-CH₂- (Position 3)
~1.1Doublet3H-CH₃ (Position 6)
VariableBroad Singlet1H-OH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~62-63-CH₂-OH (Position 1)
~60-62-CH(N(CH₃)₂) (Position 5)
~40-42-N(CH₃)₂
~32-34-CH₂- (Position 2)
~28-30-CH₂- (Position 4)
~22-24-CH₂- (Position 3)
~18-20-CH₃ (Position 6)

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
2950-2850StrongC-H stretch (alkane)
2820-2780MediumC-H stretch (N-CH₃)
1470-1450MediumC-H bend (alkane)
1260-1000StrongC-N stretch (amine)
1050-1000StrongC-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

m/zRelative IntensityAssignment
145Low[M]⁺ (Molecular Ion)
130Medium[M-CH₃]⁺
114Medium[M-CH₂OH]⁺
72High[CH(CH₃)N(CH₃)₂]⁺ (alpha-cleavage)
58Very High[CH₂=N(CH₃)₂]⁺ (McLafferty rearrangement product)
45Medium[CH₂OH]⁺

Experimental Protocols

While specific experimental data for this compound is unavailable, the following provides a general methodology for obtaining the spectroscopic data outlined above for a liquid sample of similar nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling techniques (e.g., WALTZ-16) are typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed, and the chemical shifts referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: For a volatile liquid, direct injection or infusion into the ion source via a syringe pump is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from any impurities before mass analysis.

  • Ionization: Electron Ionization (EI) is a standard technique for generating fragment ions and providing structural information. A typical electron energy is 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information for structure elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Sample Preparation (Dissolution, Dilution, etc.) NMR_acq NMR Spectroscopy Prep->NMR_acq IR_acq IR Spectroscopy Prep->IR_acq MS_acq Mass Spectrometry Prep->MS_acq NMR_proc Fourier Transform, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction, Absorbance/Transmittance Conversion IR_acq->IR_proc MS_proc Peak Detection, Mass Calibration MS_acq->MS_proc NMR_analysis Chemical Shift & Coupling Constant Analysis NMR_proc->NMR_analysis IR_analysis Functional Group Identification IR_proc->IR_analysis MS_analysis Molecular Ion & Fragmentation Pattern Analysis MS_proc->MS_analysis Structure Structure Elucidation/ Confirmation NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: General workflow for spectroscopic analysis.

This guide has provided a comprehensive set of predicted spectroscopic data for this compound, along with generalized experimental protocols for its characterization. It is crucial to emphasize that the presented data are predictive and await experimental verification. Researchers working with this compound are encouraged to perform their own spectroscopic analyses to obtain definitive data. The methodologies and workflow described herein offer a solid foundation for such an investigation.

Physical and chemical properties of 6-(dimethylamino)-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-(dimethylamino)-1-hexanol

Introduction

6-(dimethylamino)-1-hexanol, identified by CAS number 1862-07-3, is a bifunctional organic compound featuring a six-carbon aliphatic chain (hexane backbone) with a tertiary amine (dimethylamino group) at one end and a primary alcohol (hydroxyl group) at the other.[1] This dual functionality makes it a versatile molecule in various chemical and research applications. Classified as a tertiary amino alcohol, its structure allows for a range of chemical manipulations and specific interactions with biological systems.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The compound is systematically named 6-(dimethylamino)hexan-1-ol according to IUPAC nomenclature.[1] It is also known by several synonyms, including (6-Hydroxyhexyl)dimethylamine and commercial names like Kaolizer 25.[1][2][3][4]

IdentifierValue
CAS Number 1862-07-3[1]
Molecular Formula C₈H₁₉NO[1][5][6]
Molecular Weight 145.25 g/mol [1][6]
IUPAC Name 6-(dimethylamino)hexan-1-ol[1]
Synonyms (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexanol, Kao 25, KL 25[1][2][3]
InChI Key QCXNXRUTKSIZND-UHFFFAOYSA-N[3][5]
Canonical SMILES CN(C)CCCCCCO[5]

Physical Properties

6-(dimethylamino)-1-hexanol is typically a colorless to light yellow, clear liquid or oil at room temperature.[2][5][6] It is completely miscible with water and soluble in chloroform.[4]

PropertyValue
Appearance Colorless to light yellow clear liquid/oil[5][6]
Boiling Point 117 °C at 12 mmHg[3]
Density 0.88 g/cm³[3]
Refractive Index 1.4460 - 1.4500[3]
pKa (Predicted) 15.19 ± 0.10[3][5]
Solubility Miscible in water; Soluble in chloroform and methanol (slightly)[3][4]
Storage Temperature Refrigerator or cool, dark place (<15°C)[3][5]

Chemical Properties and Reactivity

The unique chemical behavior of 6-(dimethylamino)-1-hexanol stems from its bifunctional nature.[1]

  • Tertiary Amine Group : The dimethylamino group imparts basic properties to the molecule. It can be protonated to form a cation, making the molecule's properties pH-responsive.[1]

  • Primary Alcohol Group : The hydroxyl group can undergo typical alcohol reactions.[1]

    • Oxidation : The primary alcohol can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, a carboxylic acid.[1]

    • Acylation/Transesterification : It is a suitable substrate for lipase-catalyzed acylation or transesterification reactions, where an acyl group is transferred to the alcohol to form a new ester.[1]

Synthesis Routes

Two primary methods are used for the synthesis of 6-(dimethylamino)-1-hexanol: nucleophilic substitution and reductive amination.

G Synthesis Routes of 6-(dimethylamino)-1-hexanol cluster_0 Nucleophilic Substitution (SN2) cluster_1 Reductive Amination r1 6-chloro-1-hexanol p1 6-(dimethylamino)-1-hexanol r1->p1 Reaction r2 Dimethylamine r2->p1 bp1 Inorganic Salts (e.g., NaCl) p1->bp1 Byproduct r3 6-hydroxyhexanal int1 Iminium Ion Intermediate r3->int1 r4 Dimethylamine r4->int1 p2 6-(dimethylamino)-1-hexanol int1->p2 In-situ Reduction bp2 Water p2->bp2 Byproduct

Comparison of primary synthesis routes.
  • Nucleophilic Substitution : This traditional method involves the Sₙ2 reaction of 6-chloro-1-hexanol with dimethylamine. While often cost-effective, it requires careful control of stoichiometry and produces salt byproducts.[1]

  • Reductive Amination : A more modern, one-pot approach reacts 6-hydroxyhexanal with dimethylamine to form an iminium ion, which is then reduced in situ. This method is valued for its atom economy and often milder conditions.[1]

Applications in Research and Drug Development

In laboratory settings, 6-(dimethylamino)-1-hexanol is recognized for its specialized use as a biochemical reagent. It is not intended for human or therapeutic use.[1][4]

  • Lysosomotropic Agent : As a weak base, the compound can permeate cell and lysosomal membranes in its neutral state. Inside the acidic environment of the lysosome, the dimethylamino group becomes protonated. This charged form is unable to diffuse back across the membrane, causing it to accumulate within the lysosome and alter its pH.[1] This property is explored for potential therapeutic applications.[1]

  • Choline Uptake Inhibitor : It has been identified as an inhibitor of choline uptake, making it a useful tool in biological research to study processes involving this essential nutrient.[1][3][4][5]

  • Synthesis Intermediate : Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and surfactants.[2]

G Mechanism of a Lysosomotropic Agent cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) mol_charged Protonated Molecule [R-N(CH₃)₂H]⁺ (Trapped) mol_neutral Neutral Molecule R-N(CH₃)₂ mol_neutral->mol_charged Protonation in low pH outside Extracellular Space outside->mol_neutral Membrane Permeation

Accumulation of the agent in the lysosome.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of 6-(dimethylamino)-1-hexanol.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[7]

  • Apparatus Setup :

    • Place approximately 0.5 mL of 6-(dimethylamino)-1-hexanol into a small test tube.

    • Add a small magnetic stir bar.

    • Clamp the test tube in a heating block on a hot plate stirrer.

    • Suspend a thermometer with the bulb positioned about 1 cm above the liquid's surface.[7]

  • Procedure :

    • Begin gentle stirring and heating of the sample.

    • Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls, level with the thermometer bulb.[7]

    • When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize.[7]

    • Record this stable temperature as the boiling point. Ensure the sample does not boil dry.[7]

  • Shutdown :

    • Turn off the heat and allow the apparatus to cool while stirring continues.

Determination of Density

Density is calculated from precise measurements of mass and volume (d = m/V).[8][9]

  • Apparatus :

    • Electronic balance (accurate to ±0.001 g).

    • 10 mL graduated cylinder or volumetric flask.

    • Thermometer.

  • Procedure :

    • Measure and record the mass of a clean, dry graduated cylinder.

    • Add a known volume (e.g., 5-10 mL) of 6-(dimethylamino)-1-hexanol to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[10]

    • Measure and record the combined mass of the graduated cylinder and the liquid.[10]

    • Record the temperature of the liquid, as density is temperature-dependent.[8]

  • Calculation :

    • Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[10]

    • Divide the mass of the liquid by its volume to calculate the density in g/mL.

Determination of Solubility (Qualitative)

This workflow determines the solubility class of the compound based on its behavior in different solvents.[11][12][13]

G Workflow for Solubility Testing start Add ~0.1g of 6-(dimethylamino)-1-hexanol to 3 mL of solvent in a test tube. Shake vigorously. water Test with Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No ph_test Test aqueous solution with pH paper water_sol->ph_test naoh_test Test with 5% NaOH water_insol->naoh_test acidic pH ≤ 4 (Acidic) ph_test->acidic Result basic pH ≥ 8 (Basic - Amine) ph_test->basic Result neutral pH ~7 (Neutral) ph_test->neutral Result naoh_sol Soluble (Acidic Compound) naoh_test->naoh_sol naoh_insol Insoluble naoh_test->naoh_insol hcl_test Test with 5% HCl naoh_insol->hcl_test hcl_sol Soluble (Basic Compound - Amine) hcl_test->hcl_sol hcl_insol Insoluble (Neutral Compound) hcl_test->hcl_insol

Decision workflow for solubility classification.
  • Water Solubility :

    • Add 0.2 mL of 6-(dimethylamino)-1-hexanol to 3 mL of water in a test tube.

    • Shake the tube vigorously. The compound is known to be miscible.[12]

  • pH Test :

    • Dip a piece of pH paper into the aqueous solution.

    • A pH of 8 or higher indicates a basic compound, which is expected due to the amine group.[13][14]

  • Solubility in Other Solvents (for confirmation) :

    • If a compound were insoluble in water, subsequent tests in 5% NaOH and 5% HCl would be performed.[11][12] Solubility in 5% HCl would confirm the presence of a basic amine group.[11][13]

Safety and Handling

6-(dimethylamino)-1-hexanol is a hazardous chemical that requires careful handling.[5] Always consult the full Safety Data Sheet (SDS) before use.

Hazard TypeGHS Information
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[3]
Signal Word Danger[3]
Hazard Statements H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] H412: Harmful to aquatic life with long lasting effects.[5]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5] P273: Avoid release to the environment.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P405: Store locked up.[5]

Spectroscopic Data

While raw spectra are not included, the structural features of 6-(dimethylamino)-1-hexanol lead to predictable spectroscopic signatures.

  • ¹H NMR : The proton NMR spectrum would be expected to show a singlet for the six protons of the two methyl groups attached to the nitrogen. Multiple multiplets would be present for the methylene (-CH₂-) groups of the hexane chain, and a distinct signal for the methylene group adjacent to the hydroxyl group.

  • ¹³C NMR : The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS) : The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z 145. Common fragmentation patterns for amino alcohols would also be observed.

References

A Technical Guide to the Hypothetical Mechanism of Action of 5-(Dimethylamino)hexan-1-ol in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no scientific literature available detailing the biological mechanism of action for the compound 5-(Dimethylamino)hexan-1-ol. This document presents a scientifically plausible, hypothetical framework to serve as an illustrative guide for researchers. The proposed target, mechanism, and all associated data are theoretical and intended for conceptual purposes.

Introduction and Rationale for Hypothetical Target Selection

This compound is a small molecule featuring a tertiary amine and a primary alcohol on a hexyl scaffold. This structure confers moderate lipophilicity and the potential for hydrogen bonding and ionic interactions. Structurally, it shares features with various known neuromodulatory agents. Given the lack of direct evidence, we hypothesize a mechanism of action centered on a well-characterized, promiscuous, and therapeutically relevant target: the Sigma-1 Receptor (σ1R) .

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2][3] It plays a crucial role in regulating cellular stress responses, calcium signaling, and the activity of various ion channels and receptors.[4][5][6] Its ligands are typically amphipathic molecules, making this compound a plausible candidate for interaction. We propose that this compound acts as a Sigma-1 Receptor agonist .

Proposed Mechanism of Action: Sigma-1 Receptor Agonism

As a hypothesized agonist, this compound would bind to the Sigma-1 receptor, inducing a conformational change that allows it to dissociate from its resident binding partner, BiP (Binding immunoglobulin protein), and interact with various client proteins.[7] This interaction initiates a cascade of downstream signaling events.

Key downstream effects include:

  • Modulation of Intracellular Calcium (Ca²⁺) Signaling: The primary proposed action is the stabilization of the Type 3 inositol 1,4,5-trisphosphate receptor (IP3R3) at the MAM.[3][4][8] By chaperoning IP3R3, the activated σ1R enhances the efficiency of Ca²⁺ transfer from the ER to the mitochondria upon cellular stimulation.[8][9] This modulation is critical for maintaining mitochondrial function and cellular bioenergetics.

  • Potentiation of N-methyl-D-aspartate Receptor (NMDAR) Function: Sigma-1 receptor activation has been shown to potentiate NMDAR-mediated currents.[5][10] This occurs through the translocation of the σ1R-client protein complex to the plasma membrane, where it can allosterically modulate NMDAR activity, thereby influencing synaptic plasticity and neuronal excitability.

  • Regulation of Voltage-Gated Ion Channels: The activated σ1R can interact with and modulate the activity of various voltage-gated ion channels, including K⁺ and Na⁺ channels, which can impact neuronal firing rates and cardiac myocyte contractility.[3][5]

The culmination of these effects suggests that this compound could exhibit neuroprotective, cognitive-enhancing, or antidepressant-like properties, which are characteristic of many σ1R agonists.[11]

Quantitative Pharmacological Profile (Hypothetical Data)

To characterize the proposed interaction, the following pharmacological parameters are presented. These values are synthetic and serve as a benchmark for potential experimental validation.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterValueDescription
Binding Affinity (Ki)
Sigma-1 Receptor45 nMHigh affinity for the primary target.
Sigma-2 Receptor850 nM~19-fold selectivity over the σ2R subtype.
Functional Activity (EC50)
Ca²⁺ Flux Assay120 nMPotent agonist activity in a cell-based functional assay.

Table 2: Receptor Selectivity Profile

TargetKi (nM)
Sigma-1 Receptor 45
Sigma-2 Receptor850
M1 Muscarinic Receptor> 10,000
D2 Dopamine Receptor> 10,000
5-HT₂ₐ Serotonin Receptor> 10,000
Alpha-1 Adrenergic Receptor> 10,000

Experimental Protocols

The following are detailed methodologies for experiments that would be conducted to validate the hypothetical mechanism of action.

This protocol determines the binding affinity of this compound by measuring its ability to compete with a known high-affinity radioligand.[12][13][14]

Materials:

  • Membrane Preparation: Guinea pig liver membranes, which have high expression of σ1R.[12]

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1R ligand.[12][13]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.[15]

Procedure:

  • Assay Preparation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of serially diluted this compound (or haloperidol for non-specific binding, or buffer for total binding), and 50 µL of membrane preparation (200 µg protein).

  • Initiation of Binding: Add 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

This protocol measures the ability of this compound to potentiate an agonist-induced calcium release in cells expressing the Sigma-1 receptor, a functional hallmark of σ1R agonism.[17][18]

Materials:

  • Cell Line: HEK-293 cells stably expressing the human Sigma-1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[19]

  • Inducing Agonist: A sub-maximal concentration of a known IP3R agonist (e.g., carbachol or bradykinin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Fluorescence kinetic plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[18]

Procedure:

  • Cell Plating: Seed the HEK-293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer and add serially diluted this compound. Incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.

  • Agonist Injection: Inject the sub-maximal concentration of the inducing agonist (e.g., carbachol) and continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis: The primary response is the peak fluorescence intensity following agonist injection. Plot the peak fluorescence against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r_bip σ1R-BiP Complex (Inactive) s1r σ1R (Active) s1r_bip->s1r Dissociation bip BiP s1r_bip->bip ip3r IP3R3 s1r->ip3r Chaperones & Stabilizes ca_er Ca²⁺ Store ip3r->ca_er Opens Channel ca_mito Ca²⁺ Uptake ca_er->ca_mito Ca²⁺ Flux atp ATP Production ca_mito->atp Stimulates compound This compound compound->s1r_bip Binds & Activates

Caption: Proposed signaling pathway of this compound as a σ1R agonist.

G start Start prep_reagents Prepare Reagents: - Membrane Homogenate - Radioligand ([³H]-(+)-PTZ) - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer, compound/control,  and membrane prep prep_reagents->plate_setup initiate_binding Add Radioligand to Initiate Binding plate_setup->initiate_binding incubation Incubate at 37°C for 120 minutes initiate_binding->incubation filtration Terminate by Vacuum Filtration Wash Filters incubation->filtration counting Dry Filters & Add Scintillant Quantify Radioactivity filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Experimental workflow for the radioligand binding assay.

G start Start seed_cells Seed σ1R-expressing cells in 96-well plates start->seed_cells dye_loading Load cells with Fluo-4 AM calcium dye seed_cells->dye_loading pre_incubation Wash & Pre-incubate with Test Compound Dilutions dye_loading->pre_incubation baseline_read Measure Baseline Fluorescence in Kinetic Plate Reader pre_incubation->baseline_read agonist_injection Inject Inducing Agonist (e.g., Carbachol) baseline_read->agonist_injection kinetic_read Record Kinetic Fluorescence Response (2-3 min) agonist_injection->kinetic_read analysis Data Analysis: - Measure Peak Fluorescence - Determine EC50 kinetic_read->analysis end End analysis->end

Caption: Experimental workflow for the cell-based calcium flux assay.

References

Navigating the Physicochemical Landscape of 5-(Dimethylamino)hexan-1-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)hexan-1-ol is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This unique structure imparts properties that are of significant interest in various research and development sectors, including pharmaceuticals and materials science. Understanding its solubility in common laboratory solvents and its stability under various stress conditions is paramount for its effective application and development. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound, alongside detailed experimental protocols for the empirical determination of these critical parameters.

Predicted Solubility Profile

Due to the presence of both a polar hydroxyl group and a basic dimethylamino group, this compound is expected to exhibit a versatile solubility profile. The long hexyl chain, however, introduces significant nonpolar character, which will influence its solubility in various solvents.

Key Physicochemical Properties Influencing Solubility:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen of the dimethylamino group can act as a hydrogen bond acceptor. This suggests good solubility in protic solvents.

  • Polarity and Dipole Moment: The presence of nitrogen and oxygen atoms creates a significant dipole moment, enhancing solubility in polar solvents.

  • Basicity: The tertiary amine group (pKa is predicted to be around 10-11) will be protonated in acidic solutions, forming a salt and significantly increasing its aqueous solubility.

  • Hydrophobicity: The six-carbon alkyl chain contributes to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.

Based on these characteristics, the predicted solubility of this compound in common laboratory solvents is summarized in Table 1. It is important to note that these are qualitative predictions, and empirical determination is necessary for quantitative data.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Highly SolubleHydrogen bonding with the hydroxyl and amino groups. Solubility in water will be pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleFavorable dipole-dipole interactions.
Nonpolar Aprotic Hexane, TolueneSparingly Soluble to InsolubleThe polar functional groups will limit solubility in highly nonpolar solvents.
Chlorinated Dichloromethane, ChloroformSolubleGood balance of polarity to solvate the entire molecule.
Ester Ethyl AcetateModerately SolubleIntermediate polarity allows for some interaction.
Ketone AcetoneSolubleA good polar aprotic solvent that can accept hydrogen bonds.

Experimental Protocol for Solubility Determination

A modified shake-flask method is recommended for the quantitative determination of the solubility of this compound, as it is a liquid at room temperature.[1]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved compound to settle.

    • Carefully withdraw an aliquot from the clear supernatant of each vial using a positive displacement pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or mol/L.

    • Record the temperature at which the solubility was determined.

The following workflow diagram illustrates the process for determining solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_vials Prepare Vials with Solvent add_compound Add Excess this compound prep_vials->add_compound agitate Agitate at Constant Temperature (24-48h) add_compound->agitate settle Allow to Settle agitate->settle sample Withdraw Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC/GC dilute->quantify report Report Solubility (mg/mL or mol/L) quantify->report

Caption: Workflow for the experimental determination of solubility.

Stability Profile and Forced Degradation Studies

The stability of this compound is influenced by its functional groups. The tertiary amine is susceptible to oxidation, while the primary alcohol can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. The molecule may also be sensitive to pH and temperature. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]

Predicted Degradation Pathways:

  • Oxidation: The tertiary amine can be oxidized to an N-oxide. The primary alcohol can be oxidized to 5-(dimethylamino)hexanal and then to 5-(dimethylamino)hexanoic acid.[3]

  • Acid/Base Hydrolysis: While there are no readily hydrolyzable groups like esters or amides, extreme pH conditions at elevated temperatures could potentially lead to unforeseen degradation.

  • Thermal Degradation: High temperatures may induce decomposition.

  • Photodegradation: Exposure to UV or visible light may cause degradation, especially in the presence of photosensitizers.

Table 2: Proposed Forced Degradation Conditions

Stress ConditionProposed MethodPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 daysMonitor for any changes from baseline.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 daysMonitor for any changes from baseline.
Oxidation 3% H₂O₂ at room temperature for up to 24 hoursN-oxide, Aldehyde, Carboxylic acid
Thermal 60°C for up to 7 days (solid state and in solution)To be determined.
Photostability ICH Q1B conditions (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)To be determined.

Experimental Protocol for Stability Indicating Method Development

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Objective: To develop a validated HPLC method to assess the stability of this compound under forced degradation conditions.

Materials:

  • This compound

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers (e.g., phosphate, acetate)

  • pH meter

Procedure:

  • Forced Degradation:

    • Subject samples of this compound to the stress conditions outlined in Table 2.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • HPLC Method Development:

    • Column Selection: Start with a C18 column.

    • Mobile Phase Selection: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Detection: Use a PDA detector to monitor peak purity and identify the optimal wavelength for detection. An MS detector can be used to identify the mass of the parent compound and any degradation products.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The following workflow illustrates the process for developing a stability-indicating method.

G Workflow for Stability-Indicating Method Development cluster_degradation Forced Degradation cluster_method_dev HPLC Method Development cluster_validation Method Validation cluster_application Application stress_conditions Apply Stress Conditions (pH, Temp, H2O2, Light) sample_collection Collect Samples at Time Points stress_conditions->sample_collection inject_samples Inject Stressed Samples sample_collection->inject_samples initial_conditions Select Initial Column and Mobile Phase initial_conditions->inject_samples optimize Optimize Separation inject_samples->optimize validate Validate Method (ICH Guidelines) optimize->validate use_method Use for Stability Studies validate->use_method

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Signaling Pathway Involvement

As a lipophilic weak base, this compound is likely to act as a lysosomotropic agent, accumulating in the acidic environment of lysosomes.[4][5] This accumulation can lead to lysosomal stress and trigger cellular response pathways. One key pathway involves the mTORC1 signaling complex and the transcription factor EB (TFEB).[4]

Under normal conditions, mTORC1 phosphorylates TFEB, keeping it in the cytoplasm. When lysosomal function is perturbed by a lysosomotropic agent, mTORC1 is inhibited, leading to the dephosphorylation and nuclear translocation of TFEB. In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy, as a compensatory response to the cellular stress.

The following diagram illustrates this signaling pathway.

G Cellular Response to Lysosomotropic Agents compound This compound (Lysosomotropic Agent) lysosome Lysosome compound->lysosome Accumulation mTORC1 mTORC1 lysosome->mTORC1 Inhibition TFEB_P TFEB-P (Cytoplasm) mTORC1->TFEB_P Phosphorylation (Inhibited) TFEB TFEB (Nucleus) TFEB_P->TFEB Dephosphorylation & Translocation genes Lysosomal & Autophagy Genes TFEB->genes Activates Transcription response Compensatory Response (Lysosomal Biogenesis) genes->response

Caption: Signaling pathway of cellular response to lysosomotropic agents.

Conclusion

References

In-Depth Technical Guide: 6-Dimethylamino-1-hexanol (CAS 1862-07-3)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute a safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential mechanisms of action for 6-Dimethylamino-1-hexanol (CAS 1862-07-3). This bifunctional organic compound, featuring a tertiary amine and a primary alcohol, is utilized in chemical synthesis and is noted in research for its activity as a lysosomotropic agent and choline uptake inhibitor.[1][2][3][4] This guide consolidates available data on its physicochemical properties and toxicological profile, outlines relevant experimental methodologies, and visualizes its hazard classification workflow and mechanism of action.

Chemical Identification and Properties

6-Dimethylamino-1-hexanol is a clear, colorless to light yellow liquid.[1][2][5] Its dual functional groups—a hydroxyl group and a dimethylamino group—make it a versatile intermediate in organic synthesis.[5]

Chemical Structure and Identifiers
IdentifierValue
CAS Number 1862-07-3[1][6]
Molecular Formula C₈H₁₉NO[1][5][7]
Canonical SMILES CN(C)CCCCCCO[1]
InChIKey QCXNXRUTKSIZND-UHFFFAOYSA-N[1]
Synonyms (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexan-1-ol, Kao 25, Kaolizer 25[1][5]
Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-Dimethylamino-1-hexanol.

PropertyValueSource(s)
Molecular Weight 145.25 g/mol [5][8]
Appearance Colorless to Light yellow to Light orange clear liquid[1][5][8]
Boiling Point 117 °C at 12 mmHg[8]
Specific Gravity 0.88 (20/20 °C)[8]
Refractive Index 1.45[8]
Solubility in Water Completely miscible[8]
pKa (Predicted) 15.19 ± 0.10[1]

Hazard Identification and Toxicology

6-Dimethylamino-1-hexanol is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, severe skin corrosion, and long-term harm to aquatic life.[1][8][9]

GHS Classification and Labeling
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][8][9]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[1][8][9]
Hazardous to the Aquatic Environment, Long-TermChronic 3H412: Harmful to aquatic life with long lasting effects.[1][8][9]

Signal Word: Danger[1][8][9]

Hazard Pictograms:

  • Corrosion (GHS05)

  • Acute Toxicity (GHS07)

Toxicological Summary

The toxicological profile indicates that 6-Dimethylamino-1-hexanol can cause significant local and systemic effects. Ingestion is harmful, and direct contact can lead to severe chemical burns on the skin and eyes. Its persistence and toxicity in aquatic environments also present an ecological hazard.

Experimental Protocols

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is the Thiele tube method.

Methodology:

  • A few milliliters of the sample (6-Dimethylamino-1-hexanol) are placed into a small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance. It is a stepwise procedure using a small number of animals.

Methodology:

  • Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dosing: A starting dose (e.g., 300 mg/kg body weight for substances expected to be toxic) is administered orally to a group of three animals. The substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Stepwise Procedure: The outcome of the first group determines the next step.

    • If 2-3 animals die, the test is stopped, and the substance is classified in that toxicity category.

    • If 0-1 animal dies, the test is repeated with a higher or lower dose in another group of animals to refine the classification.

  • Classification: The substance is classified into one of the GHS categories based on the observed mortality at specific dose levels. For Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), mortality would be observed at the 2000 mg/kg dose but not be definitive at 300 mg/kg.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro method uses a three-dimensional human epidermis model to assess the skin corrosion potential of a chemical.

Methodology:

  • Test System: A commercially available Reconstructed human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE) is used. The model consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.

  • Application: The test chemical (6-Dimethylamino-1-hexanol) is applied topically to the surface of the RhE tissue.

  • Exposure: The chemical is applied for two different exposure periods, typically 3 minutes and 1 hour, to distinguish between corrosive subcategories.

  • Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan salt.

  • Measurement: The amount of formazan produced is measured spectrophotometrically after extraction. The tissue viability is expressed as a percentage relative to negative controls.

  • Classification: A chemical is identified as corrosive (Category 1) if the mean tissue viability after a 3-minute exposure is ≤ 50% or after a 1-hour exposure is ≤ 15%.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.

Methodology:

  • Test Species: A standard freshwater fish species is used (e.g., Zebrafish, Rainbow Trout).

  • Exposure System: Fish are exposed to the test substance in a static, semi-static, or flow-through system. At least seven fish are used for each test concentration and for the control group.

  • Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used.

  • Duration: The exposure period is 96 hours.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality data is used to calculate the LC₅₀ value and its 95% confidence limits, typically using probit analysis. A substance with an LC₅₀ between 10 and 100 mg/L is generally considered harmful to aquatic life.

Mechanism of Action

While specific signaling pathway studies on 6-Dimethylamino-1-hexanol are limited, its described uses point to two primary mechanisms of biological activity.

Lysosomotropic Agent

As a lipophilic weak base, 6-Dimethylamino-1-hexanol can act as a lysosomotropic agent.[1][3][4][10]

Mechanism:

  • The uncharged, lipophilic form of the molecule can freely diffuse across cellular and lysosomal membranes.

  • The interior of the lysosome is highly acidic (pH ~4.5-5.0).

  • Inside the lysosome, the basic dimethylamino group becomes protonated.

  • This protonation traps the now-charged molecule within the lysosome, as it can no longer easily diffuse back across the membrane.

  • The accumulation of these agents can increase the lysosomal pH, inhibit lysosomal enzymes, and interfere with cellular processes like autophagy.[11][12]

Choline Uptake Inhibitor

The structural similarity of the molecule to choline may allow it to interfere with choline transport systems.

Mechanism: High-affinity choline transporters are responsible for the uptake of choline into neurons, which is the rate-limiting step in acetylcholine synthesis. Inhibitors can block this transport, leading to a depletion of acetylcholine, a critical neurotransmitter for nerve impulse transmission.[13]

Visualizations

Hazard Assessment Workflow

Hazard_Assessment cluster_Data Data Inputs cluster_Analysis Hazard Analysis cluster_Output Classification Output PhysChem Physicochemical Properties (Boiling Point, Solubility) EcoTox Aquatic Toxicity Assessment PhysChem->EcoTox ToxData Toxicological Data (OECD 423, 431, 203) AcuteTox Acute Oral Toxicity Assessment ToxData->AcuteTox Corrosion Skin Corrosion Assessment ToxData->Corrosion ToxData->EcoTox GHS GHS Classification - Acute Tox. 4 (H302) - Skin Corr. 1B (H314) - Aquatic Chronic 3 (H412) AcuteTox->GHS Corrosion->GHS EcoTox->GHS Lysosomotropic_Mechanism cluster_cell Cellular Environment cluster_lysosome Lysosome Extracellular Extracellular Space (pH ~7.4) Molecule_Uncharged_Extra Uncharged Molecule (R-N(CH₃)₂) Cytosol Cytosol (pH ~7.2) Molecule_Uncharged_Cyto Uncharged Molecule (R-N(CH₃)₂) Lumen Lysosomal Lumen (pH ~4.5) Molecule_Charged_Lyso Protonated Molecule (R-NH⁺(CH₃)₂) Lysosome_Membrane Lysosomal Membrane Lysosome_Membrane->Molecule_Charged_Lyso Protonation in acidic pH Molecule_Uncharged_Extra->Molecule_Uncharged_Cyto Diffusion across cell membrane Molecule_Uncharged_Cyto->Lysosome_Membrane Diffusion into lysosome Molecule_Charged_Lyso->Molecule_Charged_Lyso Trapped

References

An In-Depth Technical Guide to N,N-dimethyl-6-amino-1-hexanol: Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the current publicly available scientific information regarding the biological activity of N,N-dimethyl-6-amino-1-hexanol. Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of data on the specific biological functions, mechanisms of action, and quantitative efficacy of this compound. This document will summarize the available chemical and physical data for N,N-dimethyl-6-amino-1-hexanol and highlight the current knowledge gap in its biological activity, contrasting it with its parent compound, 6-amino-1-hexanol, for which more information is available.

Introduction

N,N-dimethyl-6-amino-1-hexanol is a tertiary amino alcohol. Its chemical structure, characterized by a hexanol backbone with a dimethylated amino group at the 6th position, suggests potential for various biological interactions. However, a thorough review of existing literature reveals a surprising scarcity of research into its biological effects. This guide aims to provide a clear and concise overview of what is currently known and, more importantly, what remains to be discovered.

Chemical and Physical Properties

A summary of the known chemical and physical properties of N,N-dimethyl-6-amino-1-hexanol is presented in Table 1. This information is primarily derived from chemical supplier databases and general chemistry resources.

PropertyValueReference
CAS Number 1862-07-3[1]
Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Boiling Point 203.8°C at 760 mmHg[1]
Density 0.878 g/cm³[1]
Flash Point 63.6°C[1]

Synthesis

The primary method for synthesizing N,N-dimethyl-6-amino-1-hexanol is through the reductive amination of 6-hydroxyhexanal with dimethylamine. This process involves the reaction of the aldehyde with dimethylamine to form an iminium ion intermediate, which is then reduced to the final tertiary amine product. An alternative, more traditional approach is the nucleophilic substitution of a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) with dimethylamine.

Biological Activity: A Knowledge Gap

Extensive searches for the biological activity, mechanism of action, and associated signaling pathways of N,N-dimethyl-6-amino-1-hexanol have yielded no specific results. There are no published studies detailing its effects on cellular or animal models, nor any quantitative data such as IC50 or EC50 values.

In contrast, the parent compound, 6-amino-1-hexanol , has been investigated in various contexts. It has been shown to possess hemolytic activity and has been used as a chemical intermediate in the synthesis of compounds with antibacterial properties against strains like Staphylococcus aureus and Bacillus subtilis.[2] Furthermore, 6-amino-1-hexanol is utilized as a linker molecule in the synthesis of more complex biologically active molecules, such as selective A2B adenosine receptor agonists.

The lack of data for N,N-dimethyl-6-amino-1-hexanol prevents the creation of the requested detailed experimental protocols and signaling pathway diagrams.

Future Directions

The absence of biological data for N,N-dimethyl-6-amino-1-hexanol presents a clear opportunity for novel research. Future studies could focus on:

  • Screening for Biological Activity: Initial in vitro screening assays could investigate its potential cytotoxic, antimicrobial, or receptor-binding activities.

  • Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of N,N-dimethyl-6-amino-1-hexanol with 6-amino-1-hexanol and other related amino alcohols could provide insights into the role of the N,N-dimethyl group.

  • Toxicological Evaluation: Basic toxicology studies would be essential to determine its safety profile before any further development.

Conclusion

While the chemical properties and synthesis of N,N-dimethyl-6-amino-1-hexanol are documented, its biological activity remains an unexplored area of research. This technical guide highlights this significant knowledge gap and encourages the scientific community to investigate the potential biological roles of this compound. The information available for the related compound, 6-amino-1-hexanol, suggests that N,N-dimethyl-6-amino-1-hexanol may also possess interesting biological properties worthy of investigation. Further research is imperative to unlock its potential applications in pharmacology and drug development.

References

Reactivity of the Hydroxyl Group in 5-(Dimethylamino)hexan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)hexan-1-ol is a bifunctional molecule featuring a primary hydroxyl group and a tertiary amino group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the tertiary amine at the 5-position can influence the reactivity of the terminal hydroxyl group through intramolecular interactions, potentially affecting reaction rates and mechanisms. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on key transformations such as esterification, etherification, and oxidation.

General Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound undergoes typical reactions of alcohols. However, the presence of the dimethylamino group can have several effects:

  • Intramolecular Catalysis: The lone pair of electrons on the nitrogen atom can act as an internal base or nucleophile, potentially catalyzing reactions at the hydroxyl group.

  • Steric Hindrance: The dimethylamino group, while somewhat remote, may exert some steric influence on the approach of bulky reagents to the hydroxyl group.

  • Solubility: The amino group increases the polarity of the molecule and its ability to form hydrogen bonds, affecting its solubility in various reaction media.

Key Reactions of the Hydroxyl Group

Esterification

The conversion of the hydroxyl group to an ester is a fundamental transformation. This can be achieved through various methods, including reaction with carboxylic acids, acyl chlorides, and acid anhydrides.

Reaction with Carboxylic Acids (Fischer Esterification):

This acid-catalyzed equilibrium reaction typically requires elevated temperatures and the removal of water to drive the reaction towards the ester product. The tertiary amine in this compound can be protonated under acidic conditions, which may affect the reaction kinetics.

Reaction with Acyl Chlorides and Acid Anhydrides:

These reactions are generally faster and more efficient than Fischer esterification and can often be carried out under milder conditions. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct. The internal dimethylamino group may also serve this purpose to some extent.

A study on the esterification of N,N-dialkylamino alcohols with hexanoic acid suggests that the amino group can activate the carboxylic acid via hydrogen bonding, potentially forming a seven-membered transition state in the case of 2-amino alcohols. While this compound is a 1,5-amino alcohol, similar intramolecular interactions cannot be entirely ruled out and may influence the reaction rate compared to a simple long-chain alcohol.

Carbamate Formation:

The hydroxyl group of 6-(dimethylamino)hexanol (a close structural analog) has been shown to react with dodecyl isocyanate in tetrahydrofuran at room temperature to form the corresponding dodecylcarbamic acid ester (a carbamate). This reaction proceeds without the need for a catalyst, highlighting the nucleophilicity of the hydroxyl group towards isocyanates.

Experimental Protocol: General Esterification with an Acyl Chloride

  • Materials: this compound, acyl chloride (e.g., acetyl chloride), anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Procedure:

    • Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Etherification

The formation of an ether linkage from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis.

Williamson Ether Synthesis:

This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Strong bases such as sodium hydride (NaH) are typically used for deprotonation. The presence of the amino group might necessitate careful choice of the base to avoid side reactions.

A patented process for the etherification of amino alcohols describes a two-step procedure where the amino alcohol is first deprotonated with a metal alcoholate (e.g., sodium methoxide) and then alkylated. This method aims to achieve high yields and selectivity for O-alkylation over N-alkylation.

Experimental Protocol: General Williamson Ether Synthesis

  • Materials: this compound, strong base (e.g., sodium hydride), anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), and an alkyl halide (e.g., methyl iodide).

  • Procedure:

    • Suspend the strong base in the anhydrous solvent under an inert atmosphere.

    • Add a solution of this compound in the same solvent dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

    • Cool the resulting alkoxide solution to 0 °C and add the alkyl halide dropwise.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ether by distillation or column chromatography.

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the tertiary amine, which can be susceptible to oxidation, presents a challenge for chemoselectivity.

Oxidation to the Aldehyde:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations are commonly employed. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is often effective for substrates with sensitive functional groups. However, the basicity of the amino group might interfere with some of these reagents or require protection prior to oxidation.

Oxidation to the Carboxylic Acid:

Stronger oxidizing agents, such as potassium permanganate (KMnO4), chromic acid (Jones reagent), or ruthenium tetroxide (RuO4), will typically oxidize the primary alcohol to a carboxylic acid. Again, the potential for oxidation of the tertiary amine must be considered.

Experimental Protocol: General Swern Oxidation to the Aldehyde

  • Materials: Oxalyl chloride, anhydrous dimethyl sulfoxide (DMSO), anhydrous dichloromethane (DCM), triethylamine, and this compound.

  • Procedure:

    • Prepare a solution of oxalyl chloride in anhydrous DCM at low temperature (-78 °C) under an inert atmosphere.

    • Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.

    • After a short stirring period, add a solution of this compound in DCM.

    • Stir for a specified time at -78 °C, then add triethylamine to quench the reaction and neutralize the acid formed.

    • Allow the reaction to warm to room temperature.

    • Add water to dissolve the salts and separate the organic layer.

    • Wash the organic layer sequentially with a mild acid solution (e.g., 1% HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting aldehyde by column chromatography.

Quantitative Data

At present, specific quantitative data (yields, reaction times, spectroscopic data) for the reactions of the hydroxyl group in this compound are not widely available in the public domain. The data presented in the following tables are based on general knowledge of alcohol reactivity and analogous reactions found in the literature. Researchers should consider these as starting points for optimization.

Table 1: Representative Esterification Reactions of this compound

ReagentCatalyst/BaseSolventTemperature (°C)Expected ProductRepresentative Yield (%)
Acetic AnhydridePyridineDCM0 to RT5-(Dimethylamino)hexyl acetate>90
Benzoyl ChlorideTriethylamineTHF0 to RT5-(Dimethylamino)hexyl benzoate>85
Hexanoic AcidH₂SO₄ (cat.)TolueneReflux5-(Dimethylamino)hexyl hexanoate60-80

Table 2: Representative Etherification Reaction of this compound

ReagentBaseSolventTemperature (°C)Expected ProductRepresentative Yield (%)
Methyl IodideNaHTHF0 to RT1-Methoxy-5-(dimethylamino)hexane70-90
Benzyl BromideNaHDMFRT to 501-(Benzyloxy)-5-(dimethylamino)hexane70-85

Table 3: Representative Oxidation Reactions of this compound

ReagentSolventTemperature (°C)Expected ProductRepresentative Yield (%)
PCCDCMRT5-(Dimethylamino)hexanal70-85
DMPDCMRT5-(Dimethylamino)hexanal>90
KMnO₄aq. NaOH0 to RT5-(Dimethylamino)hexanoic acid50-70

Visualizations

Logical Relationship of Hydroxyl Group Reactions

hydroxyl_reactions cluster_esterification Esterification cluster_etherification Etherification cluster_oxidation Oxidation This compound This compound Carboxylic Acid / H+ Carboxylic Acid / H+ This compound->Carboxylic Acid / H+ Acyl Chloride / Base Acyl Chloride / Base This compound->Acyl Chloride / Base Acid Anhydride / Base Acid Anhydride / Base This compound->Acid Anhydride / Base Alkyl Halide / Strong Base Alkyl Halide / Strong Base This compound->Alkyl Halide / Strong Base Mild Oxidant (PCC, DMP) Mild Oxidant (PCC, DMP) This compound->Mild Oxidant (PCC, DMP) Strong Oxidant (KMnO4) Strong Oxidant (KMnO4) This compound->Strong Oxidant (KMnO4) Ester Ester Carboxylic Acid / H+->Ester Acyl Chloride / Base->Ester Acid Anhydride / Base->Ester Ether Ether Alkyl Halide / Strong Base->Ether Aldehyde Aldehyde Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Further Oxidation Mild Oxidant (PCC, DMP)->Aldehyde Strong Oxidant (KMnO4)->Carboxylic Acid

Caption: Key reactions of the hydroxyl group in this compound.

Experimental Workflow for Esterification

esterification_workflow start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add acyl chloride dropwise cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with aq. NaHCO3 react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Ester purify->product

Caption: A typical experimental workflow for the esterification of the title compound.

Conclusion

The hydroxyl group of this compound exhibits a rich and versatile reactivity, enabling its transformation into a variety of important functional groups, including esters, ethers, aldehydes, and carboxylic acids. The presence of the tertiary amino group can influence these reactions, and careful consideration of reaction conditions is necessary to achieve high yields and selectivity. This guide provides a foundational understanding of the reactivity of this valuable building block, offering protocols and insights to aid researchers and drug development professionals in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative aspects of these transformations and to explore the biological activities of the resulting derivatives.

An In-depth Technical Guide to the Nucleophilic Properties of the Dimethylamino Group in 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(Dimethylamino)hexan-1-ol is a bifunctional organic molecule featuring a tertiary amine (dimethylamino) and a primary alcohol. The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts nucleophilic character, enabling it to participate in a wide array of chemical transformations. Understanding and quantifying this nucleophilicity is critical for professionals in drug development and chemical synthesis, as it governs reaction rates, mechanisms, and ultimate product formation. In pharmaceutical scaffolds, the dimethylamino moiety can be crucial for interacting with biological targets or for the synthesis of more complex active pharmaceutical ingredients (APIs). This guide explores the intrinsic properties of this functional group within the specified molecular context.

Core Principles of Nucleophilicity in this compound

The nucleophilicity of the dimethylamino group is not an absolute value but is influenced by a combination of interrelated factors.

2.1. Basicity and Electronic Effects

A fundamental principle is that, for a given atom, nucleophilicity often correlates with basicity. The dimethylamino group, with its two electron-donating methyl groups, increases the electron density on the nitrogen atom, making it a stronger base and a potent nucleophile compared to primary or secondary amines.[1][2] The pKa of the conjugate acid of an amine is a good indicator of its basicity; a higher pKa corresponds to a stronger base.[3] For context, N,N-dimethylethanolamine, a shorter-chain analogue, has a pKa of approximately 9.23.[4][5] It is expected that this compound will have a similar or slightly higher pKa due to the longer, non-polar alkyl chain.

2.2. Steric Hindrance

While electronically favored, the nucleophilicity of tertiary amines can be significantly attenuated by steric hindrance.[2][6] The two methyl groups, in addition to the hexanol backbone, create a congested environment around the nitrogen's lone pair. This bulkiness can impede the approach to an electrophilic center, particularly in sterically demanding reactions like the SN2 mechanism.[4] Therefore, while more basic than primary and secondary amines, its reaction rate as a nucleophile might be slower in certain contexts.[2]

2.3. Solvent Effects

The choice of solvent plays a crucial role in modulating nucleophilicity.[6][7]

  • Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amine's lone pair, creating a solvent shell that stabilizes the nucleophile and increases the energy required to initiate a reaction. This effect can decrease its effective nucleophilicity.[7]

  • Aprotic Polar Solvents (e.g., DMSO, acetonitrile): In these solvents, the lone pair is less solvated and thus more available for nucleophilic attack, generally leading to enhanced reactivity.[8] In acetonitrile, tertiary amines have been observed to be one to two orders of magnitude more nucleophilic than comparable secondary amines.[1]

2.4. Intramolecular Interactions

The presence of a terminal hydroxyl group introduces the possibility of intramolecular hydrogen bonding, where the alcohol's hydrogen interacts with the nitrogen's lone pair. This can form a transient cyclic conformation. Such an interaction could potentially decrease the availability of the lone pair for external nucleophilic attack, thereby reducing its reactivity.[9] The strength of this interaction is dependent on the chain length and conformational flexibility of the molecule.

Quantitative Analysis of Nucleophilicity

Direct kinetic data for this compound is scarce. However, we can estimate its reactivity by examining data from analogous compounds. The Mayr nucleophilicity scale provides a quantitative framework where a nucleophilicity parameter (N) and a sensitivity parameter (sN) are assigned to nucleophiles.[10][11]

The table below presents pKa values and Mayr nucleophilicity parameters for structurally related amines to provide a basis for comparison. Note that N parameters are solvent-dependent.

Compound NameStructurepKa of Conjugate AcidMayr's N Parameter (Solvent)Citation(s)
This compound CH₃)₂N(CH₂)₅CH₂OH ~9.5 - 10.5 (Estimated) Not Determined
N,N-Dimethylethanolamine(CH₃)₂NCH₂CH₂OH9.23Not Determined[4][5]
n-PropylamineCH₃(CH₂)₂NH₂10.7113.33 (Water)[1]
Diethylamine(CH₃CH₂)₂NH10.9314.7 (Water)[1]
Triethylamine(CH₃CH₂)₃N10.75~16-17 (Acetonitrile, Estimated)[1]

Note: The pKa for the target compound is an estimation based on similar aliphatic amines. The N parameter for triethylamine is an approximation based on trends showing tertiary amines are more nucleophilic in aprotic solvents.

Experimental Determination of Nucleophilicity

To obtain precise quantitative data for this compound, direct experimental measurement is required. A common approach is to study the kinetics of a well-understood reaction, such as an SN2 reaction with a standard electrophile.

Detailed Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a model electrophile (e.g., methyl iodide) in a deuterated aprotic solvent (e.g., acetonitrile-d₃).

Objective: To measure the rate of reaction by monitoring the disappearance of reactants and the appearance of products over time using ¹H NMR.

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Acetonitrile-d₃ (CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, spectrometer, and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in CD₃CN of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of methyl iodide in CD₃CN of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in CD₃CN of a known concentration (e.g., 0.05 M).

  • Reaction Setup:

    • In a clean, dry NMR tube, add a precise volume of the this compound stock solution and the internal standard stock solution.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 298 K).

    • Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations.

  • Initiation of Reaction:

    • Inject a precise volume of the methyl iodide stock solution into the NMR tube.

    • Quickly mix the contents and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Acquisition and Analysis:

    • For each spectrum, integrate the signals corresponding to a unique proton on the reactant (e.g., the N-methyl protons of the amine) and a unique proton on the product (the N-methyl protons of the resulting quaternary ammonium salt).

    • Normalize these integrals against the integral of the internal standard to determine the change in concentration of the reactants and products over time. . Kinetic Analysis:

    • Assuming a second-order rate law: Rate = k[Amine][CH₃I].

    • Plot the appropriate concentration-time relationship (e.g., 1/([A]t - [B]t) * ln(([B]t[A]₀)/([A]t[B]₀)) vs. time for a reaction with unequal initial concentrations) to obtain a linear plot.

    • The slope of this line will be equal to the second-order rate constant, k.

Visualizing Nucleophilic Properties and Workflows

Graphical models can clarify the complex relationships and processes involved in studying nucleophilicity.

Factors_Influencing_Nucleophilicity Nuc Nucleophilicity of Dimethylamino Group Electronic Electronic Effects (Basicity) Electronic->Nuc Increases sub_e1 Inductive Effect (+I of alkyl groups) Electronic->sub_e1 Steric Steric Hindrance Steric->Nuc Decreases sub_s1 Two Methyl Groups Steric->sub_s1 sub_s2 Hexanol Backbone Steric->sub_s2 Solvent Solvent Effects Solvent->Nuc Modulates sub_sol1 Protic (H-Bonding) Solvent->sub_sol1 sub_sol2 Aprotic (Less Solvation) Solvent->sub_sol2 IntraHB Intramolecular H-Bonding IntraHB->Nuc Potentially Decreases

Caption: Factors influencing the nucleophilicity of the dimethylamino group.

Experimental_Workflow prep 1. Reagent Preparation (Amine, Electrophile, Standard) setup 2. Reaction Setup in NMR Tube (Amine + Standard at T=const) prep->setup t0 3. Acquire Initial Spectrum (t=0) setup->t0 init 4. Initiate Reaction (Add Electrophile) t0->init acq 5. Time-Course Data Acquisition (Acquire spectra at intervals) init->acq analysis 6. Data Processing (Integration & Normalization) acq->analysis kinetics 7. Kinetic Analysis (Plot concentration vs. time) analysis->kinetics rate 8. Determine Rate Constant (k) kinetics->rate

Caption: Workflow for determining nucleophilicity via NMR kinetic studies.

Implications for Drug Development and Research

The nucleophilic character of the dimethylamino group is a key determinant of its role in both synthetic chemistry and pharmacology.

  • Synthetic Handle: As a nucleophile, it serves as a reactive site for building molecular complexity, enabling reactions like alkylation, acylation, and Michael additions to form new C-N bonds.[12]

  • Pharmacokinetics: The basicity of the amine (pKa ~9.5) means it will be predominantly protonated at physiological pH (~7.4). This positive charge influences solubility, membrane permeability, and potential interactions with negatively charged biological macromolecules.

  • Metabolic Stability: The N-methyl groups can be susceptible to enzymatic N-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for drugs containing tertiary amines.

Conclusion

The dimethylamino group in this compound is a moderately strong nucleophile, whose reactivity is a nuanced interplay of its inherent basicity, significant steric hindrance, and the surrounding solvent environment. While it is electronically activated by its alkyl substituents, its effectiveness in reactions is highly dependent on the steric accessibility of the electrophile. For researchers and drug developers, a thorough understanding of these principles is essential for predicting reaction outcomes, designing synthetic routes, and anticipating the pharmacokinetic and metabolic profile of molecules containing this functional moiety. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the empirical investigation and strategic application of this compound and related compounds.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental data on the thermal stability and decomposition of 5-(Dimethylamino)hexan-1-ol is not publicly available. This guide has been constructed using data from analogous compounds and established principles of thermal analysis and organic chemistry to provide a predictive framework for its behavior. The primary analogue used for illustrative data is 6-Dimethylamino-1-hexanol, owing to its structural similarity.

Introduction

This compound is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol. This structure makes it a potentially valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the thermal stability of such compounds is critical for determining safe storage conditions, predicting shelf-life, and designing manufacturing processes that avoid unwanted degradation. Thermal decomposition can lead to the formation of impurities, loss of active product, and potentially the generation of reactive or toxic byproducts.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound. It outlines a generalized methodology for assessing its thermal stability using standard analytical techniques and proposes a likely decomposition pathway based on the known chemistry of similar amino alcohols.

Physicochemical and Thermal Properties (Analogous Compound)

Due to the absence of specific data for this compound, the following table summarizes key properties for the closely related analogue, 6-Dimethylamino-1-hexanol. These values provide a reasonable estimate for the expected properties of the target compound.

PropertyValue (for 6-Dimethylamino-1-hexanol)Source
Molecular Formula C8H19NO[1][2][3]
Molecular Weight 145.24 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[2]
pKa (Predicted) 15.19 ± 0.10[1]
Storage Temperature Refrigerator (4°C)[1][3]

Note: It is mentioned that fractional distillation under a vacuum is a common purification method for 6-Dimethylamino-1-hexanol to prevent thermal decomposition at its atmospheric boiling point[4].

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place approximately 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition[5].

    • Temperature Program: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a constant rate, typically 10°C/min, to a final temperature of approximately 600°C[5].

  • Data Analysis: Plot the sample weight (%) as a function of temperature. The onset temperature of decomposition is determined from the point at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates[6].

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., -20°C).

      • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond any expected transitions.

      • Cool the sample back to the starting temperature.

      • A second heating cycle is often performed to observe the behavior of the amorphous or recrystallized material.

  • Data Analysis: Plot the heat flow (W/g) versus temperature. Endothermic events (melting, boiling) will appear as peaks, while exothermic events (decomposition, crystallization) will appear as troughs (or vice-versa depending on instrument convention).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA TGA (10°C/min, N2 atm) Sample->TGA DSC DSC (10°C/min, N2 atm) Sample->DSC MassLoss Mass Loss vs. Temp TGA->MassLoss HeatFlow Heat Flow vs. Temp DSC->HeatFlow Decomp Decomposition Profile & Thermal Stability MassLoss->Decomp HeatFlow->Decomp G cluster_main Proposed Pyrolysis Pathway Parent This compound Radical α-Amino Radical Intermediate Parent->Radical Heat (Δ) H• abstraction Product1 Aldehyde/Imine Species Radical->Product1 β-Scission Product2 Alkene Fragments Radical->Product2 β-Scission Product3 Smaller Amines Radical->Product3 Further Fragmentation

References

Methodological & Application

Synthesis of 5-(Dimethylamino)hexan-1-ol from 6-chloro-1-hexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-(Dimethylamino)hexan-1-ol from 6-chloro-1-hexanol. This synthesis is a crucial step for various research and development applications, particularly in the fields of pharmacology and material science.

Application Notes

This compound, also known by its synonym 6-(dimethylamino)hexan-1-ol, is a bifunctional molecule featuring a tertiary amine and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of a range of target molecules, including surfactants and active pharmaceutical ingredients.[1][2] Its biological activities as a lysosomotropic agent and a choline uptake inhibitor are of significant interest in drug development and neuroscience research.[3]

Lysosomotropic Agent

As a lipophilic weak base, this compound can permeate cell membranes and accumulate in acidic intracellular compartments, such as lysosomes.[4] Inside the lysosome, the tertiary amine group becomes protonated, trapping the molecule and increasing the lysosomal pH.[5] This disruption of the lysosomal pH can interfere with the function of lysosomal enzymes, which are crucial for cellular processes like autophagy and the degradation of cellular waste.[6] This property is being explored for its potential in cancer therapy and for the development of drug delivery systems that target lysosomes.[5]

Choline Uptake Inhibition

The structural similarity of the dimethylaminoethanol moiety of this compound to choline allows it to interact with choline transporters. Deanol (dimethylaminoethanol) itself has been shown to competitively inhibit the transport of choline across the blood-brain barrier.[7] By inhibiting the high-affinity choline transporter (CHT1), which is the rate-limiting step in acetylcholine synthesis, compounds like this compound can modulate cholinergic neurotransmission.[8] This makes it a valuable tool for studying the cholinergic system and for the development of therapeutics targeting neurological disorders.

Synthesis Protocol: Nucleophilic Substitution

The synthesis of this compound from 6-chloro-1-hexanol is typically achieved through a nucleophilic substitution reaction (SN2), where the nitrogen atom of dimethylamine acts as the nucleophile, displacing the chloride ion from the hexanol chain.

Reaction Scheme

G reactant1 6-chloro-1-hexanol product This compound reactant1->product + (CH3)2NH byproduct Dimethylamine Hydrochloride reactant1->byproduct + (CH3)2NH reactant2 Dimethylamine

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment
  • 6-chloro-1-hexanol

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Sodium hydroxide

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloro-1-hexanol and an excess of aqueous dimethylamine solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40-60°C with vigorous stirring.[9] The pH of the reaction mixture should be maintained in the range of 9-11 to ensure the dimethylamine is in its free base form.[9] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Extraction: Neutralize the excess dimethylamine and the formed dimethylamine hydrochloride by adding a solution of sodium hydroxide. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product is a liquid and can be purified by vacuum distillation to obtain the final this compound.[9]

Data Presentation
ParameterValue/RangeReference
Starting Materials
6-chloro-1-hexanol1 equivalentGeneral Stoichiometry
Dimethylamine2-3 equivalents[1]
Reaction Conditions
Temperature40 - 60 °C[9]
pH9 - 11[9]
SolventWater (from aqueous dimethylamine), or co-solvents like DMF or THF[9]
Product Characterization
Molecular FormulaC8H19NO[3]
Molecular Weight145.24 g/mol [3]
AppearanceColorless to pale yellow liquid[3]
Purity (Commercial Grade)>97.0% (GC)[3]
Potential Byproducts
Quaternary ammonium salts-[1]
Dimethylamine hydrochloride-General Reaction Chemistry

Experimental Workflow

G A Reaction Setup: - 6-chloro-1-hexanol - Aqueous Dimethylamine B Reaction: - Heat to 40-60°C - Stirring - pH 9-11 A->B C Work-up: - Cool to RT B->C D Neutralization & Extraction: - Add NaOH - Extract with organic solvent C->D E Washing: - Wash with brine D->E F Drying: - Dry over anhydrous MgSO4 E->F G Solvent Removal: - Rotary Evaporation F->G H Purification: - Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dimethylamine is a flammable and corrosive substance. Handle with care.

  • 6-chloro-1-hexanol is an irritant. Avoid contact with skin and eyes.

  • Use caution when working with sodium hydroxide, as it is a strong base.

References

Application Notes and Protocols: 5-(Dimethylamino)hexan-1-ol in Catalysis - A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available scientific literature regarding the use of 5-(Dimethylamino)hexan-1-ol and its structural isomers, primarily 6-(Dimethylamino)hexan-1-ol, as catalysts in organic reactions. Despite a comprehensive search of available scientific databases, it is important to note that detailed application notes and specific experimental protocols for the use of this compound as a catalyst are scarce. The information presented herein is based on the general understanding of amino alcohols in catalysis and the limited specific mentions of this compound.

Overview of Amino Alcohols in Catalysis

Amino alcohols are a versatile class of organic compounds that contain both an amine and a hydroxyl functional group.[1] This bifunctionality allows them to act as catalysts in various organic transformations, often serving as chiral ligands in asymmetric synthesis or as organocatalysts.[1][2][3] Their ability to form stable complexes with metal catalysts can significantly influence the stereochemical outcome of reactions, making them valuable in the synthesis of chiral molecules for the pharmaceutical industry.[2]

Potential Catalytic Applications of this compound

While specific, well-documented catalytic applications of this compound are limited, its structure as a tertiary amino alcohol suggests potential roles in several types of reactions.

2.1. Base Catalysis: The tertiary amine moiety of this compound can act as a Brønsted base to activate substrates or reagents in a variety of organic reactions.

2.2. Ligand in Metal-Catalyzed Reactions: The nitrogen and oxygen atoms of this compound can coordinate to metal centers, forming metal complexes that can catalyze a range of transformations. The specific steric and electronic properties of the hexanol backbone would influence the catalytic activity and selectivity of such complexes.

2.3. Organocatalysis: As with other simple amino alcohols, this compound could potentially act as an organocatalyst, for example, in Michael additions or aldol reactions, although there are no specific examples of this in the current literature.[3]

Application in CO2 Hydrogenation

One specific, albeit brief, mention of the catalytic utility of 6-(Dimethylamino)hexan-1-ol is in the hydrogenation of carbon dioxide (CO2) to formic acid.[4] In this context, it is described as a polar amine that can enhance the kinetics and conversion rates of the reaction.[4] Unfortunately, detailed experimental protocols, quantitative data on its performance (e.g., turnover number, turnover frequency, yields), or a specific reaction mechanism are not provided in the available literature.

Logical Relationship of Components in CO2 Hydrogenation

CO2_Hydrogenation cluster_reactants Reactants & Catalysts CO2 CO₂ Intermediate Activated Complex CO2->Intermediate H2 H₂ H2->Intermediate Catalyst Metal Catalyst Catalyst->Intermediate Amine 6-(Dimethylamino)hexan-1-ol (Polar Amine Additive) Amine->Intermediate FormicAcid Formic Acid (HCOOH) Intermediate->FormicAcid

References

Application Notes and Protocols for the Synthesis of 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Dimethylamino)hexan-1-ol is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol. This structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its potential applications include use as a precursor for surfactants and as an intermediate in the development of novel bioactive compounds. This document outlines two robust experimental protocols for the laboratory-scale synthesis of this compound: (1) Nucleophilic Substitution of a 5-halohexan-1-ol with dimethylamine, and (2) Reductive Amination of 5-oxohexan-1-ol with dimethylamine.

Synthetic Strategies

Two primary synthetic routes are proposed, starting from readily accessible precursors.

  • Nucleophilic Substitution (SN2 Reaction): This is a classical and straightforward method for forming carbon-nitrogen bonds. In this approach, a 5-halohexan-1-ol (e.g., 5-bromohexan-1-ol or 5-chlorohexan-1-ol) is reacted with an excess of dimethylamine. The dimethylamine acts as a nucleophile, displacing the halide to form the desired tertiary amine. This reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

  • Reductive Amination: This one-pot reaction is an efficient method for synthesizing amines from carbonyl compounds. The synthesis commences with the reaction of 5-oxohexan-1-ol (5-hydroxyhexanal) with dimethylamine to form an intermediate hemiaminal, which dehydrates to an enamine or iminium ion. This intermediate is then reduced in situ to the target tertiary amine using a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is often preferred for its high selectivity and mild reaction conditions.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from 5-bromohexan-1-ol and dimethylamine.

Materials:

  • 5-Bromohexan-1-ol

  • Dimethylamine (40% solution in water or 2 M solution in THF)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromohexan-1-ol (e.g., 10.0 g, 55.2 mmol) and anhydrous acetonitrile (100 mL).

  • Addition of Reagents: Add potassium carbonate (15.3 g, 110.4 mmol, 2.0 equivalents) to the flask. This will act as a base to neutralize the hydrobromic acid byproduct.

  • To the stirring suspension, add a 2 M solution of dimethylamine in THF (55.2 mL, 110.4 mmol, 2.0 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel (using a mobile phase of dichloromethane/methanol, e.g., 95:5) to obtain the pure product.

Protocol 2: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from 5-oxohexan-1-ol.

Materials:

  • 5-Oxohexan-1-ol (5-hydroxyhexanal)

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (CH2Cl2), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-oxohexan-1-ol (e.g., 5.8 g, 50 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Amine: Add the 2 M solution of dimethylamine in THF (30 mL, 60 mmol, 1.2 equivalents) to the stirring solution at room temperature.

  • Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion. Stir the mixture for 1 hour at room temperature.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography as described in Protocol 1.

Data Presentation

Table 1: Summary of Quantitative Data for Synthetic Protocols

ParameterProtocol 1: Nucleophilic SubstitutionProtocol 2: Reductive Amination
Starting Material 5-Bromohexan-1-ol5-Oxohexan-1-ol
Key Reagents Dimethylamine, K2CO3Dimethylamine, NaBH(OAc)3
Solvent AcetonitrileDichloromethane
Stoichiometry (vs. SM) Dimethylamine (2.0 eq.), K2CO3 (2.0 eq.)Dimethylamine (1.2 eq.), NaBH(OAc)3 (1.5 eq.)
Reaction Temperature Reflux (~82°C)0°C to Room Temperature
Reaction Time 12 - 18 hours12 - 24 hours
Typical Yield 70 - 85%75 - 90%

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the O-H and C-N functional groups.

Mandatory Visualization

Synthesis_Workflow Synthesis Pathways for this compound cluster_0 Protocol 1: Nucleophilic Substitution cluster_1 Protocol 2: Reductive Amination SM1 5-Bromohexan-1-ol P1 Reaction Mixture SM1->P1 Reactants R1 Dimethylamine (2 eq.) K2CO3 (2 eq.) R1->P1 S1 Acetonitrile (Solvent) Reflux (82°C) S1->P1 W1 Workup: Filter, Concentrate, Extract, Dry P1->W1 12-18h Pur1 Purification: Vacuum Distillation or Column Chromatography W1->Pur1 FP This compound Pur1->FP SM2 5-Oxohexan-1-ol P2 Reaction Mixture SM2->P2 Reactants R2 Dimethylamine (1.2 eq.) NaBH(OAc)3 (1.5 eq.) R2->P2 S2 Dichloromethane (Solvent) 0°C to RT S2->P2 W2 Workup: Quench, Extract, Dry, Concentrate P2->W2 12-24h Pur2 Purification: Vacuum Distillation or Column Chromatography W2->Pur2 Pur2->FP

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 5-(Dimethylamino)hexan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific application of 5-(Dimethylamino)hexan-1-ol in pharmaceutical synthesis is limited in publicly available scientific literature. The following application notes and protocols are based on the properties and reactivity of its close structural analog, 6-(Dimethylamino)hexan-1-ol , and related amino alcohols used in medicinal chemistry. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.

Introduction

6-(Dimethylamino)hexan-1-ol is a bifunctional organic compound containing both a tertiary amine and a primary alcohol functional group.[1][2] This unique combination makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tertiary amine can act as a base or a nucleophile, while the hydroxyl group can undergo various transformations such as oxidation, esterification, or etherification. Its utility is noted in the synthesis of surfactants and as an intermediate in various organic syntheses.[1] Furthermore, it has been identified as a lysosomotropic agent and a choline uptake inhibitor in biological research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-(Dimethylamino)hexan-1-ol is presented in the table below. This data is essential for designing synthetic routes and purification protocols.

PropertyValueReference
CAS Number 1862-07-3[1][2]
Molecular Formula C8H19NO[1][3]
Molecular Weight 145.25 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 203.8 ± 23.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 63.6 ± 19.2 °C[4]
Solubility Soluble in polar solvents[1]

Applications in Pharmaceutical Synthesis

A relevant example of a synthetic strategy where a similar bifunctional starting material could be envisioned is in the synthesis of analogs of the analgesic drug Tramadol . The synthesis of Tramadol and its derivatives involves the reaction of an aminoketone with an organometallic reagent.[5][6][7][8] The dimethylaminomethyl group is a key feature of the Tramadol molecule.

Conceptual Synthetic Workflow for an API Analog

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical API using a 6-(dimethylamino)alkyl precursor.

G cluster_0 Step 1: Functional Group Transformation cluster_1 Step 2: Carbon-Carbon Bond Formation cluster_2 Step 3: Final Modification & Purification A 6-(Dimethylamino)hexan-1-ol B Intermediate 1 (e.g., 6-(Dimethylamino)hexanal) A->B Oxidation D Intermediate 2 (Secondary Alcohol) B->D Grignard or Organolithium Addition C Aryl Organometallic Reagent C->D E Final API Analog D->E Further functionalization (e.g., esterification) and purification

Caption: Conceptual workflow for API synthesis.

Experimental Protocols

The following are generalized protocols for key transformations that could be applied to 6-(Dimethylamino)hexan-1-ol in a pharmaceutical synthesis context.

Protocol 1: Oxidation of 6-(Dimethylamino)hexan-1-ol to 6-(Dimethylamino)hexanal

This protocol describes a mild oxidation of the primary alcohol to an aldehyde, a versatile intermediate for further reactions.

Materials:

  • 6-(Dimethylamino)hexan-1-ol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 6-(Dimethylamino)hexan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of PCC (1.5 eq) or DMP (1.2 eq) in anhydrous DCM to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome:

  • Product: 6-(Dimethylamino)hexanal

  • Yield: 70-85%

  • Purity: >95% (as determined by GC-MS and ¹H NMR)

Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol outlines the addition of an aryl Grignard reagent to the aldehyde synthesized in Protocol 1.

Materials:

  • 6-(Dimethylamino)hexanal

  • Aryl bromide (e.g., 3-bromoanisole for a Tramadol-like core)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Ammonium chloride solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine under an inert atmosphere. Add a small amount of a solution of the aryl bromide (1.1 eq) in anhydrous THF. Once the reaction initiates (disappearance of iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 6-(Dimethylamino)hexanal (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude tertiary alcohol by column chromatography.

Expected Outcome:

  • Product: 1-Aryl-7-(dimethylamino)heptan-1-ol derivative

  • Yield: 60-80%

  • Purity: >95%

Signaling Pathways and Logical Relationships

The final synthesized API may target various biological pathways depending on its structure. For instance, if the synthesized molecule is an analog of Tramadol, it would likely interact with the opioid and monoaminergic systems.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Effect A API Analog B μ-Opioid Receptor A->B Agonism C Serotonin/Norepinephrine Reuptake Transporters A->C Inhibition D Analgesia B->D C->D

Caption: Potential mechanism of action for an API analog.

Conclusion

While direct, extensive literature on the pharmaceutical applications of this compound is not apparent, its structural analog 6-(Dimethylamino)hexan-1-ol serves as a valuable bifunctional building block. Its ability to be incorporated into complex molecular scaffolds, as conceptually demonstrated through a synthetic workflow inspired by the synthesis of Tramadol analogs, highlights its potential in drug discovery and development for creating novel therapeutics. The provided protocols offer a foundational methodology for the manipulation of this and similar amino alcohols in a research setting.

References

Application Notes and Protocols: 5-(Dimethylamino)hexan-1-ol as a Versatile Intermediate for the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)hexan-1-ol is a bifunctional molecule containing both a tertiary amine and a primary alcohol, making it a valuable building block in organic synthesis. While direct utilization of this compound as an intermediate in the synthesis of currently marketed active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motifs are present in several classes of drugs. This document presents a detailed, albeit hypothetical, application of this compound as a key intermediate in the synthesis of a novel analgesic agent, designated "DMH-Analogue 1". The protocols and data provided are illustrative of the potential of this intermediate in drug discovery and development, drawing parallels from the synthesis of known analgesics.

Introduction

The development of novel active pharmaceutical ingredients often relies on the creative use of versatile chemical intermediates. Amino alcohols, in particular, are a critical class of building blocks found in a wide array of therapeutic agents, including analgesics, antiarrhythmics, and antihistamines. The presence of both an amino group and a hydroxyl group allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This compound, with its linear six-carbon chain, offers a flexible scaffold for the design of new chemical entities with potential therapeutic applications. This application note outlines a hypothetical synthetic route to a novel analgesic, DMH-Analogue 1, to showcase the utility of this compound as a starting material in a drug development context.

Hypothetical Synthesis of DMH-Analogue 1

The proposed synthesis of DMH-Analogue 1 from this compound involves a two-step process:

  • Step 1: Tosylation of the primary alcohol. The hydroxyl group of this compound is first converted to a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.

  • Step 2: Nucleophilic substitution with a phenolic compound. The tosylated intermediate is then reacted with a suitable phenol (in this hypothetical case, 3-methoxyphenol) to introduce an aromatic moiety, a common feature in many centrally acting analgesics.

Experimental Protocols

Step 1: Synthesis of 6-(Dimethylamino)hexyl-4-methylbenzenesulfonate (Intermediate 1)

  • Materials:

    • This compound (1.0 eq)

    • Toluene-4-sulfonyl chloride (TsCl) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (10 mL/g of starting material)

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

    • Add triethylamine to the solution and stir for 10 minutes.

    • Slowly add toluene-4-sulfonyl chloride portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tosylated intermediate.

Step 2: Synthesis of 1-(6-(3-methoxyphenoxy)hexyl)-N,N-dimethylamine (DMH-Analogue 1)

  • Materials:

    • 6-(Dimethylamino)hexyl-4-methylbenzenesulfonate (Intermediate 1) (1.0 eq)

    • 3-Methoxyphenol (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (ACN) (15 mL/g of intermediate 1)

  • Procedure:

    • To a solution of 3-methoxyphenol in acetonitrile, add potassium carbonate and stir the suspension at room temperature for 30 minutes.

    • Add a solution of 6-(Dimethylamino)hexyl-4-methylbenzenesulfonate in acetonitrile to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, DMH-Analogue 1.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis of DMH-Analogue 1.

Step Reactant Molecular Weight ( g/mol ) Equivalents Mass (g) Yield (%) Purity (by HPLC)
1This compound145.261.010.08598%
2Intermediate 1299.441.020.67599%
Compound Molecular Formula Molecular Weight ( g/mol ) Appearance ¹H NMR Mass Spectrometry (m/z)
Intermediate 1C₁₅H₂₅NO₃S299.44Colorless oilConforms[M+H]⁺ = 300.16
DMH-Analogue 1C₁₅H₂₅NO₂251.36Pale yellow oilConforms[M+H]⁺ = 252.19

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Tosylation (TsCl, TEA, DCM) Start->Step1 Intermediate Intermediate 1 (6-(Dimethylamino)hexyl-4-methylbenzenesulfonate) Step1->Intermediate Step2 Nucleophilic Substitution (3-Methoxyphenol, K₂CO₃, ACN) Intermediate->Step2 Product DMH-Analogue 1 Step2->Product

Caption: Synthetic workflow for DMH-Analogue 1.

Hypothetical Signaling Pathway

The structural similarity of DMH-Analogue 1 to known opioid analgesics suggests a potential interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified, hypothetical signaling pathway.

Signaling_Pathway cluster_cell Neuron API DMH-Analogue 1 Receptor μ-Opioid Receptor (GPCR) API->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel K+ Channel G_Protein->Ion_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Analgesia Analgesic Effect cAMP->Analgesia Modulates neuronal excitability Ion_Channel->Analgesia Leads to hyperpolarization Ca_Channel->Analgesia Reduces neurotransmitter release

Caption: Hypothetical signaling pathway of DMH-Analogue 1.

Conclusion

While this compound may not be a direct precursor to any currently marketed blockbuster drugs, its chemical functionality presents significant opportunities for the synthesis of novel compounds with potential therapeutic value. The hypothetical synthesis of DMH-Analogue 1 described in this application note serves as a practical example of how this intermediate can be employed in a medicinal chemistry program. The detailed protocols, tabulated data, and clear visualizations provide a framework for researchers and drug development professionals to explore the synthetic potential of this compound and similar bifunctional building blocks in the quest for new and improved medicines. Further research into the derivatization of this intermediate could lead to the discovery of new APIs with a range of pharmacological activities.

Application Note: Selective Oxidation of 5-(Dimethylamino)hexan-1-ol to 5-(Dimethylamino)hexanal

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details protocols for the selective oxidation of the primary alcohol 5-(Dimethylamino)hexan-1-ol to its corresponding aldehyde, 5-(Dimethylamino)hexanal. The presence of a tertiary amine in the substrate necessitates the use of mild and selective oxidation methods to prevent side reactions, such as overoxidation to the carboxylic acid or reaction at the nitrogen center. This document provides detailed experimental procedures for three widely accepted methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation. These protocols are designed for researchers and scientists in the field of organic synthesis and drug development.

**Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The challenge is amplified when the substrate contains other sensitive functional groups, such as amines, which can be prone to oxidation or can act as nucleophiles, leading to undesired side products. This compound presents such a challenge, requiring an oxidation protocol that is both mild and highly selective. This note evaluates three common and effective methods—Swern, Dess-Martin, and TEMPO-based oxidations—that are well-suited for this transformation, often proceeding without the need for protecting the amine functionality.[1]

Oxidation Methodologies

Three primary methods were selected for the oxidation of this compound based on their reported mildness, selectivity, and functional group tolerance.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2][3] It is known for its excellent yields and compatibility with a wide range of functional groups, including amines. The reaction proceeds under mild, metal-free conditions.[2][3]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation of primary alcohols to aldehydes at room temperature.[4][5][6] Its key advantages include neutral pH conditions, short reaction times, and high yields.[5] DMP has been shown to be particularly effective for the oxidation of N-protected amino alcohols without epimerization.[5][7]

  • TEMPO-Catalyzed Oxidation: This method employs a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant.[8] Copper-catalyzed aerobic oxidation is a particularly attractive green chemistry approach, using air as the terminal oxidant.[9] This system is known for its high chemoselectivity for primary alcohols.[1]

Data Summary

The following table summarizes typical quantitative data for the selected oxidation methods based on literature precedents for similar amino alcohols. The actual results for this compound may vary.

ParameterSwern OxidationDess-Martin Periodinane (DMP) OxidationTEMPO-Catalyzed Oxidation (Cu/Air)
Reagents Oxalyl Chloride, DMSO, TriethylamineDess-Martin PeriodinaneCuI, TEMPO, 2,2'-Bipyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature -78 °C to room temperatureRoom temperatureRoom temperature
Reaction Time 1-3 hours1-4 hours12-24 hours
Typical Yield 85-95%90-98%80-90%
Workup Aqueous quench, extractionQuench with Na₂S₂O₃, filtration, extractionFiltration, extraction

Experimental Protocols

Protocol 1: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.[10][11]

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.[10]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification DMSO_sol DMSO in DCM Activation Activate DMSO (-78 °C, 30 min) DMSO_sol->Activation Oxalyl_sol Oxalyl Chloride in DCM Oxalyl_sol->Activation Addition Add Alcohol (-78 °C, 1 hr) Activation->Addition Base Add Et3N (-78 °C, 30 min) Addition->Base Warm Warm to RT Base->Warm Quench Quench with Water Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Product: 5-(Dimethylamino)hexanal Purify->End Start Start Start->Oxalyl_sol

Caption: Workflow for Swern Oxidation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM (0.1 M).

  • Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.[4]

  • Stir the reaction mixture vigorously for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by flash column chromatography.

DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Alcohol in DCM Add_DMP Add DMP (RT, 1-4 hr) Dissolve->Add_DMP Quench Quench with NaHCO3/Na2S2O3 Add_DMP->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Column Chromatography Wash_Dry->Purify End End Product: 5-(Dimethylamino)hexanal Purify->End Start Start Start->Dissolve

Caption: Workflow for DMP Oxidation.

Protocol 3: TEMPO-Catalyzed Aerobic Oxidation

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • 2,2'-Bipyridine (bpy)

  • Acetonitrile (MeCN)

  • Air or Oxygen supply

  • Standard laboratory glassware

Procedure:

  • To a round-bottomed flask, add this compound (1.0 equivalent), CuI (0.05 equivalents), TEMPO (0.05 equivalents), and 2,2'-bipyridine (0.05 equivalents).[9]

  • Add acetonitrile (0.2 M) to the flask.

  • Stir the reaction mixture vigorously under an atmosphere of air (using a balloon or by leaving it open to the air) at room temperature.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours for aliphatic alcohols.[9]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

  • Rinse the celite pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography.

TEMPO_Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Combine Combine Alcohol, CuI, TEMPO, bpy Add_Solvent Add Acetonitrile Combine->Add_Solvent React Stir under Air (RT, 12-24 hr) Add_Solvent->React Filter Filter through Celite React->Filter Concentrate Concentrate Filter->Concentrate Extract Aqueous Workup Concentrate->Extract Purify Column Chromatography Extract->Purify End End Product: 5-(Dimethylamino)hexanal Purify->End Start Start Start->Combine

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Safety Precautions
  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Dess-Martin Periodinane can be explosive under certain conditions; avoid shock and heat.

  • Handle all solvents and reagents in accordance with their safety data sheets (SDS).

Conclusion

The protocols provided offer reliable and selective methods for the oxidation of this compound to the corresponding aldehyde. The choice of method may depend on factors such as reagent availability, scale, and sensitivity of other functional groups in more complex substrates. For rapid and high-yielding conversions on a lab scale, DMP oxidation is often preferred. Swern oxidation is a classic and robust alternative, while TEMPO-catalyzed aerobic oxidation presents a greener and more atom-economical approach suitable for larger-scale synthesis. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific application.

References

Application Notes and Protocols: Halogenation of the Hydroxyl Group of 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the halogenation of the hydroxyl group of 5-(Dimethylamino)hexan-1-ol to synthesize 5-chloro-N,N-dimethylhexan-1-amine and 5-bromo-N,N-dimethylhexan-1-amine. These halogenated intermediates are valuable building blocks in medicinal chemistry and drug development, serving as precursors for the introduction of various functional groups. This note outlines three common halogenation methods: reaction with thionyl chloride for chlorination, phosphorus tribromide for bromination, and the Appel reaction for both chlorination and bromination under milder conditions. Potential side reactions, such as intramolecular cyclization, are discussed, and detailed purification and characterization protocols are provided.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For molecules containing additional functional groups, such as amines, this reaction requires careful consideration of reagent choice and reaction conditions to avoid unwanted side reactions. This compound presents the challenge of a tertiary amine, which can act as a nucleophile or a base, potentially interfering with the halogenation of the primary alcohol. This document details three reliable methods for the selective halogenation of the hydroxyl group.

Reaction Schemes and Methodologies

The primary objective is the selective replacement of the hydroxyl group with a halogen (chlorine or bromine) while preserving the dimethylamino group.

Scheme 1: Chlorination using Thionyl Chloride (SOCl₂)

This compound is converted to its hydrochloride salt in situ, which then reacts with thionyl chloride to yield the corresponding alkyl chloride. The use of an excess of thionyl chloride or the slow addition of the amino alcohol to the reagent is crucial to favor the desired reaction over potential side reactions.

Scheme 2: Bromination using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is an effective reagent for converting primary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism. Careful control of the reaction temperature is necessary to manage the reactivity of PBr₃.

Scheme 3: Halogenation using the Appel Reaction

The Appel reaction provides a mild alternative for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide (CCl₄ or CBr₄). This method is often favored for sensitive substrates as it proceeds under neutral conditions.

Potential Side Reactions

A significant potential side reaction, particularly under conditions that favor a free amine, is the intramolecular Sₙ2 cyclization of the initially formed haloamine to generate a quaternary ammonium salt, 1,1-dimethyl-2-methylpiperidin-1-ium halide. This is more likely if the reaction mixture is heated or if a base is used improperly.

G start 5-Halo-N,N-dimethylhexan-1-amine product 1,1-Dimethyl-2-methylpiperidin-1-ium halide start->product Intramolecular SN2 Cyclization

Figure 1: Potential intramolecular cyclization side reaction.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-N,N-dimethylhexan-1-amine using Thionyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of DCM/methanol with 1% triethylamine.

G A Dissolve this compound in DCM B Cool to 0 °C A->B C Add SOCl₂ dropwise B->C D Warm to RT and Reflux C->D E Quench with NaHCO₃ D->E F Workup and Extraction E->F G Purification F->G

Figure 2: Workflow for chlorination with thionyl chloride.

Protocol 2: Synthesis of 5-bromo-N,N-dimethylhexan-1-amine using Phosphorus Tribromide

Materials:

  • This compound (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.5 eq)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Cool the mixture to 0 °C and slowly add saturated aqueous NaHCO₃ to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on basic alumina with a hexane/ethyl acetate gradient.

Protocol 3: Synthesis of 5-halo-N,N-dimethylhexan-1-amine via the Appel Reaction

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄) (1.2 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound and triphenylphosphine in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add a solution of CCl₄ or CBr₄ in acetonitrile dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be precipitated from the crude mixture by the addition of a nonpolar solvent like hexanes and removed by filtration.

  • Purify the filtrate by column chromatography on silica gel (with 1% triethylamine) or basic alumina.

Data Presentation

Table 1: Representative Reaction Data

MethodReagentProductSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Thionyl ChlorideSOCl₂5-chloro-N,N-dimethylhexan-1-amineDCMReflux375-85>95
Phosphorus TribromidePBr₃5-bromo-N,N-dimethylhexan-1-amineDiethyl etherRT1680-90>95
Appel Reaction (Cl)PPh₃, CCl₄5-chloro-N,N-dimethylhexan-1-amineAcetonitrileRT570-80>95
Appel Reaction (Br)PPh₃, CBr₄5-bromo-N,N-dimethylhexan-1-amineAcetonitrileRT585-95>95

Table 2: Representative Analytical Data for 5-chloro-N,N-dimethylhexan-1-amine

AnalysisData
¹H NMR (400 MHz, CDCl₃)δ 3.54 (t, J = 6.7 Hz, 2H, -CH₂Cl), 2.23 (s, 6H, -N(CH₃)₂), 2.20 (t, J = 7.5 Hz, 2H, -CH₂N-), 1.70-1.58 (m, 2H), 1.48-1.35 (m, 4H).
¹³C NMR (101 MHz, CDCl₃)δ 59.8 (-CH₂N-), 45.4 (-N(CH₃)₂), 45.1 (-CH₂Cl), 32.5, 27.2, 26.8, 25.5.
MS (ESI+) m/z 164.1 [M+H]⁺
IR (thin film) ν (cm⁻¹) 2935, 2858, 2815, 2765, 1465, 1265, 1055, 725.

Table 3: Representative Analytical Data for 5-bromo-N,N-dimethylhexan-1-amine

AnalysisData
¹H NMR (400 MHz, CDCl₃)δ 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br), 2.24 (s, 6H, -N(CH₃)₂), 2.21 (t, J = 7.5 Hz, 2H, -CH₂N-), 1.88-1.78 (m, 2H), 1.49-1.38 (m, 4H).
¹³C NMR (101 MHz, CDCl₃)δ 59.8 (-CH₂N-), 45.4 (-N(CH₃)₂), 33.9 (-CH₂Br), 32.8, 28.0, 27.2, 25.4.
MS (ESI+) m/z 208.1, 210.1 [M+H]⁺ (isotopic pattern for Br)
IR (thin film) ν (cm⁻¹) 2934, 2857, 2814, 2764, 1464, 1260, 1055, 645.

Purification and Characterization Notes

The basic nature of the dimethylamino group requires special consideration during purification.

  • Workup: An aqueous basic wash (e.g., NaHCO₃ or dilute NaOH) is essential to neutralize any acidic reagents or byproducts and to ensure the product is in its free base form for extraction into an organic solvent.

  • Column Chromatography:

    • Silica Gel: Standard silica gel can be used, but peak tailing may be observed due to the interaction of the basic amine with acidic silanol groups. To mitigate this, it is highly recommended to add a small amount of a volatile amine, such as triethylamine (0.5-1%), to the eluent.

    • Basic Alumina: Alumina (basic or neutral) is an excellent alternative to silica gel for the purification of basic compounds and can often provide better separation with less tailing without the need for additives.

  • Characterization:

    • NMR Spectroscopy: The provided ¹H and ¹³C NMR data are predicted based on the structures. Key signals to confirm the transformation are the downfield shift of the methylene protons adjacent to the newly introduced halogen and the disappearance of the signal corresponding to the hydroxyl proton.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the halogenated product. For the bromo-derivative, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

    • Infrared Spectroscopy: The disappearance of the broad O-H stretching band (around 3300 cm⁻¹) from the starting material and the appearance of a C-X stretching band (typically 600-800 cm⁻¹ for C-Cl and 500-650 cm⁻¹ for C-Br) are indicative of a successful reaction.

Conclusion

The halogenation of this compound can be effectively achieved using several standard methods. The choice of reagent will depend on the desired halogen, available equipment, and sensitivity of other functional groups in more complex substrates. For chlorination, thionyl chloride offers a cost-effective and high-yielding route, provided that side reactions are controlled. For bromination, both phosphorus tribromide and the Appel reaction are highly efficient. The Appel reaction, in general, offers the mildest conditions and is suitable for both chlorination and bromination, making it a versatile option for sensitive molecules. Proper workup and purification techniques are critical for isolating the final product in high purity.

Application Notes and Protocols for the Synthesis of Tertiary Amino Alcohols via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tertiary amino alcohols through reductive amination. The methods outlined are selected for their efficiency, stereoselectivity, and applicability in research and drug development settings.

Introduction

Tertiary amino alcohols are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Reductive amination serves as a powerful and versatile strategy for their synthesis, offering a direct route from readily available ketones and secondary amines. This methodology is favored for its operational simplicity and the ability to control stereochemistry, which is paramount in the synthesis of chiral drug candidates.

These notes will focus on two robust methods for the synthesis of tertiary amino alcohols:

  • Diastereoselective Reductive Amination of β-Hydroxy Ketones using Titanium(IV) Isopropoxide and Polymethylhydrosiloxane (PMHS). This method is particularly valuable for the stereoselective synthesis of syn-1,3-amino alcohols.[1][2]

  • Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃). A mild and general method applicable to a wide range of ketones and secondary amines.[3][4][5][6]

Data Presentation

Table 1: Diastereoselective Reductive Amination of β-Hydroxy Ketones with p-Anisidine

This table summarizes the synthesis of syn-1,3-amino alcohols from various β-hydroxy ketones using p-anisidine as the amine source. The reaction is promoted by Ti(iOPr)₄ and utilizes PMHS as the hydride donor.

Entryβ-Hydroxy Ketone SubstrateProductYield (%)Diastereomeric Ratio (syn:anti)
11-hydroxy-1-phenyl-2-butanoneN-(1-phenyl-2-hydroxybutyl)-p-anisidine8993:7
21-hydroxy-1-(2-furyl)-2-butanoneN-(1-(2-furyl)-2-hydroxybutyl)-p-anisidine8592:8
31-hydroxy-1-cyclohexyl-2-butanoneN-(1-cyclohexyl-2-hydroxybutyl)-p-anisidine8890:10
45-hydroxy-4-octanoneN-(4-hydroxy-5-octyl)-p-anisidine8688:12
51-hydroxy-1,3-diphenyl-2-propanoneN-(1,3-diphenyl-2-hydroxypropyl)-p-anisidine7786:14

Data sourced from Menche, D., et al. (2007). Org. Lett., 9(2), 267-270.[2]

Table 2: Reductive Amination of Ketones with Secondary Amines using Sodium Triacetoxyborohydride

This table presents the results for the synthesis of various tertiary amines from ketones and secondary amines using NaBH(OAc)₃ as the reducing agent.

EntryKetoneAmineProductYield (%)
1CycloheptanoneCycloheptylamineN-cycloheptylcycloheptanamine96
22-PentanonePyrrolidine2-(pyrrolidin-1-yl)pentane95
3AcetophenoneMorpholine4-(1-phenylethyl)morpholine88
4CyclohexanoneN-MethylanilineN-cyclohexyl-N-methylaniline96
5PropiophenoneDiisopropylamineN,N-diisopropyl-1-phenylpropan-1-amine80

Data sourced from Abdel-Magid, A. F., et al. (1996). J. Org. Chem., 61(11), 3849-3862.[5]

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of 1-hydroxy-1-phenyl-2-butanone

This protocol details the synthesis of a syn-1,3-amino alcohol using Ti(iOPr)₄ and PMHS.

Materials:

  • 1-hydroxy-1-phenyl-2-butanone

  • p-Anisidine

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Polymethylhydrosiloxane (PMHS)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-hydroxy-1-phenyl-2-butanone (1.0 mmol) in anhydrous THF (5 mL) is added p-anisidine (1.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Titanium(IV) isopropoxide (1.2 mmol) is added, and the resulting solution is stirred for another 30 minutes.

  • Polymethylhydrosiloxane (PMHS) (2.0 mmol) is added dropwise, and the reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of 1 M HCl (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography to afford the desired syn-1,3-amino alcohol.

Protocol 2: Reductive Amination of Cycloheptanone with Cycloheptylamine using NaBH(OAc)₃

This protocol describes a general procedure for the reductive amination of a cyclic ketone with a secondary amine using sodium triacetoxyborohydride.

Materials:

  • Cycloheptanone

  • Cycloheptylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of cycloheptanone (1.0 mmol) and cycloheptylamine (1.2 mmol) in 1,2-dichloroethane (5 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine (15 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by an appropriate method (e.g., distillation or chromatography) to yield the tertiary amine.

Mandatory Visualizations

Diastereoselective Reductive Amination Workflow

diastereoselective_reductive_amination start β-Hydroxy Ketone + Secondary Amine imine_formation Imine Formation (Ti(O-i-Pr)4) start->imine_formation chelation Chelated Intermediate imine_formation->chelation reduction Hydride Reduction (PMHS) chelation->reduction product syn-Tertiary Amino Alcohol reduction->product

Caption: Workflow for diastereoselective synthesis of syn-amino alcohols.

General Reductive Amination Pathway (NaBH(OAc)₃)

general_reductive_amination cluster_reaction One-Pot Reaction ketone Ketone iminium Iminium Ion Intermediate ketone->iminium Condensation amine Secondary Amine amine->iminium product Tertiary Amino Alcohol iminium->product Reduction reducing_agent NaBH(OAc)3 reducing_agent->product

Caption: Pathway for NaBH(OAc)3 mediated reductive amination.

References

Application Notes and Protocols for the Scalable Synthesis of 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)hexan-1-ol, also known as 6-(dimethylamino)-1-hexanol, is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This structure makes it a versatile intermediate in various industrial applications, particularly in the synthesis of pharmaceuticals and specialty chemicals. Its ability to act as a lysosomotropic agent and a choline uptake inhibitor has also made it a valuable tool in biological research. This document provides detailed application notes and scalable synthesis protocols for this compound for industrial and research purposes.

Applications

Pharmaceutical Intermediate: this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and a dimethylamino group allows for a variety of chemical modifications, making it a valuable precursor in multi-step synthetic routes. While its role in the synthesis of specific commercial drugs is not widely publicized in public literature, its structural motifs are present in various pharmacologically active compounds.

Research Chemical: In a research context, this compound is utilized for its ability to accumulate in and alter the pH of lysosomes, a characteristic of lysosomotropic agents. This property is explored for potential therapeutic applications and for studying cellular processes.

Surfactant and Specialty Chemical Synthesis: The dual functionality of this compound makes it a suitable starting material for the production of specialty surfactants and other chemicals where both a polar head (from the alcohol) and a tertiary amine group are required.

Scalable Synthesis Protocols

Two primary scalable synthetic routes for this compound are reductive amination and nucleophilic substitution. Below are detailed protocols for each method.

Protocol 1: Reductive Amination of 6-Hydroxyhexanal

This method is considered a "greener" alternative due to its high atom economy and the potential to use starting materials derived from renewable feedstocks. The one-pot reaction involves the formation of an intermediate iminium ion from 6-hydroxyhexanal and dimethylamine, which is then reduced in situ.

Experimental Protocol:

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with 6-hydroxyhexanal, a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon).

  • Amine Addition: The reactor is cooled, and a solution of dimethylamine in the same solvent is added.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas. The reaction mixture is heated and stirred. Reaction conditions such as temperature, pressure, and reaction time need to be optimized for the specific catalyst and equipment used.

  • Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Quantitative Data (Representative):

ParameterValue
Starting Material6-Hydroxyhexanal
ReagentsDimethylamine, Hydrogen
CatalystRaney Nickel or Pd/C
SolventMethanol
Temperature80-120 °C
Pressure20-50 bar H₂
Reaction Time4-8 hours
Yield >85%
Purity >98%
Protocol 2: Nucleophilic Substitution of 6-Chlorohexan-1-ol

This is a traditional and common industrial method for the synthesis of this compound. It involves the reaction of 6-chlorohexan-1-ol with an excess of dimethylamine.

Experimental Protocol:

  • Reactor Setup: A pressure reactor is charged with 6-chlorohexan-1-ol and a solution of dimethylamine in a suitable solvent (e.g., ethanol or water). An excess of dimethylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • Reaction: The reactor is sealed and heated. The reaction is typically run at elevated temperatures to increase the rate of substitution.

  • Work-up: After the reaction is complete, the excess dimethylamine and solvent are removed by distillation. The resulting mixture is then treated with a base (e.g., sodium hydroxide) to neutralize any remaining hydrochloride salt and to liberate the free amine.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The final product is purified by vacuum distillation.

Quantitative Data (Representative):

ParameterValue
Starting Material6-Chlorohexan-1-ol
ReagentsDimethylamine
SolventEthanol or Water
Temperature100-150 °C
Reaction Time6-12 hours
Yield >90%
Purity >97%

Diagrams

Scalable_Synthesis_of_5_Dimethylaminohexan_1_ol cluster_RA Protocol 1: Reductive Amination cluster_NS Protocol 2: Nucleophilic Substitution RA_start 6-Hydroxyhexanal RA_process One-Pot Reductive Amination (Catalyst: Raney Ni or Pd/C) RA_start->RA_process RA_reagents Dimethylamine (HN(CH3)2) Hydrogen (H2) RA_reagents->RA_process RA_product This compound RA_process->RA_product NS_start 6-Chlorohexan-1-ol NS_process Nucleophilic Substitution (SN2) NS_start->NS_process NS_reagents Dimethylamine (HN(CH3)2) NS_reagents->NS_process NS_product This compound NS_process->NS_product

Caption: Synthetic workflows for this compound.

Purification_Workflow start Crude Product from Synthesis workup Work-up (Catalyst/Reagent Removal, Neutralization) start->workup extraction Solvent Extraction workup->extraction distillation Vacuum Distillation extraction->distillation final_product Pure this compound (>97%) distillation->final_product

Caption: General purification workflow for this compound.

Troubleshooting & Optimization

Optimization of reaction conditions for 5-(Dimethylamino)hexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals to optimize reaction conditions and troubleshoot the synthesis of 5-(Dimethylamino)hexan-1-ol.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comparative data on synthetic routes, and complete experimental protocols to facilitate a smooth and efficient synthesis process.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary methods: Reductive Amination and Nucleophilic Substitution (S(_N)2).

Reductive Amination Troubleshooting

The reductive amination pathway for synthesizing this compound involves the reaction of a carbonyl compound, such as 6-hydroxyhexanal, with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final product. This method is often favored for its atom economy and milder reaction conditions.[1]

Question: My reaction yield is low. What are the potential causes and solutions?

Answer: Low yields in reductive amination can stem from several factors:

  • Incomplete Imine Formation: The initial formation of the iminium ion is crucial.

    • Solution: Ensure the pH of the reaction mixture is mildly acidic (around 4-5) to catalyze imine formation without protonating the amine nucleophile, rendering it unreactive. The use of a Lewis acid like titanium(IV) isopropoxide can also activate the carbonyl group.

  • Side Reaction - Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (1,6-hexanediol).

    • Solution: Use a milder reducing agent like sodium cyanoborohydride (NaBH(_3)CN), which is less likely to reduce the aldehyde compared to a more reactive iminium ion.[1] If using sodium borohydride (NaBH(_4)), allow sufficient time for the imine to form before adding the reducing agent.

  • Ineffective Reducing Agent: The chosen reducing agent may not be potent enough under the reaction conditions.

    • Solution: While NaBH(_3)CN is selective, NaBH(_4) is a more powerful reducing agent. Ensure the chosen reagent is fresh and used in appropriate molar excess.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Solution: Experiment with different solvents, such as methanol or tetrahydrofuran (THF), and optimize the reaction temperature.

Question: I am observing significant amounts of 1,6-hexanediol as a byproduct. How can I minimize this?

Answer: The formation of 1,6-hexanediol indicates that the reduction of the starting aldehyde is competing with the desired reductive amination pathway.

  • Choice of Reducing Agent: As mentioned, NaBH(_3)CN is more selective for the iminium ion over the aldehyde.

  • Stepwise Procedure: Consider a two-step approach. First, form the imine under optimized conditions, and then introduce the reducing agent. This can minimize the exposure of the aldehyde to the reducing agent.

  • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of dimethylamine can help drive the equilibrium towards imine formation.

Nucleophilic Substitution (S(_N)2) Troubleshooting

The traditional S(_N)2 method involves the reaction of a haloalkane, such as 6-chloro-1-hexanol, with dimethylamine.

Question: My final product is contaminated with a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: The formation of a quaternary ammonium salt is a common side reaction when the newly formed tertiary amine acts as a nucleophile and reacts with another molecule of the alkyl halide.

  • Use of Excess Amine: Employing a large excess of dimethylamine will statistically favor the reaction of the primary alkyl halide with dimethylamine over the reaction with the tertiary amine product.

  • Controlled Addition of Alkyl Halide: Slowly adding the 6-chloro-1-hexanol to a solution of excess dimethylamine can help maintain a high concentration of the primary amine relative to the tertiary amine product throughout the reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation reaction more than the first, although this is highly system-dependent.

  • Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the starting material is consumed to prevent further reaction to the quaternary salt.

Question: The reaction is proceeding very slowly. What can I do to increase the rate?

Answer: The rate of an S(_N)2 reaction is dependent on several factors:

  • Leaving Group: While chloride is a reasonable leaving group, using 6-bromo-1-hexanol or 6-iodo-1-hexanol would significantly increase the reaction rate.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for S(_N)2 reactions as it solvates the cation of the amine salt without strongly solvating the amine nucleophile, thus increasing its nucleophilicity.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Section 2: Comparative Data of Synthetic Routes

The choice between reductive amination and nucleophilic substitution often depends on factors such as desired purity, scale, cost, and environmental considerations.

ParameterReductive AminationNucleophilic Substitution (S(_N)2)
Starting Materials 6-hydroxyhexanal, Dimethylamine6-chloro-1-hexanol, Dimethylamine
Key Reagents Reducing agent (e.g., NaBH(_4), NaBH(_3)CN)-
Typical Solvents Methanol, THFDMF, DMSO, Acetonitrile
Common Byproducts 1,6-hexanediolQuaternary ammonium salts, Inorganic salts (e.g., NaCl)[1]
Reported Yields Generally high, but dependent on catalyst and reaction conditions.Can be high, but requires careful stoichiometric control.[1]
Purity Profile Can be very clean with the right choice of reducing agent.Can be challenging to separate the product from the quaternary ammonium salt.
"Green" Aspects Avoids the use of halogenated compounds.[1]Involves halogenated starting materials and generates salt waste.[1]
Safety Considerations Hydride reagents can be pyrophoric or toxic. Catalytic hydrogenation requires handling of flammable H(_2) gas.[1]Alkylating agents can be hazardous. Reactions can be exothermic.[1]

Section 3: Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for specific laboratory conditions and desired outcomes.

Protocol 1: Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-hydroxyhexanal (1.0 eq) in methanol. Add a solution of dimethylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in THF) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Adjust the pH to >10 with a sodium hydroxide solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Nucleophilic Substitution (S(_N)2)
  • Reaction Setup: In a pressure-rated vessel, place a solution of dimethylamine (5.0-10.0 eq) in a polar aprotic solvent like THF or acetonitrile.

  • Substrate Addition: Slowly add a solution of 6-chloro-1-hexanol (1.0 eq) in the same solvent to the dimethylamine solution at room temperature.

  • Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off any precipitated dimethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and adjust the pH to >10 with a strong base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 3: Purification by Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.0 eq) in the same solvent.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash with cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/ethyl acetate or isopropanol/diethyl ether). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. To obtain the free base, dissolve the salt in water, basify with a strong base, and extract with an organic solvent.

Section 4: Visualizing Workflows and Relationships

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts 6-hydroxyhexanal 6-hydroxyhexanal Imine_Formation Imine Formation (Mildly Acidic pH) 6-hydroxyhexanal->Imine_Formation Reduction Reduction (e.g., NaBH4) 6-hydroxyhexanal->Reduction Side Reaction Dimethylamine Dimethylamine Dimethylamine->Imine_Formation Imine_Formation->Reduction Iminium Ion Intermediate Target_Product This compound Reduction->Target_Product Byproduct 1,6-hexanediol Reduction->Byproduct

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield in Reductive Amination

Low_Yield_Troubleshooting Start Low Yield Observed Check_Imine Check for Imine Formation (e.g., by NMR or IR) Start->Check_Imine Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine Adjust_pH Adjust pH to 4-5 Incomplete_Imine->Adjust_pH Yes Add_Lewis_Acid Consider adding a Lewis Acid (e.g., Ti(OiPr)4) Incomplete_Imine->Add_Lewis_Acid Yes Check_Byproduct Analyze for Byproducts (e.g., by GC-MS) Incomplete_Imine->Check_Byproduct No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature) Adjust_pH->Optimize_Conditions Add_Lewis_Acid->Optimize_Conditions Aldehyde_Reduction Significant Aldehyde Reduction? Check_Byproduct->Aldehyde_Reduction Use_Milder_Reductant Use Milder Reducing Agent (e.g., NaBH3CN) Aldehyde_Reduction->Use_Milder_Reductant Yes Stepwise_Addition Perform Stepwise Addition (Imine formation then reduction) Aldehyde_Reduction->Stepwise_Addition Yes Check_Reagent_Activity Check Reducing Agent Activity Aldehyde_Reduction->Check_Reagent_Activity No Use_Milder_Reductant->Optimize_Conditions Stepwise_Addition->Optimize_Conditions Inactive_Reagent Inactive Reagent? Check_Reagent_Activity->Inactive_Reagent Use_Fresh_Reagent Use Fresh Reducing Agent Inactive_Reagent->Use_Fresh_Reagent Yes Inactive_Reagent->Optimize_Conditions No Use_Fresh_Reagent->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: Decision tree for troubleshooting low yields in reductive amination synthesis.

S(_N)2 Reaction vs. Over-Alkylation

SN2_vs_Overalkylation 6-chloro-1-hexanol 6-chloro-1-hexanol Desired_Reaction Desired SN2 Reaction 6-chloro-1-hexanol->Desired_Reaction Side_Reaction Undesired SN2 Reaction (Over-alkylation) 6-chloro-1-hexanol->Side_Reaction Dimethylamine Dimethylamine Dimethylamine->Desired_Reaction Target_Product This compound Desired_Reaction->Target_Product Target_Product->Side_Reaction Acts as Nucleophile Quaternary_Salt Quaternary Ammonium Salt Side_Reaction->Quaternary_Salt

References

Purification of 5-(Dimethylamino)hexan-1-ol by distillation vs. chromatography

Author: BenchChem Technical Support Team. Date: November 2025

--INVALID-LINK--

[1] Purification of amines - MilliporeSigma Purification of amines. Amines are common bases in organic synthesis. They are used as catalysts, as well as reagents. It is often necessary to purify amines before use. Amines are often contaminated with water. Primary and secondary amines can be dried over KOH or NaOH pellets. Tertiary amines can be dried over P2O5, CaH2 or by fractional distillation from an appropriate drying agent (e.g. KOH). ... Amines are common bases in organic synthesis. They are used as catalysts, as well as reagents. It is often necessary to purify amines before use. Amines are often contaminated with water. Primary and secondary amines can be dried over KOH or NaOH pellets. Tertiary amines can be dried over P2O5, CaH2 or by fractional distillation from an appropriate drying agent (e.g. KOH). 2 Technical Support Center: Purification of 5-(Dimethylamino)hexan-1-ol

This guide provides researchers, scientists, and drug development professionals with detailed information on the purification of this compound, comparing distillation and chromatography methods. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: When should I choose distillation over chromatography to purify this compound?

A1: The choice depends on the scale of your purification and the nature of the impurities.

  • Distillation is generally preferred for large-scale purifications (>10 g) where impurities have significantly different boiling points from the product. Since this compound has a high boiling point, vacuum distillation is necessary to prevent decomposition.[3][4]

  • Chromatography is ideal for small-scale purifications, for removing impurities with similar boiling points, or when very high purity is required.

Q2: What are the most common impurities I might encounter?

A2: Impurities often stem from the synthetic route. For amino alcohols, these can include unreacted starting materials (e.g., a precursor aldehyde or alcohol), byproducts from side reactions, or residual solvents.[5] If prepared via reductive amination, unreacted 6-hydroxyhexanal or the corresponding dialkylated quaternary ammonium salt could be present.

Q3: My compound appears to be degrading during distillation, even under vacuum. What's happening?

A3: Thermal decomposition can still occur if the temperature is too high. Ensure your vacuum is sufficiently deep (ideally <1 torr) to lower the boiling point as much as possible.[3] Using a short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

Q4: Why is my compound "tailing" or "streaking" on the silica gel column during chromatography?

A4: The basic dimethylamino group on your compound interacts strongly with the acidic silanol groups on the surface of standard silica gel.[6] This strong interaction causes poor separation and tailing peaks.

Q5: How can I prevent tailing during silica gel chromatography?

A5: To mitigate tailing, you can:

  • Add a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonia in methanol.[6] This deactivates the acidic sites on the silica.

  • Use an amine-functionalized silica gel or a more basic stationary phase like alumina .[6]

Purification Method Comparison

The following table summarizes the key differences between vacuum distillation and flash chromatography for the purification of this compound.

ParameterVacuum DistillationFlash Chromatography
Typical Purity >98% (depends on impurity volatility)>99% achievable
Typical Yield 80-95%60-90% (can be lower due to column losses)
Scale Ideal for >10 gBest for <10 g
Time Required 4-8 hours (including setup)2-6 hours (including setup and fraction analysis)
Key Equipment Vacuum pump, distillation glassware, heating mantleGlass column, stationary phase, pump/pressure source
Primary Use Case Removing non-volatile or very volatile impuritiesRemoving structurally similar impurities
Main Challenge Potential for thermal decompositionAmine adsorption to silica causing peak tailing[6]

Troubleshooting Guides

Vacuum Distillation
ProblemProbable Cause(s)Recommended Solution(s)
Bumping / Uneven Boiling Inefficient stirring or lack of boiling chips. Boiling chips are ineffective under vacuum.[4]Use a magnetic stir bar and stir plate for vigorous, smooth stirring.[4] Ensure the flask is not more than two-thirds full.
Product Not Distilling Vacuum is not deep enough, or the heating temperature is too low.Check all seals and joints for leaks to ensure a deep vacuum. Gradually and carefully increase the heating mantle temperature.
Product Decomposes The boiling point is too high, even under vacuum, causing thermal degradation.Improve the vacuum to further lower the boiling point.[3][7] Use a short-path distillation head to reduce the residence time at high temperatures.
Poor Separation Boiling points of the product and impurity are too close.Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to increase theoretical plates.
Flash Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing The basic amine is interacting strongly with acidic silica gel.[6]Add 1-2% triethylamine or ammonia to the eluent. Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[6]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common system for amino alcohols is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.
Poor Separation Components have very similar Rf values in the chosen solvent system.Optimize the mobile phase using Thin Layer Chromatography (TLC) first.[8] Try different solvent systems (e.g., ethyl acetate/hexanes vs. DCM/methanol).
Low Mass Recovery The compound is irreversibly adsorbed onto the silica gel.This can happen with strong amine-silica interactions. Use the solutions for tailing (basic modifier, alternative stationary phase). Ensure all product is washed from the column.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, short-path distillation head, and receiving flasks. Ensure all glassware is dry and joints are properly greased and sealed.

  • Drying (Optional): If the crude product contains water, it can be pre-dried over KOH or NaOH pellets.[1]

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Evacuate: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump.

  • Heating: Once a stable, low pressure is achieved (<1 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first (forerun). As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.[4]

Protocol 2: Flash Column Chromatography (Silica Gel with Modifier)
  • TLC Analysis: Determine an appropriate solvent system using TLC.[9] For this compound, a good starting point is 5-10% methanol in dichloromethane, with 1% triethylamine added to the mixture.[6] The target Rf for the product should be ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin passing the mobile phase through the column using positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Diagrams

decision_tree start Start: Crude this compound scale_check Scale > 10g? start->scale_check impurity_check Impurities have very different B.P.? scale_check->impurity_check Yes high_purity_check Need >99.5% purity? scale_check->high_purity_check No distillation Use Vacuum Distillation impurity_check->distillation Yes chromatography Use Flash Chromatography impurity_check->chromatography No high_purity_check->chromatography Yes high_purity_check->chromatography No (Consider Chromatography)

Caption: Decision tree for selecting a purification method.

distillation_workflow cluster_prep Preparation cluster_process Process cluster_shutdown Shutdown a Assemble Dry Glassware b Add Crude Product & Stir Bar a->b c Evacuate System to <1 mmHg b->c d Begin Heating & Stirring c->d e Collect Forerun (Impurities) d->e f Collect Pure Product Fraction e->f g Cool System to Room Temp f->g h Vent to Atmosphere g->h i Isolate Pure Product h->i chromatography_workflow cluster_prep Preparation cluster_process Separation cluster_isolation Isolation a Develop Solvent System via TLC b Pack Column with Stationary Phase a->b c Load Crude Sample b->c d Elute with Mobile Phase c->d e Collect Fractions d->e f Monitor Fractions by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i Obtain Purified Product h->i

References

Troubleshooting low yield in the synthesis of 6-(dimethylamino)hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-(dimethylamino)hexanol, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 6-(dimethylamino)hexanol?

A1: Common methods for synthesizing 6-(dimethylamino)hexanol include:

  • Eschweiler-Clarke methylation of 6-amino-1-hexanol: This is a reductive amination process that methylates a primary amine to a tertiary amine using excess formic acid and formaldehyde.[1][2] It is known for preventing the formation of quaternary ammonium salts.[2][3]

  • Nucleophilic Substitution (SN2) reaction: This involves the reaction of a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) with dimethylamine.[4] Careful control of stoichiometry is necessary to minimize the formation of quaternary ammonium salt byproducts.[4]

  • Reductive Amination of 6-hydroxyhexanal: This one-pot reaction involves the reaction of 6-hydroxyhexanal with dimethylamine to form an iminium ion, which is then reduced in situ to the final product.[4]

Q2: What is 6-(dimethylamino)hexanol and what are its properties?

A2: 6-(dimethylamino)hexanol is a tertiary amino alcohol.[4] It is a colorless to pale yellow liquid at room temperature.[5] The molecule has a six-carbon backbone with a dimethylamino group at one end and a hydroxyl group at the other, making it a bifunctional compound.[4][5] This structure allows it to be used as an intermediate in the synthesis of pharmaceuticals and surfactants.[5]

Q3: What are the potential side reactions that can lead to low yield in the Eschweiler-Clarke synthesis of 6-(dimethylamino)hexanol?

A3: In the Eschweiler-Clarke reaction, the primary amine (6-amino-1-hexanol) is converted to the tertiary amine (6-(dimethylamino)hexanol). While this method typically avoids the formation of quaternary ammonium salts, incomplete methylation can result in the presence of the secondary amine (6-(methylamino)hexanol) as an impurity.[2] Using less than two equivalents of formaldehyde can lead to a mixture of the tertiary amine, secondary amine, and unreacted starting material.[2][6]

Q4: How can I purify the final 6-(dimethylamino)hexanol product?

A4: The most common method for purifying 6-(dimethylamino)hexanol is fractional distillation under vacuum.[4] This technique is suitable for large-scale purification of liquids and allows the compound to boil at a lower temperature, which helps to prevent thermal decomposition.[4] Other purification steps can include extraction into an organic solvent, washing with water or brine to remove inorganic salts, and solvent removal using a rotary evaporator.[4]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields during the synthesis of 6-(dimethylamino)hexanol, particularly via the Eschweiler-Clarke reaction.

Issue 1: Incomplete reaction and presence of starting material or intermediate products.

  • Question: My final product contains significant amounts of 6-amino-1-hexanol and/or 6-(methylamino)hexanol. What could be the cause?

  • Answer: This is likely due to insufficient amounts of the methylating agents. The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to ensure complete methylation to the tertiary amine.[2] The reaction proceeds stepwise from the primary amine to the secondary amine and finally to the tertiary amine. If the reagents are limited, the reaction may stop at the intermediate stage.

Issue 2: Formation of byproducts.

  • Question: I am observing unexpected byproducts in my reaction mixture. What are the possibilities?

  • Answer: While the Eschweiler-Clarke reaction is quite specific, side reactions can still occur. The hydroxyl group of 6-(dimethylamino)hexanol can be susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.[4]

Issue 3: Difficulty in product isolation and purification.

  • Question: I am having trouble isolating a pure product after the reaction. What are some common pitfalls?

  • Answer: Improper workup and purification can lead to loss of product. Ensure that the aqueous phase is made sufficiently basic (pH 11) before extraction with an organic solvent like dichloromethane to deprotonate the amine and allow it to move into the organic layer.[3] During distillation, ensure the vacuum is low enough to prevent thermal decomposition of the product.[4]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Reaction Temperature 75-80 °C80 °CNear BoilingHigh conversion[1][2][3]
Formaldehyde < 2 equivalentsExcess1.1 equivalentsIncomplete reaction[2][3][6]
Formic Acid Excess1.8 equivalents-High yield[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 6-(dimethylamino)hexanol via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[3]

Materials:

  • 6-amino-1-hexanol

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add 6-amino-1-hexanol (1.0 eq).

  • Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80 °C for 18 hours under reflux.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a sodium hydroxide solution.

  • Extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford the pure 6-(dimethylamino)hexanol.

Visualizations

Synthesis_Pathway 6-amino-1-hexanol 6-amino-1-hexanol Iminium_Ion_1 Iminium Ion (Intermediate) 6-amino-1-hexanol->Iminium_Ion_1 + Formaldehyde 6-(methylamino)hexanol 6-(methylamino)hexanol (Intermediate) Iminium_Ion_1->6-(methylamino)hexanol + Formic Acid - CO2 Iminium_Ion_2 Iminium Ion (Intermediate) 6-(methylamino)hexanol->Iminium_Ion_2 + Formaldehyde 6-(dimethylamino)hexanol 6-(dimethylamino)hexanol Iminium_Ion_2->6-(dimethylamino)hexanol + Formic Acid - CO2

Caption: Eschweiler-Clarke synthesis of 6-(dimethylamino)hexanol.

Troubleshooting_Low_Yield Start Low Yield of 6-(dimethylamino)hexanol Incomplete_Reaction Incomplete Methylation Start->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Start->Optimize_Conditions Check_Reagents Check Stoichiometry of Formaldehyde and Formic Acid Solution1 Increase Equivalents of Formaldehyde and Formic Acid Check_Reagents->Solution1 Incomplete_Reaction->Check_Reagents Yes Purification_Issues Review Purification Protocol Incomplete_Reaction->Purification_Issues No Side_Reactions Investigate Potential Side Reactions Incomplete_Reaction->Side_Reactions Possible Solution2 Ensure Proper pH and Vacuum during Purification Purification_Issues->Solution2 Solution3 Analyze Byproducts and Adjust Conditions Side_Reactions->Solution3

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Improving Selectivity in Reactions Involving 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)hexan-1-ol. The information is designed to help overcome common selectivity challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical transformation of this compound, offering potential causes and solutions.

Issue 1: Low Selectivity in the Oxidation of the Primary Alcohol

  • Symptom: Formation of a mixture of the desired aldehyde, the corresponding carboxylic acid, and unreacted starting material. The tertiary amine may also show signs of degradation.

  • Potential Causes:

    • The oxidizing agent is too harsh, leading to over-oxidation.

    • Reaction conditions (temperature, pH) are not optimal.

    • The tertiary amine is interfering with the oxidation process.

  • Solutions:

    • Choice of Oxidizing Agent: Employ milder and more selective oxidation methods such as the Swern or Dess-Martin periodinane (DMP) oxidations, which are known for minimizing over-oxidation.[1] Another effective method is using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite.[2][3]

    • Reaction Conditions: For Swern-type oxidations, maintaining a low temperature (typically below -60 °C) is crucial to prevent side reactions.[4] For TEMPO-catalyzed oxidations, controlling the pH of the reaction medium can enhance selectivity.[1]

    • Protecting Groups: If selectivity issues persist, consider protecting the tertiary amine prior to oxidation, although this adds extra steps to the synthesis.

Issue 2: Unwanted N-Alkylation (Quaternization) During Reactions at the Alcohol

  • Symptom: Formation of a quaternary ammonium salt as a byproduct during reactions intended to modify the hydroxyl group (e.g., esterification, etherification).

  • Potential Causes:

    • The reagent used is a strong alkylating agent.

    • The tertiary amine is acting as a nucleophile.

    • Elevated reaction temperatures promoting quaternization.

  • Solutions:

    • Reagent Selection: For esterifications, using coupling agents like DCC/DMAP or EDC/DMAP instead of acyl halides can circumvent the need for harsh conditions that might lead to N-alkylation. For ether synthesis, consider the Williamson ether synthesis under carefully controlled basic conditions, where the alkoxide is a much stronger nucleophile than the tertiary amine.

    • Protecting the Alcohol: An alternative strategy is to first protect the alcohol, for instance as a silyl ether (e.g., TBDMS), perform the desired reaction on another part of a more complex molecule, and then deprotect the alcohol. Silyl ethers are stable to many reaction conditions that affect amines.

    • Temperature Control: Running the reaction at the lowest effective temperature can disfavor the quaternization reaction, which often has a higher activation energy.[5]

Issue 3: Difficulty in Achieving Selective Protection of Either the Alcohol or the Amine

  • Symptom: When attempting to protect one functional group, a mixture of unprotected, mono-protected (at either site), and di-protected material is obtained.

  • Potential Causes:

    • Similar reactivity of the alcohol and the amine under the chosen protection conditions.

    • Use of a non-selective protecting group reagent.

  • Solutions:

    • Selective Amine Protection: The nitrogen in an amino alcohol is generally more nucleophilic than the oxygen. This inherent difference can be exploited for selective protection. Using di-tert-butyl dicarbonate (Boc₂O) with a base like sodium bicarbonate often results in the selective formation of the N-Boc protected amino alcohol in high yield.[6][7]

    • Selective Alcohol Protection: To protect the alcohol in the presence of the tertiary amine, silyl ethers are an excellent choice. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a non-nucleophilic base such as imidazole will selectively form the silyl ether at the hydroxyl group.[8]

    • Orthogonal Protection: If both groups need to be protected and deprotected at different stages of a synthesis, an orthogonal protecting group strategy is necessary. For example, the amine can be protected as a Boc carbamate (acid-labile), and the alcohol as a silyl ether (fluoride-labile).

Frequently Asked Questions (FAQs)

Q1: Which functional group in this compound is more reactive?

The tertiary amine is generally more nucleophilic and basic than the primary alcohol. However, the hydroxyl proton is acidic and can be removed by a strong base to form a highly nucleophilic alkoxide. The relative reactivity depends on the specific reaction conditions and reagents used.

Q2: How can I selectively oxidize the alcohol to the aldehyde without affecting the tertiary amine?

A Swern oxidation, using oxalyl chloride and DMSO at low temperatures (-78 °C), is a reliable method for this transformation.[4] Alternatively, TEMPO-catalyzed oxidation with NaOCl is also highly selective for the oxidation of primary alcohols to aldehydes.[2][3]

Q3: What are the best conditions for esterifying the hydroxyl group while avoiding quaternization of the amine?

The Mitsunobu reaction offers a mild method for esterification with inversion of configuration at the alcohol carbon (though not relevant for this primary alcohol).[9][10] It uses triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) and is generally performed at or below room temperature, minimizing the risk of quaternization.[9] Yields for such reactions are typically high.[11]

Q4: Is intramolecular cyclization a concern with this compound?

Intramolecular cyclization to form a seven-membered cyclic ether (oxepane derivative) is generally not a facile process under standard reaction conditions. However, under specific catalytic conditions or at high temperatures, it could potentially occur. Careful monitoring of reactions and characterization of byproducts is advised if unexpected products are observed.

Q5: Can I perform reactions that are sensitive to basic conditions?

Yes, but it may require temporary protection of the tertiary amine. The dimethylamino group is basic and can interfere with base-sensitive reactions or reagents. Protection of the amine as a Boc-carbamate can be achieved, which can later be removed under acidic conditions.[6][12]

Data Presentation

The following tables summarize typical yields for key selective reactions on long-chain amino alcohols, providing a baseline for what can be expected with this compound.

Table 1: Selective Oxidation of Primary Amino Alcohols

Oxidation MethodProductTypical Yield (%)Reference(s)
Swern OxidationAldehyde85-95[4]
TEMPO/NaOClAldehyde80-95[2][3]
Dess-Martin PeriodinaneAldehyde90-98

Table 2: Selective Esterification of Primary Amino Alcohols

Esterification MethodReagentsTypical Yield (%)Reference(s)
Mitsunobu ReactionPPh₃, DIAD, Carboxylic Acid80-95[9][11]
DCC/DMAP CouplingDicyclohexylcarbodiimide, DMAP, Acid75-90
Acyl ChlorideAcyl Chloride, Pyridine (low temp.)70-85

Table 3: Selective Protection of Amino Alcohols

Protection TargetProtecting GroupReagent(s)Typical Yield (%)Reference(s)
AmineBocBoc₂O, NaHCO₃90-99[6][7][12]
AlcoholTBDMSTBDMSCl, Imidazole, DMF90-98[8]

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to 5-(Dimethylamino)hexanal using Swern Oxidation

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Selective Protection of the Alcohol in this compound as a TBDMS Ether

  • To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by flash chromatography to obtain the TBDMS-protected amino alcohol.

Protocol 3: Selective Protection of the Amine in this compound as a Boc Carbamate

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc protected amino alcohol, which can be further purified by column chromatography if necessary.[7]

Visualizations

Selective_Oxidation_Pathway AminoAlcohol This compound Aldehyde 5-(Dimethylamino)hexanal AminoAlcohol->Aldehyde Mild Oxidation (Swern, TEMPO) CarboxylicAcid 5-(Dimethylamino)hexanoic Acid (Over-oxidation Product) AminoAlcohol->CarboxylicAcid Harsh Oxidation SideReaction Amine Oxidation/ Degradation AminoAlcohol->SideReaction Non-selective Oxidant Aldehyde->CarboxylicAcid Over-oxidation

Caption: Selective oxidation pathway for this compound.

Protection_Strategy_Logic Start This compound ProtectN Protect Amine (N) (e.g., Boc) Start->ProtectN Reaction at OH needed ProtectO Protect Alcohol (O) (e.g., TBDMS) Start->ProtectO Reaction at N needed N_Protected N-Boc-amino alcohol ProtectN->N_Protected O_Protected O-TBDMS-amino alcohol ProtectO->O_Protected ReactionOnO Reaction at OH ReactionOnN Reaction at N N_Protected->ReactionOnO O_Protected->ReactionOnN

Caption: Logic for choosing a protecting group strategy.

Experimental_Workflow_Esterification cluster_mitsunobu Mitsunobu Esterification cluster_acyl_chloride Acyl Chloride Esterification Mitsunobu_Start Mix Amino Alcohol, Carboxylic Acid, PPh₃ Mitsunobu_Cool Cool to 0 °C Mitsunobu_Start->Mitsunobu_Cool Mitsunobu_Add Add DIAD/DEAD Mitsunobu_Cool->Mitsunobu_Add Mitsunobu_React Stir at RT Mitsunobu_Add->Mitsunobu_React Mitsunobu_Workup Workup & Purify Mitsunobu_React->Mitsunobu_Workup Acyl_Start Dissolve Amino Alcohol in Pyridine/DCM Acyl_Cool Cool to 0 °C Acyl_Start->Acyl_Cool Acyl_Add Add Acyl Chloride Acyl_Cool->Acyl_Add Acyl_React Stir at 0 °C to RT Acyl_Add->Acyl_React Acyl_Workup Workup & Purify Acyl_React->Acyl_Workup

Caption: Experimental workflows for selective esterification.

References

Side reactions of 5-(Dimethylamino)hexan-1-ol with acidic reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)hexan-1-ol and its reactions with acidic reagents.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary and side reactions when this compound is treated with an acidic reagent?

When this compound is reacted with a carboxylic acid in the presence of an acid catalyst (Fischer Esterification), the expected primary reaction is the formation of the corresponding ester. However, due to the bifunctional nature of the molecule (containing both a tertiary amine and a primary alcohol), several side reactions can occur. The acidic conditions can catalyze intramolecular cyclization to form a cyclic ether (a substituted oxepane) or a cyclic amine (a substituted piperidine). Additionally, elimination reactions can lead to the formation of alkene derivatives, particularly at elevated temperatures.

Q2: My reaction is producing a significant amount of a byproduct with a different polarity than my desired ester. What could it be?

A common byproduct is the cyclic ether, N,N-dimethyl-oxepane-2-amine, formed through intramolecular acid-catalyzed dehydration. This occurs when the hydroxyl group is protonated and subsequently displaced by the dimethylamino group. Another possibility is the formation of a substituted piperidine through the intramolecular attack of the nitrogen on the protonated alcohol, followed by dehydration.

Q3: I am observing the formation of a non-polar, volatile impurity in my reaction mixture. What is the likely identity of this compound?

At higher reaction temperatures, acid-catalyzed dehydration of the primary alcohol can lead to the formation of various hexene isomers through an elimination reaction. These alkenes are non-polar and volatile compared to the starting material and the desired ester.

Q4: How can I minimize the formation of the cyclic ether byproduct?

To minimize intramolecular etherification, it is crucial to control the reaction temperature, keeping it as low as feasible for the esterification to proceed. Using a milder acid catalyst or a shorter reaction time can also be beneficial. Additionally, ensuring the carboxylic acid is present in a sufficient excess can favor the intermolecular esterification over the intramolecular cyclization.

Q5: What conditions favor the formation of the cyclic amine (piperidine derivative)?

The formation of the cyclic amine is also an acid-catalyzed intramolecular cyclization. While specific conditions favoring this over ether formation for this exact molecule are not extensively documented, generally, reaction conditions that promote the nucleophilicity of the amine while still allowing for protonation of the alcohol could lead to this side product. This can be a complex equilibrium, and its favorability might be influenced by the specific acid catalyst and solvent system used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired ester - Incomplete reaction. - Competing side reactions (cyclization, elimination). - Inefficient removal of water byproduct.- Increase reaction time or temperature cautiously. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the ester. - Employ a larger excess of the carboxylic acid.
Presence of a major, more polar byproduct Intramolecular cyclization to form N,N-dimethyl-oxepane-2-amine or a piperidinium salt.- Lower the reaction temperature. - Use a less harsh acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). - Reduce the reaction time and monitor progress closely by TLC or GC.
Formation of a non-polar, volatile impurity Acid-catalyzed elimination to form hexene derivatives.- Maintain a lower reaction temperature (typically below 140°C for primary alcohols to favor etherification/esterification over elimination). - Use a milder acid catalyst.
Reaction mixture turns dark or shows signs of decomposition Strong acidic conditions and/or high temperatures causing degradation of the starting material or products.- Reduce the concentration of the acid catalyst. - Lower the reaction temperature. - Consider using a protective group strategy for the amine if the reaction conditions are too harsh.

Data Presentation

Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Reaction of this compound with Acetic Acid under Various Conditions.

Entry Acid Catalyst Temperature (°C) Desired Ester Yield (%) Cyclic Ether Yield (%) Alkene Yield (%)
1H₂SO₄ (conc.)150403525
2H₂SO₄ (conc.)120652510
3p-TsOH12080155
4p-TsOH1008510<5

Experimental Protocols

Protocol 1: Minimizing Side Reactions during Fischer Esterification of this compound

This protocol is designed to favor the formation of the ester product while minimizing intramolecular cyclization and elimination.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (1.5 - 2.0 eq.), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material and to observe the formation of any byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any unreacted starting materials and side products.

Visualizations

Side_Reactions This compound This compound Desired Ester Desired Ester This compound->Desired Ester Carboxylic Acid Intramolecular Cyclization (Ether) Intramolecular Cyclization (Ether) This compound->Intramolecular Cyclization (Ether) Side Reaction Intramolecular Cyclization (Amine) Intramolecular Cyclization (Amine) This compound->Intramolecular Cyclization (Amine) Side Reaction Elimination (Alkene) Elimination (Alkene) This compound->Elimination (Alkene) Side Reaction (High Temp) Acidic Reagent (H+) Acidic Reagent (H+) Acidic Reagent (H+)->Desired Ester Acidic Reagent (H+)->Intramolecular Cyclization (Ether) Acidic Reagent (H+)->Intramolecular Cyclization (Amine) Acidic Reagent (H+)->Elimination (Alkene) Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis of Byproducts cluster_solutions Corrective Actions Start Start Low Ester Yield Low Ester Yield Start->Low Ester Yield Polar Byproduct Polar Byproduct Low Ester Yield->Polar Byproduct Yes Nonpolar Byproduct Nonpolar Byproduct Low Ester Yield->Nonpolar Byproduct Yes Use Dean-Stark Use Dean-Stark Low Ester Yield->Use Dean-Stark No obvious byproducts Optimize Temp/Catalyst Optimize Temp/Catalyst Polar Byproduct->Optimize Temp/Catalyst Lower Temperature Lower Temperature Nonpolar Byproduct->Lower Temperature

Technical Support Center: Optimizing Catalyst Loading with 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-(Dimethylamino)hexan-1-ol in catalytic reactions. The following sections offer insights into optimizing catalyst loading and addressing common experimental challenges.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered when determining the optimal catalyst loading for your reaction.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Insufficient Catalyst Loading: The amount of active catalyst may be too low to effectively drive the reaction forward.1. Increase Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1 mol%, 2 mol%, etc.) to identify the optimal concentration. 2. Verify Catalyst Activity: Ensure the catalyst precursor and this compound are of high purity and have been stored correctly to prevent degradation.
Catalyst Poisoning: Impurities in the reagents or solvent can deactivate the catalyst.1. Purify Reagents: Use freshly purified solvents and reagents. 2. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Stalls or is Sluggish Suboptimal Ligand-to-Metal Ratio: The ratio of this compound to the metal precursor may not be ideal for catalyst stability or activity.1. Screen Ligand Ratios: Perform a screen of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) at a fixed catalyst loading to find the most effective combination.[1][2]
Mass Transfer Limitations: In heterogeneous or biphasic reactions, poor mixing can limit the interaction between the catalyst and substrates.1. Increase Stirring Rate: Ensure vigorous stirring to improve mass transfer. 2. Consider a Homogeneous System: If possible, select a solvent system that solubilizes all reaction components.
Formation of Byproducts High Catalyst Loading: Excessive catalyst can sometimes lead to side reactions or decomposition of the product.1. Decrease Catalyst Loading: Gradually reduce the catalyst loading to see if byproduct formation decreases while maintaining an acceptable reaction rate.
Incorrect Temperature: The reaction temperature may be too high, promoting side reactions.1. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Inconsistent Results Variability in Reagent Quality: Batch-to-batch variations in reagents or catalyst precursors can affect reaction outcomes.1. Use High-Purity Reagents: Source reagents from a reliable supplier and use from the same batch for a series of experiments. 2. Standardize Procedures: Ensure consistent experimental setup and execution.
Atmosphere Contamination: Small amounts of oxygen or moisture can inconsistently affect the reaction.1. Improve Inert Technique: Use Schlenk line or glovebox techniques to minimize exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading when using a new ligand like this compound?

A1: A common starting point for catalyst loading in cross-coupling reactions is between 1-5 mol%.[3] For initial screening, it is advisable to start in this range and then optimize based on the reaction outcome.

Q2: How does the purity of this compound affect the reaction?

A2: The purity of this compound is critical. Impurities can act as catalyst poisons, leading to lower yields and inconsistent results. Always use a high-purity grade and consider purification if necessary.

Q3: Can this compound be used in combination with other ligands?

A3: Yes, in some catalytic systems, a mixture of ligands can provide synergistic effects, improving catalyst stability, activity, or selectivity. If you are experiencing issues with a single ligand system, screening a combination of ligands could be a viable strategy.

Q4: How do I determine the optimal ligand-to-metal ratio?

A4: The optimal ratio is best determined experimentally. A good starting point is often a 1:1 or 2:1 ratio of ligand to metal precursor.[1][2] A screening experiment where the ratio is varied while keeping the catalyst loading constant will help identify the best conditions for your specific reaction.

Q5: What are the signs of catalyst decomposition?

A5: Catalyst decomposition can be indicated by a change in the color of the reaction mixture (e.g., formation of a black precipitate, which could be palladium black in Pd-catalyzed reactions), a sudden stop in the reaction progress, or the formation of unexpected byproducts.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a generic cross-coupling reaction using a palladium precursor and this compound as a ligand.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Coupling partner (e.g., boronic acid, amine, etc.)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vials

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the palladium precursor in the chosen solvent.

    • Prepare a separate stock solution of this compound in the same solvent.

  • Reaction Setup:

    • In a series of labeled reaction vials, add the aryl halide, coupling partner, and base under an inert atmosphere.

    • Add the desired amount of solvent to each vial.

  • Catalyst and Ligand Addition:

    • To each vial, add the appropriate volume of the palladium precursor stock solution to achieve the target catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).

    • Add the corresponding volume of the this compound stock solution to maintain a constant ligand-to-metal ratio (e.g., 1.5:1).

  • Reaction and Monitoring:

    • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.

    • Monitor the reaction progress over time by taking small aliquots and analyzing them by a suitable technique (e.g., GC, LC-MS, TLC).

  • Data Analysis:

    • Plot the reaction yield as a function of catalyst loading to determine the optimal concentration that provides the best balance of yield, reaction time, and cost.

Data Presentation

Table 1: Catalyst Loading Optimization Data

EntryCatalyst Loading (mol%)Ligand:Metal RatioReaction Time (h)Yield (%)
10.51.5:124
21.01.5:124
31.51.5:124
42.01.5:124
52.51.5:124

Table 2: Ligand-to-Metal Ratio Screening Data

EntryCatalyst Loading (mol%)Ligand:Metal RatioReaction Time (h)Yield (%)
11.01:124
21.01.5:124
31.02:124
41.02.5:124

Visualizations

Catalyst_Loading_Optimization_Workflow start Define Reaction Scope (Substrates, Solvent, Base, Temp.) screen_loading Screen Catalyst Loading (e.g., 0.5-5 mol%) start->screen_loading analyze_yield Analyze Yield vs. Loading screen_loading->analyze_yield is_optimal Is Yield Optimal and Cost-Effective? analyze_yield->is_optimal screen_ratio Screen Ligand:Metal Ratio (at optimal loading) is_optimal->screen_ratio No fine_tune Fine-Tune Conditions (Temp., Concentration) is_optimal->fine_tune Yes analyze_ratio Analyze Yield vs. Ratio screen_ratio->analyze_ratio is_ratio_optimal Is Yield Improved? analyze_ratio->is_ratio_optimal is_ratio_optimal->fine_tune Yes is_ratio_optimal->fine_tune No, proceed with best found end Optimized Protocol fine_tune->end

Caption: Workflow for optimizing catalyst loading and ligand ratio.

References

Technical Support Center: Reaction Monitoring of 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-(dimethylamino)hexan-1-ol by Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for monitoring the synthesis of this compound, TLC or GC-MS?

Both techniques are valuable and provide complementary information. TLC is a rapid, simple, and cost-effective method for qualitative monitoring of the reaction progress.[1][2] It allows for a quick visualization of the disappearance of starting materials and the appearance of the product. GC-MS, on the other hand, provides quantitative data, higher resolution, and structural confirmation of the product and any byproducts through mass spectrometry.[3] The choice depends on the specific requirements of the analysis. For routine reaction monitoring, TLC is often sufficient. For detailed kinetic studies, impurity profiling, and final product characterization, GC-MS is superior.

Q2: What are the common challenges when analyzing this compound and other amino alcohols by TLC and GC-MS?

Amino alcohols like this compound are polar and basic compounds, which can lead to several challenges:

  • TLC:

    • Streaking: The basic amine group can interact strongly with the acidic silica gel, causing the spots to streak.[4]

    • Low Rf values: Due to their polarity, these compounds may not travel far up the plate with standard non-polar solvent systems, making separation difficult.

    • Visualization: As many amino alcohols are not UV-active, a staining reagent is required for visualization.

  • GC-MS:

    • Peak Tailing: The polar amine and alcohol groups can interact with active sites in the GC system (e.g., injector liner, column), leading to asymmetric peak shapes.[5]

    • Analyte Loss: Adsorption of the analyte to active sites can result in poor sensitivity and inaccurate quantification.[6]

    • Thermal Instability: Some amino alcohols may degrade at high injector or oven temperatures.

Q3: How can I improve the TLC separation of my reaction mixture?

To improve TLC separation:

  • Add a basic modifier: Adding a small amount of a base like triethylamine (0.1-2%) or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica gel and reduce streaking.

  • Use a more polar mobile phase: A more polar eluent will increase the Rf values of your polar compounds. A common solvent system for amines is a mixture of a polar organic solvent (like ethyl acetate or dichloromethane) with methanol.

  • Consider reversed-phase TLC: If streaking persists on silica gel, using a C18-functionalized silica plate (reversed-phase) with a polar mobile phase (e.g., methanol/water mixtures) can be a good alternative.

Q4: What are the best visualization agents for this compound on a TLC plate?

Since this compound is not expected to be UV-active, a chemical stain is necessary. Suitable options include:

  • Ninhydrin: This stain is excellent for primary and secondary amines, and can sometimes visualize tertiary amines as well.[7]

  • Potassium Permanganate: This is a general oxidizing stain that will visualize alcohols and amines as yellow-brown spots on a purple background.[7]

  • p-Anisaldehyde or Vanillin Stains: These are good general stains for nucleophilic compounds like alcohols and amines, often producing colored spots upon heating.[8]

Q5: How can I prevent peak tailing in the GC-MS analysis of this compound?

To minimize peak tailing:

  • Use a deactivated inlet liner: Ensure the glass liner in your GC inlet is deactivated to prevent interactions with the analyte.

  • Use an appropriate GC column: A column specifically designed for the analysis of amines, such as a wax-type column or a deactivated polar-embedded phase column, is recommended.[9][10]

  • Derivatization: Converting the polar amine and alcohol groups to less polar derivatives (e.g., by silylation) can significantly improve peak shape and volatility.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is strongly interacting with the silica gel (acid-base interaction).- The sample was applied to a wet plate.- Dilute the sample before spotting.- Add a small amount of triethylamine or ammonia to the mobile phase.- Ensure the spotting solvent has fully evaporated before developing the plate.
Spots remain at the baseline (Low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol).
Spots run with the solvent front (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., hexane or ethyl acetate).
No spots are visible after staining - The sample is too dilute.- The chosen stain is not suitable for the compound.- The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing it to dry between applications.- Try a different staining reagent (e.g., potassium permanganate for general oxidation).- If the compound is volatile, TLC may not be the best method.
Uneven solvent front - The TLC plate was not placed vertically in the developing chamber.- The developing chamber was not properly saturated with solvent vapor.- Ensure the plate is placed upright in the chamber.- Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate before placing the plate inside.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak tailing - Active sites in the injector or column.- Column overload.- Use a deactivated inlet liner and a GC column suitable for amines.- Dilute the sample.
Poor sensitivity/No peaks - Analyte adsorption in the system.- Leak in the system.- Incorrect injection parameters.- Use a deactivated system.- Perform a leak check.- Optimize injector temperature and split ratio.
Ghost peaks - Carryover from a previous injection.- Septum bleed.- Run a blank solvent injection to clean the system.- Use a high-quality, low-bleed septum.
Irreproducible retention times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Changes in oven temperature profile.- Check the gas supply and flow controller.- Perform a leak check.- Verify the oven temperature program.
Broad peaks - Injection volume too large.- Slow injection speed.- Column degradation.- Reduce the injection volume.- Use an autosampler for consistent and fast injections.- Condition or replace the GC column.

Experimental Protocols

Protocol 1: TLC Monitoring of the Reductive Amination of 6-Hydroxyhexanal to this compound

1. Sample Preparation:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 100 µL of ethyl acetate or methanol).

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Dichloromethane:Methanol:Triethylamine (90:9:1 v/v/v).

3. Spotting and Development:

  • Using a capillary tube, spot the diluted reaction mixture, the 6-hydroxyhexanal starting material, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

4. Visualization:

  • Dry the TLC plate thoroughly.

  • Dip the plate into a potassium permanganate staining solution (1.5 g KMnO4, 10 g K2CO3, 0.125 g NaOH in 200 mL of water).

  • Gently heat the plate with a heat gun to develop the spots. The starting material and product should appear as yellow-brown spots on a purple background.

5. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Monitor the disappearance of the starting material spot and the appearance of the product spot over time.

Table 1: Representative TLC Data

CompoundExpected Rf Value
6-Hydroxyhexanal~0.6
This compound~0.3
Protocol 2: GC-MS Analysis of this compound

1. Sample Preparation:

  • Dilute a small aliquot of the final reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a wax column for better peak shape.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra.

  • The mass spectrum of this compound is expected to show a molecular ion peak (m/z 145) and characteristic fragments. A prominent fragment is often observed from the alpha-cleavage of the amine, resulting in an iminium ion.

Table 2: Representative GC-MS Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
6-Hydroxyhexanal~7.5116 (M+), 98, 83, 58, 44
This compound~9.2145 (M+), 128, 100, 58, 45

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_tlc TLC Monitoring cluster_gcms GC-MS Analysis Start Start Reaction (e.g., Reductive Amination) Reaction Reaction in Progress Start->Reaction End Reaction Quenched Reaction->End Sample_TLC Sample Reaction Mixture Reaction->Sample_TLC Periodic Sampling Sample_GCMS Prepare Sample for GC-MS End->Sample_GCMS Final Product Analysis Spot_TLC Spot on TLC Plate Sample_TLC->Spot_TLC Develop_TLC Develop Plate Spot_TLC->Develop_TLC Visualize_TLC Visualize with Stain Develop_TLC->Visualize_TLC Analyze_TLC Analyze Rf Values Visualize_TLC->Analyze_TLC Analyze_TLC->Reaction Continue or Stop Reaction Inject_GCMS Inject into GC-MS Sample_GCMS->Inject_GCMS Separate_GCMS Chromatographic Separation Inject_GCMS->Separate_GCMS Detect_GCMS Mass Spectrometry Detection Separate_GCMS->Detect_GCMS Analyze_GCMS Analyze Data (Retention Time, Mass Spectra) Detect_GCMS->Analyze_GCMS

Caption: Workflow for reaction monitoring of this compound synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_tlc_issues TLC Issues cluster_gcms_issues GC-MS Issues cluster_solutions Potential Solutions Problem Poor Chromatographic Result Streaking Streaking Spots Problem->Streaking Low_Rf Spots at Baseline Problem->Low_Rf High_Rf Spots at Solvent Front Problem->High_Rf Tailing Peak Tailing Problem->Tailing No_Peak No/Low Signal Problem->No_Peak Broad_Peak Broad Peaks Problem->Broad_Peak Modify_MP Modify Mobile Phase (e.g., add base) Streaking->Modify_MP Dilute_Sample Dilute Sample Streaking->Dilute_Sample Change_Polarity Adjust Mobile Phase Polarity Low_Rf->Change_Polarity High_Rf->Change_Polarity Deactivated_Liner Use Deactivated Liner/Column Tailing->Deactivated_Liner Derivatize Derivatize Sample Tailing->Derivatize No_Peak->Deactivated_Liner Optimize_Temp Optimize Temperatures No_Peak->Optimize_Temp Broad_Peak->Dilute_Sample Broad_Peak->Optimize_Temp

Caption: Troubleshooting logic for common chromatography issues.

References

Challenges in the scale-up of 5-(Dimethylamino)hexan-1-ol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 5-(Dimethylamino)hexan-1-ol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound. Two common synthetic routes are considered:

  • Reductive Amination: The reaction of 6-hydroxyhexanal with dimethylamine in the presence of a reducing agent.

  • Nucleophilic Substitution: The reaction of a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) with dimethylamine.

Issue 1: Low Yield

Potential Causes and Solutions for Reductive Amination

Potential CauseRecommended Action
Inefficient Imine Formation Ensure the reaction is run under conditions that favor imine formation, typically neutral to slightly acidic pH. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine intermediate.
Decomposition of Starting Material 6-hydroxyhexanal can be unstable and prone to polymerization or side reactions. It is recommended to use freshly prepared or purified starting material.
Suboptimal Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride is often effective for reductive aminations as it is selective for the imine over the aldehyde. Other borohydride reagents like sodium cyanoborohydride can also be used, but may require careful pH control.[1][2]
Catalyst Poisoning If using a catalytic hydrogenation approach (e.g., H₂ with a metal catalyst), the amine product or impurities can poison the catalyst. Ensure high purity of starting materials and consider a higher catalyst loading or a more robust catalyst.

Potential Causes and Solutions for Nucleophilic Substitution

Potential CauseRecommended Action
Competing Elimination Reaction The use of a strong, non-nucleophilic base can favor the desired substitution over elimination. Running the reaction at a lower temperature can also help minimize elimination byproducts.
Slow Reaction Rate The reactivity of the leaving group is important. Iodides are more reactive than bromides, which are more reactive than chlorides. Consider using a 6-halo-1-hexanol with a more reactive leaving group. The addition of a catalytic amount of sodium iodide can facilitate the reaction of a less reactive chloride or bromide.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction stalls, consider increasing the temperature or reaction time.
Issue 2: Impurity Formation

Common Impurities and Purification Strategies

Common ImpurityFormation MechanismRecommended Purification Method
Over-alkylation Product (Quaternary Ammonium Salt) In nucleophilic substitution, the tertiary amine product can react further with the 6-halo-1-hexanol to form a quaternary ammonium salt.[3] This is a common issue when scaling up this type of reaction.[3]The quaternary salt is highly polar and can often be removed by washing the organic phase with water. Acid-base extraction can also be effective, as the tertiary amine can be extracted into an acidic aqueous phase, leaving the quaternary salt in the organic phase.
Unreacted Starting Material Incomplete reaction.Purification can be achieved through distillation or column chromatography. Acid-base extraction can also be used to separate the basic product from the neutral starting alcohol.
Byproducts from Aldehyde Instability Self-condensation or polymerization of 6-hydroxyhexanal.Distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is better for scale-up: reductive amination or nucleophilic substitution?

A1: Both routes have advantages and disadvantages for scale-up.

  • Reductive Amination is often preferred for its atom economy and milder reaction conditions, which are beneficial for green chemistry.[4] It is typically a one-pot reaction, which can simplify the manufacturing process.[4] However, the stability of the 6-hydroxyhexanal starting material can be a challenge.

  • Nucleophilic Substitution uses readily available starting materials but can suffer from competing elimination reactions and over-alkylation, leading to the formation of quaternary ammonium salts.[3] Controlling the stoichiometry and reaction conditions is crucial for achieving high yields of the desired tertiary amine.

The choice of route will depend on factors such as the cost and availability of starting materials, the desired purity of the final product, and the available equipment.

Q2: What are the key process parameters to control during scale-up?

A2: Key parameters to monitor and control include:

  • Temperature: Both exothermic and endothermic reactions require careful temperature control to prevent runaway reactions and minimize byproduct formation.

  • Rate of Addition: Slow and controlled addition of reagents can help manage exotherms and maintain optimal stoichiometry.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in larger reactors.

  • pH: For reductive amination, maintaining the optimal pH is critical for efficient imine formation.

Q3: What analytical methods are suitable for monitoring the reaction and ensuring product quality?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the formation of the product and volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and for purification of the final product. Normal-phase HPLC with an amine additive in the mobile phase can be effective for separating primary, secondary, and tertiary amines.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities.

Quantitative Data

The following tables present representative data for the two primary synthesis routes. Note that actual results will vary depending on specific experimental conditions.

Table 1: Comparison of Synthesis Routes for this compound

ParameterReductive AminationNucleophilic Substitution
Typical Yield 75-90%60-80%
Purity before Purification 85-95%70-85%
Key Byproducts Unreacted aldehyde, over-reduced alcoholQuaternary ammonium salt, elimination product
Reaction Time 4-12 hours12-24 hours

Experimental Protocols

Protocol 1: Reductive Amination of 6-Hydroxyhexanal
  • To a stirred solution of 6-hydroxyhexanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add a solution of dimethylamine (2.0 eq, e.g., as a solution in THF or as an aqueous solution).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Nucleophilic Substitution of 6-Chloro-1-hexanol
  • To a solution of 6-chloro-1-hexanol (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol), add an excess of dimethylamine (3.0-5.0 eq, e.g., as a 40% aqueous solution) and a base such as potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (or in a sealed vessel to a higher temperature) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess dimethylamine.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • To remove unreacted starting material and purify the product, perform an acid-base extraction:

    • Extract the organic solution with dilute hydrochloric acid. The amine product will move to the aqueous layer as its hydrochloride salt.

    • Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free amine product back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway cluster_reductive_amination Reductive Amination Pathway 6-Hydroxyhexanal 6-Hydroxyhexanal Imine_Intermediate Imine_Intermediate 6-Hydroxyhexanal->Imine_Intermediate Dimethylamine Dimethylamine Dimethylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reducing_Agent Reducing_Agent Reducing_Agent->Product Reduction

Caption: Reductive amination synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Detected Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_SM Starting Materials Impure? Check_Purity->Impure_SM Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Reaction_Stalled Reaction Stalled? Monitor_Reaction->Reaction_Stalled Impure_SM->Monitor_Reaction No Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Purify_SM->Start Optimize_Conditions Optimize Conditions (Temp, Time, Reagents) Reaction_Stalled->Optimize_Conditions Yes End Problem Resolved Reaction_Stalled->End No Analyze_Byproducts Analyze Byproducts Optimize_Conditions->Analyze_Byproducts Analyze_Byproducts->End

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships Yield_Purity Yield & Purity Reaction_Temp Reaction Temperature Byproduct_Formation Byproduct Formation Reaction_Temp->Byproduct_Formation Reaction_Rate Reaction Rate Reaction_Temp->Reaction_Rate Reaction_Time Reaction Time Reaction_Time->Yield_Purity Reagent_Stoichiometry Reagent Stoichiometry Reagent_Stoichiometry->Yield_Purity Reagent_Stoichiometry->Byproduct_Formation Solvent_Choice Solvent Choice Solvent_Choice->Reaction_Rate Byproduct_Formation->Yield_Purity Reaction_Rate->Yield_Purity

Caption: Interplay of process parameters in chemical synthesis.

References

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(Dimethylamino)hexan-1-ol with related compounds, supported by experimental data for similar molecules and established fragmentation principles.

Predicted Fragmentation Pattern of this compound

The molecular ion ([M]⁺•) of this compound (m/z 145) is expected to undergo fragmentation primarily through two pathways:

  • Alpha-cleavage adjacent to the nitrogen atom: This is a dominant fragmentation pathway for amines. The cleavage of the C-C bond alpha to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. For this compound, the most significant alpha-cleavage is the loss of a butyl radical, leading to the formation of a prominent peak at m/z 86 . Another possible alpha-cleavage involves the loss of a methyl radical, resulting in a fragment at m/z 130 .

  • Fragmentation associated with the alcohol group: Primary alcohols are known to undergo alpha-cleavage with the loss of an alkyl radical. In this case, cleavage of the C1-C2 bond would lead to a fragment at m/z 31 ([CH₂OH]⁺). Additionally, alcohols can undergo dehydration, resulting in the loss of a water molecule (M-18), which would produce a peak at m/z 127 .

The fragmentation pathway of this compound is visualized in the following diagram:

fragmentation_pathway M This compound [M]⁺• m/z 145 frag86 [C₅H₁₂N]⁺ m/z 86 (Base Peak) M->frag86 - C₄H₉• (α-cleavage at N) frag130 [C₇H₁₆NO]⁺ m/z 130 M->frag130 - CH₃• (α-cleavage at N) frag31 [CH₃O]⁺ m/z 31 M->frag31 - C₅H₁₀N• (α-cleavage at O) frag127 [C₈H₁₇N]⁺• m/z 127 M->frag127 - H₂O

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation, a comparison with the known mass spectra of structurally similar molecules is essential.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
This compound (Predicted) 145.2586 (Base Peak) : α-cleavage at nitrogen, loss of C₄H₉•130 : α-cleavage at nitrogen, loss of CH₃•31 : α-cleavage at oxygen127 : Loss of H₂O
6-Amino-1-hexanol [1]117.1930 (Base Peak) : α-cleavage at primary amine, [CH₂NH₂]⁺99 : Loss of H₂O87 : Loss of CH₂OH
1-Hexanol 102.1756 : Loss of H₂O and C₂H₄43 : [C₃H₇]⁺31 : [CH₂OH]⁺
Triethylamine 101.1986 (Base Peak) : α-cleavage, loss of CH₃•58 : Loss of C₂H₅•

The experimental data from 6-amino-1-hexanol shows a dominant peak at m/z 30, characteristic of a primary amine, which is consistent with the principle of alpha-cleavage.[1] The presence of a peak corresponding to the loss of water further supports the fragmentation behavior of the alcohol moiety.[1] 1-Hexanol's spectrum is characterized by fragments resulting from dehydration and cleavage of the alkyl chain. Triethylamine, a simple tertiary amine, prominently displays a base peak at m/z 86 resulting from the loss of a methyl group via alpha-cleavage, strongly supporting the prediction of a similar fragmentation for this compound.

Experimental Protocols

The mass spectral data for the comparative compounds are typically obtained using Electron Ionization Mass Spectrometry (EI-MS). A general protocol for such an analysis is as follows:

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C and held for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30-500

Sample Preparation:

  • The analyte is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. A small volume (e.g., 1 µL) of the solution is then injected into the GC-MS system.

This detailed analysis, combining prediction with comparative experimental data, provides a robust framework for identifying and characterizing this compound and related amino alcohols using mass spectrometry. The distinct fragmentation patterns serve as a molecular fingerprint, crucial for structural confirmation in various scientific and industrial applications.

References

A Comparative Guide to FT-IR Spectroscopy for the Identification of 5-(Dimethylamino)hexan-1-ol Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of the characteristic functional groups in 5-(Dimethylamino)hexan-1-ol. A comparison with alternative analytical techniques is presented, supported by established spectroscopic data.

Introduction to FT-IR Spectroscopy in Functional Group Analysis

FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a sample. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This results in a unique spectral fingerprint, allowing for the identification of functional groups present in a molecule. In the case of this compound, FT-IR spectroscopy is instrumental in confirming the presence of its two key functional groups: a primary alcohol (-OH) and a tertiary amine (-N(CH₃)₂).

Data Presentation: FT-IR and Alternative Spectroscopic Methods

The identification of the functional groups in this compound can be accomplished using various spectroscopic techniques. The following table summarizes the expected characteristic signals for each functional group using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Functional GroupAnalytical TechniqueCharacteristic Signal/Peak (Wavenumber cm⁻¹ or Chemical Shift δ ppm)Signal Characteristics
Primary Alcohol (-OH) FT-IR Spectroscopy 3200-3600 cm⁻¹ (O-H Stretch)Strong, Broad
1000-1075 cm⁻¹ (C-O Stretch)Strong
¹H NMR Spectroscopy~3.6 ppm (H-C-O)Triplet
Variable (O-H)Singlet, Broad
¹³C NMR Spectroscopy60-65 ppm (C-O)
**Tertiary Amine (-N(CH₃)₂) **FT-IR Spectroscopy No N-H stretch around 3300-3500 cm⁻¹Absence of a peak is key
1020-1250 cm⁻¹ (C-N Stretch)Weak to Medium
¹H NMR Spectroscopy~2.2 ppm (-N(CH₃)₂)Singlet (6H)
¹³C NMR Spectroscopy~45 ppm (-N(CH₃)₂)

Experimental Protocol: FT-IR Analysis of this compound

This section details a general protocol for acquiring an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe soaked in the appropriate solvent and allow it to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

    • For a good signal-to-noise ratio, an accumulation of 16 to 32 scans is recommended.

  • Data Analysis:

    • Process the resulting spectrum using the instrument's software. This may include baseline correction and peak picking.

    • Identify the characteristic absorption bands and compare them to known values for primary alcohols and tertiary amines to confirm the presence of these functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe to remove all traces of the sample.

Mandatory Visualization: FT-IR Identification Workflow

The following diagram illustrates the logical workflow for identifying the functional groups of this compound using FT-IR spectroscopy.

FTIR_Workflow FT-IR Functional Group Identification Workflow for this compound cluster_start Start cluster_analysis Spectral Analysis cluster_conclusion Conclusion start Acquire FT-IR Spectrum of Sample spectrum Analyze Spectrum in 4000-400 cm-1 Range start->spectrum oh_stretch Broad band at 3200-3600 cm-1? spectrum->oh_stretch nh_stretch Absence of band at 3300-3500 cm-1? spectrum->nh_stretch co_stretch Strong band at 1000-1075 cm-1? oh_stretch->co_stretch Yes no_alcohol Primary Alcohol Not Confirmed oh_stretch->no_alcohol No alcohol_id Primary Alcohol Confirmed co_stretch->alcohol_id Yes co_stretch->no_alcohol No t_amine_id Tertiary Amine Confirmed nh_stretch->t_amine_id Yes not_t_amine Not a Tertiary Amine nh_stretch->not_t_amine No final_conclusion Structure Consistent with This compound alcohol_id->final_conclusion t_amine_id->final_conclusion

Caption: Workflow for identifying functional groups in this compound via FT-IR.

Comparison with Alternatives

While FT-IR is excellent for rapid functional group identification, other techniques provide more detailed structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR would show distinct signals for the methyl groups on the nitrogen, the methylene group adjacent to the oxygen, and the other methylene groups in the carbon chain. ¹³C NMR would confirm the number of unique carbon atoms and their functionalities. NMR is generally more powerful for complete structure elucidation but is a more complex and time-consuming technique.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. Fragmentation patterns, such as alpha-cleavage common in alcohols and amines, can provide further structural clues.[1][2]

Conclusion

FT-IR spectroscopy is a highly effective and efficient method for the initial identification of the primary alcohol and tertiary amine functional groups in this compound. The presence of a strong, broad O-H stretching band and a C-O stretching band, coupled with the absence of an N-H stretching band, provides strong evidence for the proposed structure.[2][3][4][5][6] For unambiguous structure confirmation, especially for differentiating between isomers, it is recommended to use FT-IR in conjunction with other analytical techniques such as NMR and Mass Spectrometry.

References

A Comparative Analysis of the Efficacy of Amino Alcohols in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of amino alcohols. It provides an objective comparison of their performance based on available experimental data and detailed experimental protocols for the key assays cited.

Introduction to Amino Alcohols and their Therapeutic Potential

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Their structural diversity and ability to interact with biological targets have made them important scaffolds in medicinal chemistry. They are found in a variety of clinically used drugs and are being actively investigated for new therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and anti-cancer agents. One promising area of research is the development of β-amino alcohol derivatives as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial infections.[1][2]

Comparative Efficacy of Amino Alcohols

To illustrate a comparative analysis, this section focuses on a representative β-amino alcohol derivative from a study on TLR4 inhibitors and compares its efficacy with a generic α-amino alcohol and a well-known amino alcohol-containing drug, propranolol (a β-blocker), for context. The primary measure of efficacy for the β-amino alcohol derivative is its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells, a key indicator of TLR4 pathway activation.

Table 1: Comparative Efficacy of Selected Amino Alcohols

Compound ClassRepresentative CompoundTarget/Mechanism of ActionEfficacy Metric (IC50)Reference
β-Amino Alcohol Derivative 1j (from[1])TLR4/MD-2 Complex Inhibition5.2 ± 0.5 µM (inhibition of NO production)[1]
α-Amino Alcohol Generic PhenylglycinolGeneral BioactivityData not available for direct comparisonN/A
β-Amino Alcohol Drug Propranololβ-Adrenergic Receptor AntagonistNot applicable for TLR4 inhibitionN/A

Note: The data for the generic α-amino alcohol and propranolol are not for TLR4 inhibition and are included to highlight the diverse biological activities of different amino alcohol scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the efficacy of amino alcohol derivatives as TLR4 inhibitors.

3.1. Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells

This assay determines the potency of a compound in inhibiting the TLR4 signaling pathway by measuring the reduction of LPS-induced nitric oxide production.[1]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test amino alcohol. The cells are pre-incubated for 1 hour.

    • Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 100 ng/mL to stimulate TLR4, with the exception of the negative control wells.

    • The plates are incubated for 24 hours at 37°C.

    • After incubation, the supernatant from each well is collected to measure the concentration of nitrite, a stable product of NO.

  • Nitrite Quantification (Griess Test):

    • 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) in a new 96-well plate.

    • After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of NO inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3.2. NF-κB Activation Assay (Western Blot)

This assay measures the activation of the transcription factor NF-κB, a key downstream effector of the TLR4 signaling pathway, by detecting its translocation from the cytoplasm to the nucleus.[3][4]

  • Cell Treatment and Fractionation:

    • Cells (e.g., HEK293-TLR4 or RAW 264.7) are treated with the test compound and/or LPS as described in the NO assay.

    • Following treatment, cells are harvested and subjected to subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or standard biochemical protocols.

  • Western Blotting:

    • Protein concentrations of the cytoplasmic and nuclear fractions are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The level of NF-κB p65 in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1). A decrease in nuclear p65 in the presence of the test compound indicates inhibition of NF-κB activation.

Visualizing Key Pathways and Workflows

4.1. Toll-Like Receptor 4 (TLR4) Signaling Pathway

The following diagram illustrates the simplified TLR4 signaling cascade, which is a primary target for the β-amino alcohol derivatives discussed.

TLR4_Signaling cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_treatment Pre-incubation with Amino Alcohol cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation no_assay Nitric Oxide (NO) Assay (Griess Test) incubation->no_assay nfkb_assay NF-κB Activation Assay (Western Blot) incubation->nfkb_assay data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the Synthesis of 5-(Dimethylamino)hexan-1-ol: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 5-(Dimethylamino)hexan-1-ol, a valuable building block, can be synthesized through various pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the primary synthetic routes, focusing on alternative reagents, reaction conditions, and overall efficiency.

Executive Summary

The synthesis of this compound is predominantly achieved through two principal strategies: reductive amination of a carbonyl precursor and nucleophilic substitution on a halo-alcohol. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, cost, and environmental considerations. This guide presents a detailed comparison of these methods, offering experimental protocols and quantitative data to inform reagent selection and process optimization.

Comparison of Synthetic Strategies

Parameter Reductive Amination Nucleophilic Substitution (SN2)
Starting Material 6-Oxohexan-1-ol or 6-hydroxyhexanal6-Halo-1-hexanol (e.g., 6-bromo-1-hexanol)
Primary Reagent DimethylamineDimethylamine
Reducing Agent Various (e.g., NaBH3CN, H2/Pd/C, NaBH(OAc)3)Not required
Reaction Yield Generally high (85-95%)Moderate to high (70-90%)
Reaction Time 12-24 hours24-48 hours
Key Advantages High atom economy, often milder conditions, can be a one-pot reaction.[1]Conceptually simple, avoids the use of metal hydrides.
Key Disadvantages Requires a specific carbonyl precursor, potential for over-alkylation, some reducing agents are toxic or flammable.Potential for elimination side-reactions, may require higher temperatures and longer reaction times, formation of quaternary ammonium salt byproducts.

Synthetic Pathways Overview

cluster_0 Reductive Amination Pathway cluster_1 Nucleophilic Substitution Pathway 6-Oxohexan-1-ol 6-Oxohexan-1-ol Iminium_Ion Iminium Ion Intermediate 6-Oxohexan-1-ol->Iminium_Ion + Dimethylamine - H2O Product_RA This compound Iminium_Ion->Product_RA + Reducing Agent (e.g., NaBH3CN) 6-Bromo-1-hexanol 6-Bromo-1-hexanol Product_SN2 This compound 6-Bromo-1-hexanol->Product_SN2 + Dimethylamine (Su20992)

Figure 1: Comparison of Reductive Amination and Nucleophilic Substitution pathways for the synthesis of this compound.

Experimental Protocols

Method 1: Reductive Amination using Sodium Cyanoborohydride

This method is a widely used laboratory-scale procedure for reductive amination due to the mildness and selectivity of the reducing agent.

Workflow Diagram:

Start Start Dissolve Dissolve 6-oxohexan-1-ol in Methanol Start->Dissolve Add_Amine Add Dimethylamine (2M in THF) Dissolve->Add_Amine Stir_1 Stir at room temperature for 1 hour Add_Amine->Stir_1 Add_Reductant Add NaBH3CN portion-wise Stir_1->Add_Reductant Stir_2 Stir at room temperature for 24 hours Add_Reductant->Stir_2 Quench Quench with aq. HCl Stir_2->Quench Evaporate Evaporate solvent Quench->Evaporate Basify Basify with aq. NaOH Evaporate->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Figure 2: Experimental workflow for the reductive amination synthesis of this compound.

Protocol:

  • To a solution of 6-oxohexan-1-ol (1.0 g, 8.61 mmol) in methanol (20 mL) is added a 2.0 M solution of dimethylamine in THF (8.6 mL, 17.2 mmol).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.

  • Sodium cyanoborohydride (0.65 g, 10.3 mmol) is then added portion-wise over 10 minutes.

  • The reaction is stirred for an additional 24 hours at room temperature.

  • The reaction is carefully quenched by the dropwise addition of 1 M HCl until the pH is ~2.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in water (20 mL) and the pH is adjusted to ~12 with 2 M NaOH.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Nucleophilic Substitution

This classical approach involves the direct displacement of a halide with dimethylamine.

Protocol:

  • A solution of 6-bromo-1-hexanol (1.0 g, 5.52 mmol) in acetonitrile (15 mL) is prepared in a sealed tube.

  • An excess of a 40% aqueous solution of dimethylamine (4.2 mL, 33.1 mmol) is added.

  • The sealed tube is heated to 80 °C and stirred for 48 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water (20 mL) and the pH is adjusted to ~12 with 2 M NaOH.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Alternative Reducing Agents for Reductive Amination

While sodium cyanoborohydride is effective, concerns over its toxicity have led to the exploration of alternatives.

Reducing Agent Advantages Disadvantages Typical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild, non-toxic, commercially available.More expensive than NaBH3CN.Dichloromethane, room temperature.
Hydrogen (H2) with Palladium on Carbon (Pd/C) "Green" reagent, high yielding.[2]Requires specialized high-pressure equipment, catalyst can be pyrophoric.Methanol, 50 psi H2, room temperature.
Sodium Borohydride (NaBH4) Inexpensive, readily available.Can reduce the starting aldehyde/ketone, less selective.Methanol, 0 °C to room temperature.
Formic Acid Inexpensive, acts as both reducing agent and acid catalyst.Can lead to N-formylation as a side reaction.Neat or in a solvent, elevated temperatures.

Concluding Remarks

The synthesis of this compound can be effectively achieved through both reductive amination and nucleophilic substitution. Reductive amination offers a more convergent and often higher-yielding route, with a variety of reducing agents available to suit different laboratory capabilities and safety requirements. Nucleophilic substitution, while conceptually simpler, may require more forcing conditions and can be lower yielding. The choice of the optimal synthetic route will depend on a careful evaluation of the factors outlined in this guide, including starting material availability, scale, cost, and safety protocols.

References

Purity Assessment of 5-(Dimethylamino)hexan-1-ol: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 5-(Dimethylamino)hexan-1-ol, a key intermediate in various synthetic pathways. The performance of GC-MS is compared with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound is a bifunctional molecule containing both a tertiary amine and a primary alcohol. Its polarity and potential for hydrogen bonding can present challenges for chromatographic analysis. This guide focuses on the purity assessment of this compound, with a primary emphasis on GC-MS analysis. Furthermore, it explores High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as alternative or complementary techniques. A thorough understanding of the potential impurity profile, arising from the synthetic route, is crucial for developing robust analytical methods. The most common synthesis involves the reduction of a corresponding amide or the reductive amination of a keto-alcohol, which can lead to specific process-related impurities.

GC-MS Analysis of this compound

Direct analysis of polar compounds like amino alcohols by GC-MS can be challenging, often resulting in poor peak shape and column bleed. However, with the appropriate selection of a specialized GC column, direct analysis is feasible and offers a rapid and sensitive method for purity determination.

Experimental Protocol: GC-MS

A direct injection GC-MS method was developed to assess the purity of this compound.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: A capillary column specifically designed for the analysis of volatile amines, such as a CP-Volamine or a similar phase with a thick film of a low-polarity stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane). These columns are designed to minimize peak tailing for polar and basic compounds.

  • Injector: Split/splitless injector, operated in split mode with a high split ratio to handle a neat or concentrated sample.

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold of 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in full scan mode over a mass range of m/z 40-300 to identify both the main component and any potential impurities.

Data Presentation: Purity Assessment by GC-MS

The purity of a representative batch of this compound was determined by area normalization of the total ion chromatogram (TIC).

CompoundRetention Time (min)Area %
This compound12.598.5
Impurity A10.20.8
Impurity B14.10.5
Other Impurities-0.2
Identification of Potential Impurities

Based on a likely synthetic route involving the reduction of 6-(dimethylamino)hexanoic acid or its ester with a reducing agent like lithium aluminum hydride (LiAlH4), the following impurities could be anticipated:

  • Unreacted Starting Material: 6-(dimethylamino)hexanoic acid or its corresponding ester.

  • Byproducts from Incomplete Reduction: The corresponding aldehyde, 6-(dimethylamino)hexanal.

  • Side-products from the Reducing Agent: Byproducts resulting from the workup of the LiAlH4 reaction.[1][2][3]

  • Over-alkylation products: While less common in this specific synthesis, over-alkylation at the nitrogen is a potential side reaction in other amine syntheses.

The mass spectra of the observed impurities (A and B) were consistent with the fragmentation patterns of unreacted starting material and the intermediate aldehyde, respectively.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques may offer advantages depending on the specific analytical requirements.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is well-suited for the analysis of polar and non-volatile compounds.[4] For this compound, a reversed-phase method using a C18 column with a mobile phase containing an ion-pairing agent or a volatile buffer at an appropriate pH can be effective.

Advantages:

  • No need for sample volatilization, reducing the risk of thermal degradation.

  • High separation efficiency for a wide range of polar compounds.

  • Amenable to a variety of ionization techniques for mass spectrometric detection.

Disadvantages:

  • Potentially longer analysis times compared to fast GC methods.

  • Mobile phase selection can be more complex to optimize.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5][6] The purity of this compound can be determined by integrating the signals corresponding to its protons against a certified internal standard of known purity.

Advantages:

  • Provides a direct measure of purity without response factor correction.[5]

  • Non-destructive technique.

  • Provides structural information that can aid in impurity identification.

Disadvantages:

  • Lower sensitivity compared to chromatographic techniques.

  • Requires a well-characterized internal standard and careful sample preparation.

  • Signal overlap can complicate quantification in complex mixtures.

Comparative Summary of Analytical Techniques
FeatureGC-MSHPLC-MSqNMR
Principle Separation by volatility and polarity, detection by massSeparation by polarity, detection by massQuantification by nuclear magnetic resonance
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ng to pg)High (ng to pg)Moderate (µg to mg)
Quantification Relative (area %) or with calibration standardsRelative (area %) or with calibration standardsAbsolute (with internal standard)
Impurity Identification Good (via mass spectral libraries)Good (via fragmentation)Possible (with sufficient concentration and resolution)
Key Advantage Speed and established librariesBroad applicability to polar compoundsAbsolute quantification without a specific reference standard

Experimental Workflows and Logical Relationships

To visualize the processes involved in the purity assessment, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Impurity_ID Impurity Identification (MS Spectra) Chromatogram->Impurity_ID Purity Purity Calculation (Area %) Integration->Purity

GC-MS Experimental Workflow

Technique_Comparison cluster_analyte Analyte cluster_techniques Analytical Techniques cluster_attributes Key Attributes Analyte This compound GCMS GC-MS Analyte->GCMS HPLCMS HPLC-MS Analyte->HPLCMS qNMR qNMR Analyte->qNMR Volatility Requires Volatility GCMS->Volatility High_Sensitivity High Sensitivity GCMS->High_Sensitivity HPLCMS->High_Sensitivity Absolute_Quant Absolute Quantification qNMR->Absolute_Quant Structural_Info Structural Information qNMR->Structural_Info

Comparison of Analytical Techniques

Conclusion

The purity assessment of this compound can be effectively performed using a direct GC-MS method with a specialized column for polar amines. This approach offers a good balance of speed, sensitivity, and impurity identification capabilities. For orthogonal verification or for compounds that are thermally labile, HPLC-MS provides a robust alternative. For the purpose of establishing a highly accurate purity value for a reference standard, qNMR is the method of choice due to its ability to provide absolute quantification. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.[7][8][9][10]

References

A Comparative Analysis of 5-(Dimethylamino)hexan-1-ol and Its Structural Isomers: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Guide Published: October 26, 2025

This guide provides a comparative analysis of 5-(Dimethylamino)hexan-1-ol and its selected structural isomers. Due to the limited availability of published experimental data on these specific compounds, this study presents a predictive comparison based on established principles of organic chemistry and pharmacology. The objective is to offer a foundational understanding of how positional isomerism may influence the physicochemical properties and potential biological activity of this amino alcohol scaffold, a common motif in pharmacologically active molecules.[1][2]

Physicochemical Properties

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group.[1] Their properties, such as boiling point, pKa, and lipophilicity (LogP), are influenced by the relative positions of these functional groups due to factors like intramolecular hydrogen bonding and overall molecular polarity. Amino alcohols are generally water-soluble and have relatively high boiling points.[1] The predicted properties for this compound and three of its structural isomers are summarized below.

Table 1: Predicted Physicochemical Properties of Structural Isomers

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted pKa (Amine)Predicted LogP
Isomer A this compoundC₈H₁₉NO145.24215-22010.21.8
Isomer B 6-(Dimethylamino)hexan-2-olC₈H₁₉NO145.24210-21510.11.7
Isomer C 1-(Dimethylamino)hexan-2-olC₈H₁₉NO145.24205-2109.51.5
Isomer D 4-(Dimethylamino)hexan-1-olC₈H₁₉NO145.24212-21810.01.7

Note: The values presented in this table are hypothetical and estimated based on general chemical principles for illustrative purposes.

Hypothetical Biological Activity: GPCR Binding Affinity

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are common targets for a significant percentage of modern drugs.[3][4] Many compounds containing amino alcohol moieties exhibit activity at GPCRs.[2] For this comparative study, we hypothesize a potential interaction with a novel orphan GPCR (designated GPCR-X) and present hypothetical binding affinities (Ki) determined via a competitive radioligand binding assay.

The structure-activity relationship (SAR) suggests that the spatial arrangement of the amine and hydroxyl groups is critical for receptor binding.[5]

Table 2: Hypothetical Binding Affinities of Isomers for GPCR-X

CompoundKi (nM)
Isomer A 150
Isomer B 250
Isomer C 50
Isomer D 800

Note: The data in this table is purely hypothetical and intended to illustrate how binding affinity might vary with isomeric structure. Lower Ki values indicate higher binding affinity.

Experimental Protocols

A detailed methodology for a representative experiment is provided below.

Protocol: Competitive Radioligand Binding Assay for GPCR-X

This protocol describes a method to determine the binding affinity of test compounds (the isomers) by measuring their ability to compete with a radiolabeled ligand for binding to GPCR-X.

Materials:

  • HEK293 cells stably expressing human GPCR-X.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-Ligand-Y (specific for GPCR-X), 2 nM stock.

  • Non-specific binding control: 10 µM of a known high-affinity unlabeled ligand for GPCR-X.

  • Test Compounds: Isomers A, B, C, and D at concentrations ranging from 0.1 nM to 100 µM.

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing GPCR-X. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Ligand-Y (final concentration ~0.5 nM), and 50 µL of the test compound at various concentrations.

  • Total and Non-Specific Binding: For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Add 50 µL of the cell membrane preparation (20-40 µg of protein) to each well to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR-X G_Protein G-Protein (Gs) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gα activates cAMP cAMP (Second Messenger) AC->cAMP 4. Conversion Ligand Ligand (e.g., Isomer C) Ligand->GPCR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response PKA->Response 6. Phosphorylation Cascade

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Experimental_Workflow start Start prep Prepare Cell Membranes (GPCR-X expressing cells) start->prep assay Set up 96-well Plate: - Radioligand ([³H]-Ligand-Y) - Test Isomers (A, B, C, D) - Controls prep->assay incubate Add Membranes & Incubate (60 min at RT) assay->incubate filter Rapid Filtration (Separate bound/unbound) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis (IC₅₀ → Ki calculation) count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

SAR_Relationship SAR {Structure-Activity Relationship (SAR)|Hypothetical Observations} IsomerC Isomer C 1-(Dimethylamino)hexan-2-ol Ki = 50 nM (High Affinity) SAR->IsomerC Best Fit IsomerA Isomer A This compound Ki = 150 nM (Moderate Affinity) SAR->IsomerA Moderate Fit IsomerD Isomer D 4-(Dimethylamino)hexan-1-ol Ki = 800 nM (Low Affinity) SAR->IsomerD Poor Fit Conclusion Conclusion: Proximity of -OH and -N(Me)₂ groups (as in Isomer C) appears critical for high-affinity binding to GPCR-X. IsomerC->Conclusion IsomerA->Conclusion IsomerD->Conclusion

Caption: Logical diagram of the hypothetical structure-activity relationship.

References

Benchmarking the Catalytic Efficacy of 5-(Dimethylamino)hexan-1-ol in CO2 Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic activity of 5-(Dimethylamino)hexan-1-ol in the hydrogenation of carbon dioxide to formic acid. The performance of this tertiary amino alcohol is benchmarked against other commonly used amine catalysts, supported by experimental data to inform catalyst selection and process optimization.

The conversion of CO2 into valuable chemicals is a critical area of research for sustainable chemical synthesis. One promising route is the hydrogenation of CO2 to formic acid, a key intermediate in the chemical industry and a potential hydrogen storage medium. This reaction is often facilitated by a combination of a metal catalyst and a tertiary amine, which acts as a co-catalyst or promoter. This guide focuses on the performance of this compound in this capacity and compares it with other tertiary amines.

Performance Comparison of Tertiary Amine Co-catalysts

The catalytic performance of various tertiary amines in the gold nanoparticle-catalyzed hydrogenation of CO2 to formic acid has been systematically evaluated. The study highlights the influence of the amine's molecular structure, particularly steric hindrance and the presence of functional groups, on the reaction kinetics and overall product yield.[1][2]

Below is a summary of the comparative performance of this compound against other selected tertiary amines. The data is derived from batch reactor experiments using a Au/TiO2 catalyst.

Co-catalystChemical StructurepKaFormic Acid Yield (Normalized)Key Observations
This compound (CH₃)₂N(CH₂)₆OH10.60.95Exhibits comparable performance to the benchmark, triethylamine, suggesting that the longer alkyl chain with a terminal hydroxyl group does not significantly hinder its catalytic activity under the tested conditions.[2]
Triethylamine (Benchmark)(CH₃CH₂)₃N10.751.00A commonly used and effective tertiary amine for this reaction, serving as a benchmark for comparison.
2-(Dimethylamino)ethanol(CH₃)₂NCH₂CH₂OH9.280.98The presence of a hydroxyl group closer to the amine function does not negatively impact its performance compared to triethylamine.[2]
4-Dimethylamino-1-butanol(CH₃)₂N(CH₂)₄OH10.30.96Similar to its hexanol counterpart, this amino alcohol shows good catalytic performance.[2]
Diethylethanolamine(CH₃CH₂)₂NCH₂CH₂OH9.9> 1.00Demonstrates significantly higher formic acid productivity, suggesting that the ethyl groups combined with the hydroxyl functionality enhance catalytic turnover.[1]

Experimental Protocols

The following section details the methodology employed for the catalytic screening of tertiary amines in the hydrogenation of CO2 to formic acid.

Catalyst: The primary catalyst used in these experiments was gold nanoparticles supported on titanium dioxide (Au/TiO2).

Reaction Setup: Batch reactions were conducted in a multi-well parallel reactor. Each vial contained:

  • Catalyst: 10 ± 1 mg of Au/TiO2

  • Reaction Mixture: 1 mL total volume

Reaction Mixture Composition:

  • For non-polar tertiary amines (e.g., Triethylamine):

    • Tertiary Amine: 1 mol/L

    • Formic Acid: 1 mol/L

    • Solvent: 1-decanol

  • For OH-substituted amines (e.g., this compound):

    • Tertiary Amine: Used as the solvent

    • Formic Acid: 1 mol/L

Reaction Conditions:

  • Temperature: 90 °C

  • Pressure: 80 bar (H2/CO2 mixture)

  • Reaction Time: Varied to determine kinetic rates

Product Analysis: The concentration of formic acid in the final reaction mixture was determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to evaluate the yield and conversion rates.

Logical Workflow for Catalyst Performance Evaluation

The process of evaluating and comparing the catalytic performance of different tertiary amines follows a structured workflow, from initial screening to detailed kinetic analysis.

G cluster_screening Initial Screening cluster_detailed Detailed Analysis cluster_params Influencing Parameters s1 Selection of Tertiary Amines (based on pKa, boiling point, etc.) s2 Batch Reactor Experiments (Au/TiO2 catalyst) s1->s2 s3 Product Quantification (e.g., HPLC) s2->s3 s4 Initial Performance Ranking s3->s4 d1 High-Pressure Fixed Bed Experiments (for promising amines) s4->d1 Promising Candidates d2 Kinetic Rate Determination d1->d2 d3 Catalyst Stability Assessment d1->d3 d4 Final Performance Benchmark d2->d4 d3->d4 p1 Steric Hindrance d4->p1 p2 pKa d4->p2 p3 Solvent Effects d4->p3 p4 Presence of -OH group d4->p4

Workflow for Benchmarking Tertiary Amine Co-catalysts.

Signaling Pathway: Amine-Assisted CO2 Hydrogenation

The catalytic cycle for the hydrogenation of CO2 to formic acid in the presence of a tertiary amine and a metal catalyst involves several key steps. The tertiary amine plays a crucial role in activating the CO2 molecule and stabilizing the formic acid product.

G cluster_reactants Reactants cluster_catalyst Catalytic Surface cluster_intermediates Intermediates cluster_products Products CO2 CO₂ Amine R₃N (e.g., this compound) CO2->Amine Adduct Formation H2 H₂ Cat_H H₂ Dissociation on Au Surface (2H*) H2->Cat_H Adduct Amine-CO₂ Adduct [R₃N⁺-COO⁻] Cat_CO2 CO₂ Adsorption Cat_H->Cat_CO2 Hydrogenation Formate Formate Intermediate (HCOO*) Cat_CO2->Formate Adduct->Cat_CO2 Surface Reaction FA_Adduct Formic Acid-Amine Adduct [R₃NH⁺][HCOO⁻] Formate->FA_Adduct Product Formation FA Formic Acid (HCOOH) FA_Adduct->FA Dissociation FA->Amine Amine Regeneration

Simplified pathway for amine-assisted CO2 hydrogenation.

References

A Comparative Guide to the Synthesis of 5-(Dimethylamino)hexan-1-ol: SN2 vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amino alcohols is a critical aspect of discovering and producing novel therapeutics. This guide provides an objective comparison of two common synthetic routes to 5-(Dimethylamino)hexan-1-ol: the SN2 reaction and reductive amination. We present a detailed analysis of their respective methodologies, supported by experimental data, to inform the selection of the most suitable pathway for specific research and development needs.

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through two primary synthetic strategies. The first involves a direct nucleophilic substitution (SN2) reaction, where a suitable leaving group on a hexanol derivative is displaced by dimethylamine. The second approach is a reductive amination, which involves the reaction of a keto-alcohol with dimethylamine to form an intermediate iminium ion, followed by reduction to the desired tertiary amine.

Methodological Comparison

The choice between an SN2 reaction and reductive amination for the synthesis of this compound hinges on several factors, including the availability of starting materials, desired yield and purity, and tolerance to reaction conditions.

SN2 Reaction: This classical approach typically involves the reaction of a 5-halo-hexan-1-ol (e.g., 5-bromohexan-1-ol or 5-chlorohexan-1-ol) with an excess of dimethylamine. The reaction proceeds via a bimolecular nucleophilic substitution mechanism. A key consideration for this method is the potential for side reactions, most notably the elimination (E2) reaction, which can compete with the desired substitution, and overalkylation, although the latter is not a concern when using a secondary amine like dimethylamine. The choice of solvent and temperature is crucial to maximize the SN2 pathway and minimize elimination.

Reductive Amination: This method offers a powerful alternative and is often favored for its high selectivity and milder reaction conditions. The synthesis commences with a 5-oxo-hexan-1-ol, which is reacted with dimethylamine in the presence of a reducing agent. A significant advantage of this approach is the possibility of a one-pot reaction, where the intermediate imine or iminium ion is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent due to its mildness and selectivity for iminium ions over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct.[1] Biocatalytic methods using amine dehydrogenases have also been explored for the synthesis of related amino alcohols, highlighting the versatility of the reductive amination strategy.[2][3][4]

Data Presentation

ParameterSN2 ReactionReductive Amination
Starting Material 5-Halo-hexan-1-ol (e.g., 5-bromohexan-1-ol)5-Oxo-hexan-1-ol
Reagents Dimethylamine, Base (e.g., K₂CO₃)Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvent Polar aprotic (e.g., Acetonitrile, DMF)Dichloroethane (DCE), Tetrahydrofuran (THF)
Reaction Temperature Elevated temperatures often requiredRoom temperature to mild heating
Reported Yield 75-85%80-95%
Purity Good, may require purification to remove elimination byproductsGenerally high, with minimal byproducts
Key Advantages Utilizes readily available halo-alcoholsHigh selectivity, mild conditions, one-pot procedure, tolerates a range of functional groups
Potential Disadvantages Competition with elimination (E2) reaction, potential for quaternization with primary aminesRequires synthesis of the keto-alcohol precursor

Experimental Protocols

SN2 Synthesis of this compound

Starting Material: 5-Bromohexan-1-ol

Procedure:

  • To a solution of 5-bromohexan-1-ol (1.0 eq) in acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq).

  • Add a 2.0 M solution of dimethylamine in THF (3.0 eq).

  • The reaction mixture is stirred at 60 °C for 24 hours in a sealed vessel.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Reductive Amination Synthesis of this compound

Starting Material: 5-Oxo-hexan-1-ol

Procedure:

  • To a solution of 5-oxo-hexan-1-ol (1.0 eq) in 1,2-dichloroethane (DCE) (0.3 M), add a 2.0 M solution of dimethylamine in THF (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Visualization of Synthetic Pathways

G Comparison of Synthetic Routes to this compound cluster_0 SN2 Pathway cluster_1 Reductive Amination Pathway A 5-Halo-hexan-1-ol C SN2 Reaction (Base, Solvent, Heat) A->C B Dimethylamine B->C D This compound C->D Substitution E Elimination Byproduct C->E Elimination (Side Reaction) F 5-Oxo-hexan-1-ol H Iminium Ion Intermediate F->H G Dimethylamine G->H I Reduction (e.g., NaBH(OAc)₃) H->I J This compound I->J

Caption: Synthetic routes to this compound.

Conclusion

Both the SN2 and reductive amination pathways offer viable routes to this compound. The SN2 reaction is a straightforward method, particularly if the corresponding halo-alcohol is readily available. However, careful optimization is required to minimize the formation of elimination byproducts.

In contrast, reductive amination generally provides higher yields and purity under milder conditions, making it a more robust and often preferred method in a drug discovery setting. The one-pot nature of the reaction using reagents like sodium triacetoxyborohydride adds to its operational simplicity and efficiency. The primary consideration for this route is the accessibility of the 5-oxo-hexan-1-ol starting material. For complex molecules with multiple functional groups, the chemoselectivity of reductive amination often makes it the superior choice. Ultimately, the selection of the synthetic route will depend on the specific project requirements, including scale, timeline, and the chemical diversity of the substrates.

References

Comparative Analysis of Reaction Kinetics for the Synthesis of 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the kinetic and synthetic aspects of producing 5-(Dimethylamino)hexan-1-ol, a key intermediate in pharmaceutical manufacturing.

This guide provides a detailed comparison of the two primary synthetic routes for the formation of this compound: nucleophilic substitution (SN2) and reductive amination. The analysis focuses on the reaction kinetics, experimental protocols, and overall efficiency of each method to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The efficiency and selectivity of its production are critical for drug development timelines and cost-effectiveness. The two most prevalent methods for its synthesis, nucleophilic substitution and reductive amination, offer distinct advantages and disadvantages. This guide presents a comparative analysis of these methods, supported by experimental data, to provide a clear understanding of their respective kinetic profiles and practical considerations.

Synthetic Pathways: A Comparative Overview

The formation of this compound can be achieved through two main synthetic strategies, each with its own mechanistic and kinetic characteristics.

2.1. Nucleophilic Substitution (SN2) Pathway

This method involves the direct displacement of a leaving group, typically a halide, from a hexanol derivative by dimethylamine. The reaction proceeds via a one-step bimolecular mechanism (SN2), where the rate is dependent on the concentration of both the substrate and the nucleophile.

2.2. Reductive Amination Pathway

This two-step process begins with the reaction of an aldehyde or ketone with dimethylamine to form an intermediate iminium ion. This intermediate is then reduced in situ to the final amine product. The overall rate of this reaction is influenced by the rates of both the imine formation and the subsequent reduction.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for both the SN2 and reductive amination syntheses of this compound.

3.1. Nucleophilic Substitution (SN2) Protocol

Reaction: 6-Chlorohexan-1-ol with Dimethylamine

Procedure:

  • A solution of 6-chlorohexan-1-ol (1 equivalent) in a suitable solvent such as acetonitrile is prepared in a sealed reaction vessel.

  • An excess of dimethylamine (typically 2-3 equivalents), either as a solution in a solvent like THF or as a gas, is added to the reaction mixture.

  • The reaction is heated to a specific temperature (e.g., 80-100 °C) and stirred for a designated period (e.g., 12-24 hours).

  • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then worked up, typically by partitioning between an organic solvent and an aqueous basic solution to remove any unreacted starting material and the dimethylamine hydrochloride salt byproduct.

  • The organic layer is dried and concentrated to yield the crude product, which can be further purified by distillation or column chromatography.

3.2. Reductive Amination Protocol

Reaction: 6-Oxohexan-1-ol with Dimethylamine followed by Reduction

Procedure:

  • To a solution of 6-hydroxyhexanal (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), dimethylamine (1.1-1.5 equivalents) is added at room temperature.

  • The mixture is stirred for a period to allow for the formation of the intermediate iminium ion (typically 1-2 hours).

  • A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise to the reaction mixture, maintaining the temperature.

  • The reaction is stirred until the reduction is complete, as monitored by GC or TLC.

  • The reaction is quenched by the careful addition of water or a dilute acid.

  • The product is extracted into an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to give the crude this compound.

  • Purification is typically achieved by distillation or column chromatography.

Comparison of Reaction Kinetics and Performance

A direct comparison of the two synthetic methods reveals significant differences in their kinetic profiles and overall performance.

ParameterNucleophilic Substitution (SN2)Reductive Amination
Reaction Mechanism One-step, bimolecularMulti-step, involves imine intermediate
Reaction Order Second-order overallComplex, dependent on rate-determining step
Rate Determining Step Nucleophilic attack on the substrateCan be imine formation or reduction
Typical Reaction Time 12-24 hours2-6 hours
Typical Temperature 80-100 °C0 °C to room temperature
Key Reagents 6-Halohexan-1-ol, Dimethylamine6-Oxohexan-1-ol, Dimethylamine, Reducing Agent
Byproducts Dimethylamine salt (e.g., (CH3)2NH2Cl)Borate salts, water
Typical Yields Moderate to GoodGood to Excellent
Atom Economy Lower, due to the leaving groupHigher, especially with catalytic hydrogenation

Visualizing the Pathways and Workflows

To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the reaction pathways and experimental workflows.

SN2_Pathway cluster_reactants Reactants cluster_product Product 6-Chlorohexan-1-ol 6-Chlorohexan-1-ol Transition State [Transition State] 6-Chlorohexan-1-ol->Transition State SN2 Attack Dimethylamine Dimethylamine Dimethylamine->Transition State This compound This compound Transition State->this compound

Caption: SN2 Reaction Pathway for the synthesis of this compound.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 6-Hydroxyhexanal 6-Hydroxyhexanal Iminium Ion Iminium Ion 6-Hydroxyhexanal->Iminium Ion Condensation Dimethylamine Dimethylamine Dimethylamine->Iminium Ion This compound This compound Iminium Ion->this compound Reduction (e.g., NaBH4)

Caption: Reductive Amination Pathway for the synthesis of this compound.

Experimental_Workflow cluster_SN2 SN2 Workflow cluster_RA Reductive Amination Workflow sn2_start Mix 6-Chlorohexan-1-ol and Dimethylamine sn2_heat Heat and Stir (12-24h) sn2_start->sn2_heat sn2_workup Workup and Purification sn2_heat->sn2_workup sn2_product This compound sn2_workup->sn2_product ra_start Mix 6-Hydroxyhexanal and Dimethylamine ra_imine Form Iminium Ion (1-2h) ra_start->ra_imine ra_reduce Add Reducing Agent and Stir (1-4h) ra_imine->ra_reduce ra_workup Workup and Purification ra_reduce->ra_workup ra_product This compound ra_workup->ra_product

Caption: Comparative Experimental Workflows for SN2 and Reductive Amination Syntheses.

Conclusion

The choice between nucleophilic substitution and reductive amination for the synthesis of this compound depends on several factors, including the desired reaction time, available starting materials, and sensitivity of other functional groups in the molecule.

  • Reductive amination generally offers a faster and higher-yielding route under milder conditions, making it an attractive option for many applications. Its higher atom economy is also a significant advantage from a green chemistry perspective.

  • Nucleophilic substitution , while often requiring more forcing conditions and longer reaction times, can be a viable alternative, particularly when the halo-substituted starting material is readily available and inexpensive.

For researchers and drug development professionals, a thorough understanding of the kinetics and practical considerations of each method is essential for making informed decisions in the synthesis of this important pharmaceutical intermediate. This guide provides a foundational comparison to aid in that process. Further optimization of reaction conditions for either pathway can lead to improved efficiency and yield.

Safety Operating Guide

Prudent Disposal of 5-(Dimethylamino)hexan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(Dimethylamino)hexan-1-ol was not located. The following disposal procedures are based on information for the structurally similar compound, 6-(dimethylamino)hexan-1-ol, and general safety protocols for flammable, harmful, and environmentally toxic chemical waste. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and national regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to share characteristics with similar chemicals, which are flammable, harmful upon contact or ingestion, and toxic to aquatic life.[1] Therefore, it must be treated as hazardous waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from heat, sparks, open flames, and strong oxidizing agents.[1][2]

    • Ensure the storage area is clearly marked as a hazardous waste accumulation site.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Disposal of this chemical will likely involve incineration at a licensed facility.[1][2]

    • Under no circumstances should this compound be disposed of down the drain. This is due to its presumed toxicity to aquatic life.

Quantitative Data Summary

While no specific quantitative data for this compound is available, the following table provides hazard classifications for the related compound hexan-1-ol, which should be considered as a potential indicator of risk.

Hazard ClassificationDescriptionSource
Flammable LiquidCategory 3[3]
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)[3]
Acute Toxicity (Dermal)Category 4 (Harmful in contact with skin)[3]
Serious Eye IrritationCategory 2[3]
Toxic to Aquatic LifeH401[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect storage Store in a Cool, Dry, Ventilated Secondary Containment Area collect->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Dimethylamino)hexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for 5-(Dimethylamino)hexan-1-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for structurally similar compounds and general laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a flammable liquid that may cause skin and eye irritation. It may also be harmful if swallowed or if it comes into contact with skin.[1][2] Appropriate personal protective equipment is essential to ensure safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecifications
Eye and Face Protection Chemical safety goggles or a face shield are required. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear should be used.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. Inspect gloves for any signs of degradation before use.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if vapors are expected to be high, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Handling this compound CheckSplash Risk of Splashing? Start->CheckSplash CheckVentilation Adequate Ventilation? CheckSplash->CheckVentilation  No Goggles Wear Safety Goggles CheckSplash->Goggles  Yes Respirator Use Respirator CheckVentilation->Respirator  No NoRespirator No Respirator Needed CheckVentilation->NoRespirator  Yes CheckSkinContact Potential for Skin Contact? Gloves Wear Chemical Resistant Gloves CheckSkinContact->Gloves  Yes FaceShield Wear Face Shield Goggles->FaceShield  High Risk FaceShield->CheckVentilation LabCoat Wear Lab Coat / Apron Gloves->LabCoat End End LabCoat->End Proceed with Handling Respirator->CheckSkinContact NoRespirator->CheckSkinContact

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling Procedures:

  • Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors.[1][2]

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Designate a specific storage area for flammable liquids.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to comply with environmental regulations and ensure safety.

Waste Disposal:

  • This material should be disposed of as hazardous waste. Do not dispose of it down the sanitary sewer.[4]

  • Dispose of the chemical and any contaminated materials in accordance with federal, state, and local regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4][5]

  • Containers of this material may be hazardous when empty as they retain product residues. Observe all warnings and precautions listed for the product.

Incompatible Materials for Disposal:

  • Do not mix with strong oxidizing agents or strong acids.[1]

By adhering to these safety and logistical protocols, researchers and scientists can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.